1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYFLQQTPBAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of Chiral Amines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, serving as pivotal building blocks for a vast array of biologically active compounds.[1][2] The inherent chirality of biological targets necessitates a precise three-dimensional arrangement of interacting pharmacophores, making the stereochemical purity of synthetic intermediates a critical determinant of a drug candidate's efficacy and safety. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a prime example of such a crucial chiral building block, offering a unique combination of stereochemical definition and versatile chemical reactivity. Its substituted phenyl ring provides a scaffold for fine-tuning electronic and lipophilic properties, while the primary amine serves as a handle for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of the chemical properties, synthesis, and applications of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a white to off-white solid, typically supplied as a crystalline powder.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[4]
| Property | Value | Source |
| Chemical Formula | C₈H₁₀Cl₂FN | [5] |
| Molecular Weight | 210.08 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in dry, Room Temperature | [3][6] |
| CAS Number | 1998701-29-3 | [5] |
Note: Experimentally determined values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.
Structural Elucidation and Spectroscopic Data
The structural integrity and purity of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride are paramount for its successful application in synthesis. While specific spectra are often proprietary to suppliers, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used for its characterization. Chemical suppliers like BLDpharm and Fluorochem indicate the availability of such data upon request.[2][5]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amine, and the methyl protons. The aromatic region will display complex splitting patterns due to the chloro and fluoro substituents. The chiral center will influence the magnetic environment of the neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the chlorine and fluorine atoms.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the free base (173.61 g/mol ) and provide fragmentation patterns useful for structural confirmation.[7]
Synthesis and Manufacturing
The synthesis of chiral amines such as (S)-1-(3-Chloro-5-fluorophenyl)ethanamine typically involves asymmetric synthesis or resolution of a racemic mixture. A common and efficient method for the synthesis of chiral amines is the reductive amination of a corresponding ketone.[8][9]
Conceptual Synthetic Pathway: Asymmetric Reductive Amination
The synthesis of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine can be conceptually approached through the asymmetric reductive amination of 3-chloro-5-fluoroacetophenone. This process involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the desired (S)-enantiomer using a chiral catalyst or reagent.
Caption: Conceptual synthetic pathway for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
Applications in Drug Discovery: A Key Building Block for a TRPM5 Agonist
A significant and well-documented application of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine is in the synthesis of potent and selective agonists of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[10][11] TRPM5 is a calcium-activated cation channel involved in various physiological processes, and its modulation is a promising therapeutic strategy for gastrointestinal disorders.[10][12]
In a notable study published in Bioorganic & Medicinal Chemistry, researchers detailed the discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective TRPM5 agonist.[10] The synthesis of this complex molecule utilized (S)-1-(3-Chloro-5-fluorophenyl)ethanamine as a key chiral starting material.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
The following is a representative experimental protocol adapted from the principles of isoquinoline synthesis, illustrating the use of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine in a Pictet-Spengler type reaction.
Step 1: Imine Formation
-
To a solution of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added an appropriate aldehyde partner (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
Step 2: Cyclization (Pictet-Spengler Reaction)
-
To the solution containing the in-situ generated imine, a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid or a Lewis acid such as BF₃·OEt₂) is added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, for 12-24 hours.
-
Upon completion, the reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are chosen to avoid interference with the imine formation and the Lewis acid catalyst.
-
Catalyst: The acid catalyst is crucial for activating the aromatic ring towards electrophilic attack by the iminium ion, thereby facilitating the cyclization.
-
Workup: The basic workup neutralizes the acid catalyst and removes any acidic byproducts.
Caption: Experimental workflow for the synthesis of a tetrahydroisoquinoline derivative.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
Hazard Identification:
-
Harmful if swallowed. [3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and the presence of a reactive primary amine on a substituted phenyl ring make it an attractive starting material for drug discovery programs. The successful application of this compound in the synthesis of a potent TRPM5 agonist underscores its importance in the development of novel therapeutics. Researchers and scientists utilizing this compound should adhere to the safety and handling guidelines outlined in this guide and consult the primary literature for detailed experimental protocols relevant to their specific synthetic targets.
References
- Gomm et al. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.
- Barilli, A. et al. From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 2021.
- Sabat, M. et al. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 2022.
-
Sabat, M. et al. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed, 2022. [Link]
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Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]
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Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]
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An In-Depth Technical Guide to 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Chiral Amines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a cornerstone of rational drug design. The presence of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] Chiral amines, in particular, serve as versatile intermediates in the synthesis of a vast array of biologically active compounds, where stereochemistry is often critical for therapeutic efficacy and safety.[3]
This technical guide provides a comprehensive overview of 1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride, a chiral building block of significant interest to the pharmaceutical industry. We will delve into its chemical identity, synthesis, and analytical characterization, with a focus on providing practical, field-proven insights for its application in drug development programs.
Part 1: Core Compound Identity and Properties
This compound is a chiral amine that exists as two enantiomers, the (S)- and (R)-forms. The specific stereoisomer used is critical in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
CAS Number and Chemical Structure
-
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride:
-
CAS Number: 1998701-29-3[4]
-
-
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride:
-
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine (free base):
-
CAS Number: 1241678-48-7[7]
-
-
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine (free base):
Part 2: Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 1-(3-chloro-5-fluorophenyl)ethanamine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis via Reductive Amination
A prevalent method for the asymmetric synthesis of chiral amines is the reductive amination of a corresponding ketone.[10][11] In this case, 3'-chloro-5'-fluoroacetophenone serves as the starting material.[12]
Workflow for Asymmetric Reductive Amination:
Caption: Chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Chiral Resolution with Tartaric Acid
-
Salt Formation: A solution of racemic 1-(3-chloro-5-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid. [5]2. Crystallization: The mixture is allowed to cool, and the less soluble diastereomeric salt will preferentially crystallize out of the solution. The efficiency of the crystallization can be influenced by the solvent system and cooling rate.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure free amine.
-
Extraction: The free amine is extracted into an organic solvent.
-
Hydrochloride Salt Formation: The organic extract containing the pure enantiomer is treated with hydrochloric acid to yield the desired this compound salt.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂FN | [10] |
| Molecular Weight | 210.08 g/mol | [5][6] |
| Appearance | White to off-white solid |
Spectroscopic Data
While a publicly available, fully assigned NMR spectrum for this specific compound is not readily found in the literature, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on its structure. A combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed for a complete and unambiguous assignment of the NMR data. [13][14]
Chromatographic Analysis: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines. [2][15][16] Conceptual Chiral HPLC Method
A validated chiral HPLC method is crucial for the quality control of this compound. [17]
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® or Chiralpak®, is often effective for the separation of chiral amines. [15]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed. [15]* Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Part 4: Applications in Drug Development
This compound is a valuable building block for the synthesis of complex, biologically active molecules. The 3-chloro-5-fluorophenyl moiety is of particular interest in medicinal chemistry due to the ability of the halogen atoms to modulate the electronic properties and metabolic stability of the parent molecule. [18][19] This structural motif can be found in a variety of compounds being investigated for different therapeutic indications. For instance, compounds containing a substituted chlorophenyl group have been explored as anti-inflammatory agents. [20]Furthermore, the incorporation of fluorinated building blocks is a widely used strategy in the design of novel therapeutics across various disease areas. [1][2][21] While specific examples of marketed drugs directly synthesized from 1-(3-chloro-5-fluorophenyl)ethanamine are not prominently disclosed in the public domain, its structural features make it a prime candidate for use as a key intermediate in the synthesis of novel pharmaceutical candidates.
Conclusion
This compound is a key chiral building block with significant potential in the field of drug discovery and development. Its synthesis, primarily through asymmetric reductive amination or chiral resolution, allows for the production of enantiomerically pure material. Robust analytical methods, particularly chiral HPLC, are essential for ensuring the quality and stereochemical integrity of this intermediate. The strategic incorporation of the 3-chloro-5-fluorophenyl moiety into drug candidates can lead to improved pharmacological properties, making this compound a valuable tool in the arsenal of medicinal chemists.
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Wikipedia. Chiral resolution. [Link]
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Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]
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HPLC. “Chiral Impurity Methods – Case Study”. [Link]
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PMC - NIH. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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PubMed. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]
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MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
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PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]
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ResearchGate. A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. [Link]
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ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine, a chiral amine of significant interest in contemporary drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for chiral phenylethylamines and their application as key building blocks in the creation of complex pharmaceutical agents. This guide will detail the logical synthetic pathways to this compound, with a focus on asymmetric reductive amination of the precursor ketone, 3'-chloro-5'-fluoroacetophenone. We will explore the synthesis of this key intermediate via Friedel-Crafts acylation, provide detailed experimental protocols, and discuss the compound's notable application in the synthesis of potent and selective TRPM5 agonists for potential therapeutic use in gastrointestinal disorders.
Introduction: The Significance of a Chiral Building Block
1-(3-Chloro-5-fluorophenyl)ethanamine is a halogenated chiral phenylethylamine. The presence of both chloro and fluoro substituents on the aromatic ring, combined with a chiral center at the benzylic position, makes it a highly valuable and versatile intermediate in medicinal chemistry. The specific stereoisomer of such a compound can drastically influence its biological activity and pharmacokinetic properties when incorporated into a larger drug molecule. The importance of chlorine-containing compounds in pharmaceuticals is well-established, with over 250 FDA-approved drugs featuring this halogen.
The primary utility of 1-(3-chloro-5-fluorophenyl)ethanamine lies in its role as a scaffold for the synthesis of more complex molecules. A notable example, and a key aspect of its recent history, is its use in the development of potent and selective agonists of the transient receptor potential cation channel subfamily M member 5 (TRPM5). This application has brought the compound to the forefront for researchers in the field of gastrointestinal motility disorders.
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis and background of this important chemical entity.
A History Forged in Synthetic Utility
The history of 1-(3-chloro-5-fluorophenyl)ethanamine is not one of a singular, celebrated discovery, but rather an evolution driven by the need for structurally diverse chiral building blocks in pharmaceutical research. The development of robust methods for the asymmetric synthesis of phenylethylamines has been a long-standing goal in organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient.
The advent of modern asymmetric synthesis, including catalytic asymmetric reduction and reductive amination, has enabled the direct synthesis of specific enantiomers of chiral amines. It is within this context that the synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine became feasible and desirable.
While early patents for substituted phenylethylamines exist, dating back several decades for various therapeutic applications, the specific combination of 3-chloro and 5-fluoro substitution with an ethanamine side chain appears to be a more recent development, likely driven by specific structure-activity relationship (SAR) studies in drug discovery programs. The true "discovery" of this molecule can be considered its identification as a key intermediate for compounds with high therapeutic potential, such as the TRPM5 agonists.
Synthetic Pathways: A Two-Stage Approach
The most logical and efficient synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine is a two-stage process, beginning with the synthesis of the precursor ketone, 3'-chloro-5'-fluoroacetophenone, followed by its conversion to the desired chiral amine via asymmetric reductive amination.
Stage 1: Synthesis of 3'-Chloro-5'-fluoroacetophenone via Friedel-Crafts Acylation
The synthesis of the key ketone intermediate, 3'-chloro-5'-fluoroacetophenone, is most effectively achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-chloro-3-fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add acetyl chloride (or acetic anhydride) dropwise via the dropping funnel with vigorous stirring.
-
Addition of Aryl Halide: After the addition of the acylating agent, slowly add 1-chloro-3-fluorobenzene to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Summary of Reagents and Conditions for Friedel-Crafts Acylation
| Reagent/Parameter | Description | Purpose |
| Aromatic Substrate | 1-Chloro-3-fluorobenzene | The starting aromatic ring to be acylated. |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Provides the acetyl group for the acylation. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that activates the acylating agent. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert solvent for the reaction. |
| Temperature | 0 °C to reflux | Initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion. |
| Work-up | Ice/HCl, NaHCO₃ wash | Decomposes the aluminum chloride complex and neutralizes excess acid. |
Stage 2: Asymmetric Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
With the precursor ketone in hand, the next critical step is the asymmetric synthesis of the chiral amine. While several methods exist, asymmetric reductive amination is a highly effective and widely used technique. This can be achieved through chemical catalysis or biocatalysis.
3.2.1. Catalytic Asymmetric Reductive Amination
This method involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction using a chiral catalyst and a reducing agent.
Experimental Protocol: Catalytic Asymmetric Reductive Amination
-
Reaction Setup: In a high-pressure reactor, combine 3'-chloro-5'-fluoroacetophenone, a chiral catalyst (e.g., a chiral iridium or ruthenium complex with a suitable ligand), and an amine source (e.g., an ammonium salt like ammonium formate).
-
Solvent and Additives: Add a suitable solvent (e.g., 2,2,2-trifluoroethanol) and any necessary additives (e.g., an acid).
-
Reaction: Pressurize the reactor with hydrogen gas (or use a hydrogen source like formic acid) and heat the mixture to the desired temperature.
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) using techniques like chiral HPLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor, release the pressure, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired enantiomerically enriched amine.
3.2.2. Biocatalytic Asymmetric Synthesis using Transaminases
An increasingly popular and "green" alternative for the synthesis of chiral amines is the use of enzymes, particularly transaminases (also known as aminotransferases).[3][4][5][6] These enzymes can catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone with high enantioselectivity.
Experimental Protocol: Biocatalytic Transamination
-
Reaction Setup: In a buffered aqueous solution, combine the 3'-chloro-5'-fluoroacetophenone, a suitable amine donor (e.g., isopropylamine), and the transaminase enzyme (either as a whole-cell lysate or a purified enzyme). The cofactor pyridoxal 5'-phosphate (PLP) is also required.
-
pH and Temperature Control: Maintain the reaction at an optimal pH and temperature for the specific enzyme used.
-
Equilibrium Shift: The reaction is often equilibrium-limited. To drive the reaction towards the product, the ketone byproduct (e.g., acetone from isopropylamine) can be removed, for example, by sparging with an inert gas or by using a coupled enzyme system to consume it.
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC.
-
Work-up: Once the reaction has reached the desired conversion, the enzyme is removed (e.g., by centrifugation if using whole cells or by precipitation). The product is then extracted from the aqueous phase using an organic solvent.
-
Purification: The extracted product can be further purified by standard techniques such as column chromatography or crystallization.
Table 2: Comparison of Asymmetric Synthesis Methods
| Feature | Catalytic Asymmetric Reductive Amination | Biocatalytic Transamination |
| Catalyst | Chiral metal-ligand complex | Transaminase enzyme |
| Reaction Conditions | Often requires high pressure and temperature | Typically mild conditions (near ambient temperature and pressure) |
| Solvent | Organic solvents | Aqueous buffer |
| Enantioselectivity | Can be very high, but depends on catalyst and substrate | Often excellent (>99% ee) |
| Advantages | Broad substrate scope, well-established methods | High selectivity, environmentally friendly ("green"), mild conditions |
| Challenges | Cost of precious metal catalysts, potential for metal contamination | Enzyme stability, equilibrium limitations, substrate inhibition |
Application in Drug Discovery: A TRPM5 Agonist
A significant recent development that highlights the importance of 1-(3-chloro-5-fluorophenyl)ethanamine is its use as a key building block in the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This compound has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). Agonism of TRPM5 is a promising therapeutic strategy for gastrointestinal motility disorders. The specific stereochemistry of the 1-(3-chloro-5-fluorophenyl)ethanamine precursor is crucial for the desired biological activity of the final compound.
Conclusion
1-(3-Chloro-5-fluorophenyl)ethanamine stands as a testament to the enabling power of modern synthetic organic chemistry in drug discovery. While its "discovery" is not marked by a single event, its history is written in the laboratories that have developed and refined methods for asymmetric amine synthesis. The logical and efficient synthetic routes, primarily through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to form the precursor ketone, followed by asymmetric reductive amination or biocatalytic transamination, provide access to this valuable chiral building block. Its successful incorporation into potent TRPM5 agonists underscores its significance and ensures its continued relevance for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge for the synthesis and understanding of this important molecule, paving the way for future innovations in drug development.
References
- Kelly, S. A., et al. (2018). Transaminases for Chiral Amine Synthesis. Current Opinion in Chemical Biology, 43, 106-112.
- THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. (2020). University of Illinois Urbana-Champaign.
- Mathew, S., & Yun, H. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- Contente, M. L., & Molinari, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 102(13), 5417-5430.
- Almac. (n.d.). Application of ω‐Transaminases in the Pharmaceutical Industry.
- An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-fluoroacetophenone. (2025). BenchChem.
- Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
- SYNTHESIS METHOD FOR 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE. (2022).
- Substituted phenethylamines. (2006).
- Phenylethylamine derivatives. (2001).
- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (2016). PubChem.
- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (2009).
- Substituted phenethylamine for treating inflammation and psychological disorders. (2022).
- 3'-Chloroacetophenone synthesis. ChemicalBook.
- 3'-Chloro-5'-fluoroacetophenone: A Key Intermediate for Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Method for acylating fluorobenzene. (2009).
- Friedel–Crafts reaction. Wikipedia.
- Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry.
- EAS Reactions (3)
- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry.
- Friedel-Crafts Acyl
- Amine synthesis by reductive amination (reductive alkyl
- An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. (2025). BenchChem.
- Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. (2018). Molecules, 23(9), 2205.
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- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (C₈H₁₀Cl₂FN). As a key building block in contemporary drug discovery and development, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. This document outlines the expected spectroscopic characteristics based on predictive models and comparisons with structurally similar analogs. It is designed to serve as an essential resource for researchers, analytical scientists, and professionals in pharmaceutical development by detailing the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound.
Introduction
This compound is a substituted phenethylamine derivative that has garnered interest in medicinal chemistry due to its potential as a scaffold in the synthesis of novel therapeutic agents. The presence of a stereocenter and a halogenated aromatic ring makes it a versatile synthon for introducing specific pharmacophoric features. Accurate and thorough characterization of this molecule is the bedrock of its application in research and development, ensuring the integrity of subsequent chemical transformations and biological evaluations.
This guide provides an in-depth analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental data for the title compound, this guide leverages high-quality predictive algorithms and corroborates these predictions with experimental data from closely related structural analogs.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is presented below:
The spectroscopic characterization of this molecule is dictated by the interplay of its constituent parts: the chiral ethylamine side chain and the 3-chloro-5-fluoro substituted phenyl ring. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment, particularly of the protons and carbons in proximity to the ammonium group.
The following workflow outlines the comprehensive spectroscopic characterization of this compound.
Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the carbon skeleton and the attached protons.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the salt nature of the analyte. The choice of solvent is critical as it will influence the chemical shifts of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is suitable.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) will provide a spectrum with singlets for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0 to 180 ppm is standard.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a protic deuterated solvent is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring and the positively charged ammonium group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ | ~1.6 - 1.8 | Doublet (d) | ~7.0 | 3H |
| CH | ~4.5 - 4.7 | Quartet (q) | ~7.0 | 1H |
| Ar-H (Position 2) | ~7.3 - 7.5 | Singlet (or narrow triplet) | J(H,F) ~2.5 | 1H |
| Ar-H (Position 4) | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~5.5 | 1H |
| Ar-H (Position 6) | ~7.1 - 7.3 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~2.5 | 1H |
| NH₃⁺ | ~8.0 - 9.5 | Broad Singlet | - | 3H |
Interpretation:
-
The methyl (CH₃) protons appear as a doublet due to coupling with the adjacent methine proton.
-
The methine (CH) proton is deshielded by the adjacent ammonium group and the aromatic ring, appearing as a quartet due to coupling with the three methyl protons.
-
The aromatic protons exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling. The exact chemical shifts and multiplicities will be highly dependent on the solvent used.
-
The ammonium (NH₃⁺) protons are expected to be significantly downfield and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (in coupled spectrum) |
| CH₃ | ~20 - 25 | Quartet |
| CH | ~50 - 55 | Doublet |
| Ar-C (Position 1) | ~140 - 145 | Doublet (due to C-F coupling) |
| Ar-C (Position 2) | ~125 - 130 | Doublet (due to C-F coupling) |
| Ar-C (Position 3) | ~135 - 140 | Singlet |
| Ar-C (Position 4) | ~120 - 125 | Doublet (due to C-F coupling) |
| Ar-C (Position 5) | ~160 - 165 | Doublet (due to C-F coupling) |
| Ar-C (Position 6) | ~115 - 120 | Doublet (due to C-F coupling) |
Interpretation:
-
The aliphatic carbons (CH₃ and CH) appear in the upfield region of the spectrum.
-
The aromatic carbons are found in the downfield region (115-165 ppm). The carbon directly attached to the fluorine atom (C5) will show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the chlorine atom (C3) will also be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the ammonium group, the aromatic ring, and the C-halogen bonds.
Experimental Protocol for IR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum. This is the preferred method for solid samples as it requires minimal sample preparation.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3200 - 2800 | N-H stretch (ammonium salt) | Strong, broad |
| ~3000 - 3100 | C-H stretch (aromatic) | Medium |
| ~2900 - 3000 | C-H stretch (aliphatic) | Medium |
| ~1600 - 1620 | N-H bend (ammonium salt) | Medium |
| ~1580, 1470 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 - 1350 | C-N stretch | Medium |
| ~1100 - 1200 | C-F stretch | Strong |
| ~700 - 800 | C-Cl stretch | Strong |
Interpretation:
-
A very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt.
-
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600-1470 cm⁻¹.
-
The strong absorptions corresponding to the C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique.
Experimental Protocol for MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
Expected Mass Spectrum
The mass spectrum will show the molecular ion of the free base, 1-(3-Chloro-5-fluorophenyl)ethanamine. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Ion ([M+H]⁺): The most prominent peak will correspond to the protonated free base. The calculated exact mass is C₈H₁₀ClFN⁺. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+H]⁺ and another peak at [M+H+2]⁺ with a relative intensity of approximately 3:1.
-
Key Fragmentation Pattern: A common fragmentation pathway for phenethylamines is the benzylic cleavage, resulting in the loss of the methyl group.
Caption: A simplified representation of a potential fragmentation pathway for the molecular ion of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, based on predictive models and comparison with structural analogs. The provided protocols and interpretations serve as a valuable resource for scientists and researchers working with this important chemical entity, ensuring its quality and structural integrity in drug discovery and development endeavors.
References
-
NMR Prediction Software: Advanced Chemistry Development, Inc. (ACD/Labs) Software V11.02 (© 1994-2023 ACD/Labs). [Link]
-
Spectroscopic Databases: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
General NMR Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Molecular structure and stereochemistry of 1-(3-Chloro-5-fluorophenyl)ethanamine
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(3-Chloro-5-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 1-(3-chloro-5-fluorophenyl)ethanamine, a chiral amine that serves as a critical building block in modern medicinal chemistry. The document delves into its molecular architecture, stereochemical properties, analytical characterization, and the methodologies essential for its enantioselective separation, offering field-proven insights for its practical application in research and development.
Introduction: A Key Chiral Intermediate
1-(3-Chloro-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative whose structural and stereochemical attributes make it a valuable precursor in the synthesis of complex pharmaceutical agents. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, features that are often sought after in drug design.[1][2] Its primary importance, however, lies in its chirality. The molecule possesses a single stereocenter, giving rise to two distinct enantiomers, (R) and (S), which can exhibit profoundly different pharmacological and toxicological profiles. As such, the ability to synthesize, separate, and characterize these individual stereoisomers is paramount for the development of safe and effective enantiopure drugs.
Molecular Structure and Physicochemical Properties
The foundational structure of the molecule consists of an ethanamine group attached to a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a fluorine atom at the other meta-position (C5).
Core Structural Features:
-
IUPAC Name: 1-(3-Chloro-5-fluorophenyl)ethanamine
-
Molecular Formula: C₈H₉ClFN[3]
-
Molecular Weight: 173.61 g/mol [3]
-
CAS Numbers:
The chloro and fluoro substituents are electron-withdrawing groups that decrease the electron density of the aromatic ring. This electronic modification is a key consideration in synthetic strategies involving this molecule, as it influences the reactivity of the phenyl group in subsequent chemical transformations, such as cross-coupling reactions.[5]
Caption: 2D structure of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Stereochemistry: The Chiral Center
The critical stereochemical feature of 1-(3-chloro-5-fluorophenyl)ethanamine is the chiral carbon atom (C1 of the ethyl chain), which is bonded to four different groups:
-
The 3-chloro-5-fluorophenyl group
-
An amino group (-NH₂)
-
A methyl group (-CH₃)
-
A hydrogen atom
This arrangement results in the existence of two non-superimposable mirror images, or enantiomers: (R)-1-(3-chloro-5-fluorophenyl)ethanamine and (S)-1-(3-chloro-5-fluorophenyl)ethanamine. The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules.
The distinct three-dimensional arrangement of these enantiomers is fundamental to their interaction with other chiral molecules, such as enzymes and receptors in biological systems. This is the basis for the differential pharmacological activity often observed between enantiomers of a chiral drug.
Caption: Enantiomers of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Enantioselective Separation: A Validated Protocol
Obtaining enantiomerically pure forms of the amine is essential. While asymmetric synthesis is one approach, chiral resolution of the racemic mixture via chromatography is a widely used and effective method. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the technique of choice.
Causality in Method Development:
The amine is a basic compound, which dictates key choices in the separation protocol.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® series), are highly effective for resolving a broad range of chiral compounds, including amines.[6][7]
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/alcohol) is typically used. The alcohol modifier (e.g., ethanol or isopropanol) is crucial for modulating retention and selectivity.
-
Basic Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary.[8] This is a self-validating step; without it, basic analytes like this amine can exhibit poor peak shape (tailing) or irreversible adsorption to the CSP, leading to no elution. The additive competes for acidic sites on the silica support of the CSP, ensuring sharp, symmetrical peaks and reproducible results.
Step-by-Step Experimental Protocol: Chiral HPLC
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral column.
-
Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic 1-(3-chloro-5-fluorophenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Run the sample and identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the retention times (t_R), selectivity (α), and resolution (R_s) to assess the quality of the separation. A resolution value (R_s) greater than 1.5 indicates baseline separation.
-
Caption: Workflow for chiral separation via HPLC.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule. The electron-withdrawing nature of the halogen substituents and the amine group influences the chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J) | Rationale |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | Protons on the electron-deficient aromatic ring are deshielded. | |
| Methine (CH-NH₂) | ~4.2 | Quartet (q) | ~6.5 Hz | Split by the three protons of the adjacent methyl group (n+1 rule).[9] |
| Amino (NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | Protons are exchangeable, often resulting in a broad signal with no observable coupling.[10] | |
| Methyl (CH₃) | ~1.4 | Doublet (d) | ~6.5 Hz | Split by the single proton of the adjacent methine group.[9] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the electronegative Cl and F atoms will exhibit characteristic chemical shifts and, in the case of the F-bound carbon, C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M) and the (M+2) peak in an approximate 3:1 ratio, which is a hallmark of a monochlorinated compound.
Applications and Significance in Drug Discovery
1-(3-Chloro-5-fluorophenyl)ethanamine is not typically a final drug product but rather a key intermediate. Its utility stems from the strategic placement of its functional groups:
-
Chiral Amine: The primary amine is a versatile functional group that can be readily modified to form amides, sulfonamides, or participate in reductive amination to build more complex molecular scaffolds.
-
Halogenated Phenyl Ring: The chloro- and fluoro-substituted phenyl ring is a common motif in pharmaceuticals. These halogens can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the compound's overall pharmacokinetic profile.[1][2] This structural unit is found in intermediates for various therapeutic agents, including kinase inhibitors used in oncology.[11]
Conclusion
1-(3-Chloro-5-fluorophenyl)ethanamine is a fundamentally important chiral building block whose value is defined by its precise molecular structure and stereochemistry. A thorough understanding of its properties, supported by robust analytical and separation methodologies, is crucial for its effective use in the synthesis of enantiomerically pure pharmaceutical compounds. The protocols and insights provided in this guide serve as a validated framework for researchers and scientists working to advance drug discovery programs that rely on this and similar chiral intermediates.
References
-
PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Jadhav, G. R., Shaikh, M. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Majid, A. M., Al-Othman, Z. A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® Immobilized Phases Instruction Manual (SFC). Retrieved from [Link]
-
Wang, F., Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of chloroethane. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(2-chloro-3-fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferrazzano, L., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Retrieved from [Link]
-
PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methylamine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory bench to a viable therapeutic is paved with rigorous scientific scrutiny. A thorough understanding of a compound's physical and chemical properties is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, predictable biopharmaceutical performance, and robust manufacturing processes.[1][2] The hydrochloride salt of an active pharmaceutical ingredient (API), such as 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, is often selected to enhance properties like solubility and stability.[3] However, the introduction of a salt form necessitates a comprehensive characterization to unlock its full potential and mitigate potential development hurdles.
This guide provides an in-depth exploration of the essential physical properties of this compound, offering not just a compilation of data, but a strategic rationale for the experimental methodologies employed. As researchers, scientists, and drug development professionals, our goal is to build a holistic understanding of this molecule, enabling data-driven decisions throughout the development lifecycle.
Molecular Identity and Structural Elucidation
A foundational step in the characterization of any pharmaceutical compound is the unambiguous confirmation of its chemical structure and molecular formula. For this compound, this is achieved through a combination of spectroscopic and spectrometric techniques.
Table 1: Core Molecular and Chemical Identifiers
| Property | Value | Source |
| Chemical Name | (1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | Fluorochem[4] |
| CAS Number | 1998701-29-3 | Fluorochem[4] |
| Molecular Formula | C8H10Cl2FN | Fluorochem[4] |
| Molecular Weight | 210.08 g/mol | BLDpharm[5] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, room temperature | BLDpharm[5] |
Note: The information in this table is based on commercially available data for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. The R-enantiomer and racemic mixture would have the same molecular weight and formula but different CAS numbers and optical properties.
Spectroscopic Confirmation
¹H and ¹³C NMR are indispensable for confirming the organic structure. The proton NMR would be expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amine, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. The carbon NMR would similarly show distinct peaks for each unique carbon atom in the molecule.
FTIR spectroscopy is a powerful tool for identifying functional groups. For an amine hydrochloride, the spectrum is expected to show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. Other key peaks would include C-H stretching, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Solid-State Characterization: Unveiling the Crystalline Landscape
The solid-state properties of an API are of paramount importance as they directly influence its stability, solubility, and manufacturability.[1] For a crystalline solid like this compound, understanding its crystal lattice and thermal behavior is critical.
X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystalline Solid
XRPD is the gold standard for identifying the crystalline form of a pharmaceutical solid. Each crystalline arrangement, or polymorph, will produce a unique diffraction pattern, analogous to a fingerprint. The presence of different polymorphs can have significant implications for a drug's bioavailability and stability.[2][6]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: A small amount of the powdered this compound is gently packed into a sample holder.
-
Instrument Setup: The sample is placed in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Acquisition: The sample is irradiated with the X-ray beam over a defined range of 2θ angles, and the detector measures the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks (positions and relative intensities) that define the crystal structure.
Thermal Analysis: Probing Stability and Phase Transitions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide crucial information about the thermal properties of a material.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: A few milligrams of this compound are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (decomposition, crystallization) events as peaks. The peak onset temperature is typically reported as the melting point.
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of volatiles such as water or residual solvents.
Experimental Protocol: TGA Analysis
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.
-
Thermal Program: The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which degradation or desolvation occurs.
Solubility Profile: A Key Determinant of Bioavailability
The aqueous solubility of an API is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability.[7] For a hydrochloride salt, which is often employed to improve upon the solubility of the free base, a thorough understanding of its solubility in various media is essential.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Solubility Assay
-
Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions), and potentially biorelevant media.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The resulting saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 2: Illustrative Solubility Data Table
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Data not available |
| pH 1.2 Buffer | 37 | Data not available |
| pH 4.5 Buffer | 37 | Data not available |
| pH 6.8 Buffer | 37 | Data not available |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
This table serves as a template for presenting solubility data. Actual experimental values for this compound are not currently available in the public literature.
Conclusion: A Foundation for Rational Drug Development
The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data package for informed decision-making in drug development. From confirming its molecular identity to understanding its solid-state behavior and solubility, each piece of information contributes to a holistic profile of the molecule. This knowledge is not static; it is a dynamic tool that guides formulation strategies, predicts in vivo performance, and ultimately, de-risks the path to a safe and effective medicine. While specific experimental data for this compound remains to be published, the methodologies described herein represent the industry-standard approach for a thorough and scientifically sound characterization.
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Solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted phenethylamine derivative, a class of compounds with significant interest in medicinal chemistry and pharmaceutical development. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine. However, understanding its solubility profile in a diverse range of organic solvents is paramount for various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this active pharmaceutical ingredient (API), empowering researchers and drug development professionals with the knowledge to conduct thorough and reliable solubility studies.
1. Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a given solvent. For this compound, several key features dictate its solubility behavior:
-
Polarity and Ionic Nature: As a hydrochloride salt, the molecule exists in an ionized state, featuring a positively charged ammonium group and a chloride counter-ion. This ionic character significantly increases its polarity compared to the free base.
-
Aromatic Ring and Halogen Substitution: The presence of a phenyl ring substituted with both chlorine and fluorine atoms contributes to the molecule's lipophilicity. These halogen substituents also influence the electronic distribution within the ring, subtly affecting its interactions with solvents.
-
Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors. The ability to form hydrogen bonds is a critical factor in its solubility in protic solvents.
The interplay of these structural features results in a molecule with both polar, ionic characteristics and nonpolar, aromatic regions. Consequently, its solubility is expected to vary significantly across solvents of different polarities and hydrogen bonding capabilities, following the principle of "like dissolves like".[1][2]
2. Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle:
-
Lattice Energy Overcome: Energy is required to break the electrostatic forces holding the ions together in the crystal lattice.
-
Solvent Cavity Formation: Energy is needed to create a space within the solvent for the solute molecule to occupy.
-
Solvation: Energy is released when the solute molecule forms favorable interactions (e.g., ion-dipole, hydrogen bonds) with the surrounding solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released during solvation should ideally compensate for the energy required for the first two steps.
3. Data Presentation: A Framework for Solubility Determination
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Methanol | Polar Protic | 5.1 | To be determined | |
| Ethanol | Polar Protic | 4.3 | To be determined | |
| Isopropanol | Polar Protic | 3.9 | To be determined | |
| Acetonitrile | Polar Aprotic | 5.8 | To be determined | |
| Acetone | Polar Aprotic | 5.1 | To be determined | |
| Dichloromethane | Nonpolar | 3.1 | To be determined | |
| Ethyl Acetate | Moderately Polar | 4.4 | To be determined | |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | To be determined | |
| Toluene | Nonpolar | 2.4 | To be determined | |
| Heptane | Nonpolar | 0.1 | To be determined |
4. Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] It is the recommended procedure by regulatory bodies such as the United States Pharmacopeia (USP).[5][6][7] The following protocol is a detailed, step-by-step guide for its implementation.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Experimental Workflow Diagram
Sources
Stability of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride under different conditions
An In-depth Technical Guide to the Stability of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of this compound, a key intermediate in pharmaceutical synthesis. Directed at researchers, analytical scientists, and drug development professionals, this document outlines the scientific rationale and methodologies for evaluating the compound's stability under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic exposure. By integrating principles from authoritative guidelines and the inherent chemical nature of the molecule, this guide details the design of forced degradation studies, the selection of appropriate analytical techniques, and the elucidation of potential degradation pathways. The protocols and insights herein are designed to ensure the development of robust, stability-indicating methods and to inform decisions regarding storage, handling, and formulation.
Introduction: The Imperative of Stability Assessment
This compound is a substituted phenylethylamine derivative. As with any active pharmaceutical ingredient (API) or critical intermediate, a thorough understanding of its intrinsic stability is a cornerstone of drug development. Stability testing is not merely a regulatory formality; it is a fundamental scientific investigation that ensures the safety, efficacy, and quality of the final drug product by determining its shelf-life and identifying potential degradation products that could be inactive or harmful.[1][2]
This guide addresses the stability of this specific molecule by examining its structural features—a halogenated aromatic ring, a primary benzylic amine, and its nature as a hydrochloride salt. These features dictate its susceptibility to various degradation mechanisms. The following sections provide both the theoretical basis for potential instabilities and the practical, step-by-step protocols to rigorously test them in a laboratory setting.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is essential before initiating stability studies.
| Property | Value / Information | Source / Comment |
| Chemical Name | (1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | Fluorochem[3] |
| CAS Number | 1998701-29-3 (for S-enantiomer hydrochloride) | BLDpharm[4], ChemicalBook[5] |
| Molecular Formula | C₈H₁₀Cl₂FN | Labsolu[6] |
| Molecular Weight | 210.08 g/mol | Labsolu[6] |
| Appearance | White to off-white solid | ChemicalBook[5] |
| Storage | Sealed in a dry place, at room temperature. | ChemicalBook[5], Lead Sciences[7] |
| Handling | Wear appropriate PPE (lab coat, gloves, eye protection). Handle in a well-ventilated area or fume hood.[8] | General guidance for chlorinated aromatic compounds.[8] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Inferred from chemical structure and general amine salt properties.[9][10] |
Expert Insight: The hydrochloride salt form generally enhances water solubility and crystalline stability compared to the free base. However, it also creates an acidic microenvironment in aqueous solutions, which can influence hydrolysis rates.[11]
General Workflow for Stability Assessment
A systematic approach is crucial for a comprehensive stability assessment. The workflow outlined below is based on the principles of forced degradation, which intentionally stresses the compound to rapidly identify potential degradation pathways and validate the analytical methodology.[1]
Caption: General workflow for a forced degradation stability study.
Stability Under Stress Conditions: Protocols and Mechanistic Insights
Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing. The goal is to generate a target degradation of 5-20% to ensure that primary and secondary degradation products are observable.
Thermal Stability
Scientific Rationale: Thermal stress assesses the compound's stability against heat, which can provide energy to overcome activation barriers for decomposition. As a solid, this can reveal vulnerabilities in the crystal lattice or trigger solid-state reactions. Amine hydrochlorides can sometimes decompose upon melting by liberating HCl gas.[10][12]
Experimental Protocol:
-
Sample Preparation: Place approximately 10-20 mg of this compound into separate, clear glass vials. For humidity studies, use open vials within a humidity-controlled chamber.
-
Control Sample: Store one vial protected from heat and light at a reference temperature (e.g., 5°C).
-
Stress Conditions:
-
Dry Heat: Place vials in a calibrated oven at 60°C, 80°C, and 105°C.
-
Humidity: Place vials in a stability chamber at 40°C / 75% RH (Relative Humidity).
-
-
Time Points: Withdraw samples at pre-determined intervals (e.g., 1, 3, 7, and 14 days).
-
Analysis: Prepare solutions of the stressed and control samples in a suitable diluent (e.g., Methanol or Acetonitrile/Water) and analyze using the validated stability-indicating method.
Photostability
Scientific Rationale: The substituted benzene ring in the molecule contains π-electrons that can absorb ultraviolet (UV) and, to a lesser extent, visible light. This absorption can excite the molecule to a higher energy state, potentially leading to bond cleavage, oxidation, or other photochemical reactions. International Council for Harmonisation (ICH) guideline Q1B provides standardized conditions for this testing.[13][14][15]
Experimental Protocol:
-
Sample Preparation:
-
Spread a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container (e.g., quartz dish).
-
Prepare a solution of the compound (e.g., 1 mg/mL in methanol).
-
-
Control Samples: Prepare identical "dark control" samples by wrapping them completely in aluminum foil. Place them alongside the exposed samples to differentiate between thermal and light-induced degradation.[13]
-
Stress Conditions (ICH Q1B Option 1):
-
Analysis: At the end of the exposure period, analyze the light-exposed and dark control samples. A significant change in the exposed sample compared to the dark control indicates photosensitivity.
Hydrolytic Stability (pH Dependence)
Scientific Rationale: As an amine hydrochloride, the compound's stability in aqueous solution is expected to be highly pH-dependent.[11] While amides are well-known for hydrolysis, the C-N bond in an amine is generally more stable. However, extreme pH and heat can promote degradation. The salt of a weak base and strong acid will produce an acidic solution upon dissolution in water, which could itself catalyze degradation.[11]
Experimental Protocol:
-
Media Preparation: Prepare solutions of 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in each of the three media.
-
Control Sample: Analyze a sample from each solution at time zero (t=0).
-
Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Time Points: Withdraw samples at intervals (e.g., 1, 6, 24, and 48 hours). Neutralize the acidic and basic samples before analysis to prevent analytical artifacts.
-
Analysis: Analyze all samples and compare them to the t=0 control.
Oxidative Stability
Scientific Rationale: The primary benzylic amine is a potential site for oxidation. The carbon atom attached to both the aromatic ring and the nitrogen is activated and can be susceptible to attack by oxidizing agents, potentially leading to the formation of an imine, which could then hydrolyze to a ketone (3'-Chloro-5'-fluoroacetophenone).
Experimental Protocol:
-
Sample Preparation: Dissolve the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solution.
-
Control Sample: Prepare a sample solution without H₂O₂.
-
Stress Conditions: Store the solutions at room temperature. Oxidation reactions are often rapid.
-
Time Points: Withdraw samples at short intervals (e.g., 15 min, 1 hr, 4 hr, 8 hr).
-
Analysis: Analyze the stressed and control samples.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. This diagram serves as a guide for identifying unknown peaks during analytical method development.
Caption: Potential degradation pathways for the target compound.
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all process impurities and degradation products, and it must be validated for its intended purpose.[2][17]
| Technique | Application in Stability Study | Rationale |
| HPLC-UV | Primary method for separation and quantification of the parent compound and known impurities. | High-Performance Liquid Chromatography (HPLC) offers excellent resolving power for complex mixtures. UV detection is robust and provides quantitative data for chromophoric compounds.[18] |
| LC-MS | Identification of unknown degradation products. | Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the identification capabilities of a mass spectrometer, allowing for the determination of the molecular weight of unknown peaks.[18][19] |
| GC-MS | Analysis of volatile or thermally stable, non-polar degradants. | Gas Chromatography-Mass Spectrometry (GC-MS) can be useful if volatile degradation products are suspected, although less common for non-volatile salts.[20] |
| NMR | Definitive structural elucidation of isolated, significant degradants. | Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and is invaluable for confirming the identity of a degradation product after isolation.[18] |
Summary and Recommendations
The stability of this compound must be systematically evaluated to ensure its quality and suitability for use. Based on its chemical structure, the compound is most likely susceptible to oxidative degradation at the benzylic amine and potentially photolytic degradation due to its halogenated aromatic ring. Its stability in solution will be influenced by pH. Thermal stability in the solid state is expected to be relatively high, but this must be confirmed experimentally.
It is recommended that a comprehensive forced degradation study, as outlined in this guide, be conducted. The primary analytical technique should be a gradient reversed-phase HPLC method with both UV and MS detection. Any degradant observed at a level greater than 0.1% should be identified and characterized. The resulting data will be critical for establishing appropriate storage conditions, defining re-test periods or shelf life, and supporting regulatory filings.
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- Title: (S)-1-(3-Chloro-5-fluorophenyl)
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Introduction: The Therapeutic Potential of Halogenated Phenyl-ethanamines
An In-Depth Technical Guide to the Biological Activity of 1-(3-Chloro-5-fluorophenyl)ethanamine Derivatives
This guide provides a comprehensive technical overview of the biological activities associated with derivatives of 1-(3-chloro-5-fluorophenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and therapeutic potential of these compounds, underpinned by experimental data and field-proven insights.
The 1-(3-chloro-5-fluorophenyl)ethanamine scaffold is a key building block in medicinal chemistry. The strategic placement of chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency and a more favorable pharmacokinetic profile. This guide explores the diverse biological activities exhibited by derivatives of this scaffold, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Chapter 1: Anticancer Activity of 1-(3-Chloro-5-fluorophenyl)ethanamine Derivatives
The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including those containing the chloro-fluorophenyl moiety. Derivatives of 1-(3-chloro-5-fluorophenyl)ethanamine have emerged as promising candidates, particularly as potential inhibitors of enzymes crucial for cancer cell proliferation.
Targeting Estrogen-Dependent Breast Cancer: Aromatase Inhibition
A significant area of investigation has been the development of 1,3,4-thiadiazole derivatives incorporating the fluorophenyl structure as potential nonsteroidal aromatase inhibitors. Aromatase is a critical enzyme in the estrogen biosynthesis pathway, making it a key target for the treatment of hormone-dependent breast cancers.[1]
A series of 1,3,4-thiadiazole derivatives bearing halogen-substituted aromatic rings were synthesized and evaluated for their cytotoxic effects on both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines.[1] The general synthetic route involves the cyclization of thiosemicarbazides with appropriately substituted acyl chlorides, followed by further modifications.
The in-vitro cytotoxic activity, determined by the MTT assay, revealed that several of these compounds exhibited concentration-dependent activity against MCF-7 cells, while showing minimal effect on MDA-MB-231 cells. This selectivity suggests a mechanism of action related to the estrogen pathway.[1]
Table 1: Cytotoxic Activity of Fluorophenyl-Substituted 1,3,4-Thiadiazole Derivatives against Breast Cancer Cell Lines [1][2]
| Compound ID | Modification | IC50 (µM) on MCF-7 | IC50 (µM) on MDA-MB-231 |
| A2 | 2-(4-fluorophenyl)-5-(phenyl) | ~52-55 | > 100 |
| A3 | 2-(4-fluorophenyl)-5-(4-chlorophenyl) | ~52-55 | > 100 |
| B1 | 2-(2,4-difluorophenyl)-5-(phenyl) | ~52-55 | > 100 |
| B3 | 2-(2,4-difluorophenyl)-5-(4-chlorophenyl) | 54.1 | > 100 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
To elucidate the binding mechanism, molecular docking and dynamics simulations were performed. The most promising compound, B3, was shown to occupy a binding site in the aromatase enzyme similar to that of known inhibitors. The simulations indicated that the fluorophenyl moiety forms crucial interactions within the active site, supporting the hypothesis of aromatase inhibition.[1]
Caption: Proposed mechanism of aromatase inhibition by 1,3,4-thiadiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Chapter 2: Antimicrobial and Antifungal Potential
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of halogenated phenylamines have shown promise in this area.
Semicarbazone Derivatives: Synthesis and Activity
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties.[3] The synthesis involves the reaction of 3-chloro-4-fluorophenyl isocyanate with hydrazine hydrate, followed by condensation with various aromatic aldehydes.
The antimicrobial activity of these compounds was tested against a panel of bacteria and fungi. The results indicated that some derivatives possess significant antibacterial and moderate antifungal activity.[3]
Table 2: Antimicrobial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazones [3]
| Compound ID | Aldehyde Substituent | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
| 4f | 4-hydroxybenzylidene | Good | - |
| 4g | 4-methoxybenzylidene | - | Moderate |
| 4k | 4-nitrobenzylidene | Good | - |
| 4d | 4-nitrobenzylidene | Good | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial screening of synthesized compounds.
Chapter 3: Enzyme Inhibition for Neurological Disorders
Derivatives of 1-(3-chloro-5-fluorophenyl)ethanamine have also been explored as inhibitors of enzymes implicated in neurological disorders, such as Parkinson's disease.
Monoamine Oxidase-B (MAO-B) Inhibition
A molecular docking study was conducted on a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives to evaluate their potential as MAO-B inhibitors.[4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can help to alleviate the symptoms of Parkinson's disease.
The study revealed that several of the designed compounds exhibited strong binding affinities to the MAO-B enzyme, in some cases superior to standard inhibitors like selegiline and rasagiline.[4] This suggests that the N-(3-chloro-4-fluorophenyl) moiety can be a valuable component in the design of novel MAO-B inhibitors.
Table 3: Docking Scores of Phenylmethanimine Derivatives against MAO-B [4]
| Compound Category | Binding Energy Range (kcal/mol) |
| Standard MAO-B Inhibitors (Selegiline, etc.) | - |
| Substituted N-(3-chloro-4-fluorophenyl) derivs. | Superior to standards |
Lower binding energy indicates a higher binding affinity.
Caption: Logical workflow for the design and evaluation of MAO-B inhibitors.
Other Potential Enzyme Targets
The chloro-substituted phenyl motif has also been implicated in the inhibition of other enzymes. For instance, 3-chloro-5-substituted-1,2,4-thiadiazoles have been identified as potent inhibitors of human histone deacetylase 8 (HDAC8), an enzyme involved in transcriptional regulation and a target in cancer therapy.[5][6]
Conclusion and Future Perspectives
The 1-(3-chloro-5-fluorophenyl)ethanamine scaffold and its derivatives represent a versatile class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The presence of the chloro and fluoro substituents plays a crucial role in modulating the pharmacological properties of these molecules.
Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Further in-vivo studies are necessary to validate the therapeutic potential of these derivatives. The continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.
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Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine
Abstract: (R)-1-(3-chloro-5-fluorophenyl)ethanamine is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical configuration is critical to the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this key intermediate. Two robust and scalable methodologies are presented: Asymmetric Transfer Hydrogenation (ATH) of the corresponding prochiral ketone and Enzymatic Kinetic Resolution (EKR) of the racemic amine. This guide offers in-depth technical protocols, explains the underlying scientific principles, and provides practical insights for troubleshooting and optimization.
Section 1: Significance and Strategic Importance
Chiral amines are fundamental components in a vast array of pharmaceuticals. The specific enantiomer of a drug molecule often dictates its pharmacological profile, with the other enantiomer potentially being inactive or even contributing to undesirable side effects. (R)-1-(3-chloro-5-fluorophenyl)ethanamine serves as a crucial precursor, and its efficient, stereocontrolled synthesis is a key challenge in process chemistry. The methodologies detailed herein are selected for their high enantioselectivity, operational simplicity, and potential for scale-up.
Section 2: Method 1 - Asymmetric Transfer Hydrogenation (ATH) of 3-Chloro-5-fluoroacetophenone
Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols and, by extension, for the synthesis of chiral amines via reductive amination.[1][2] This approach is favored for its use of readily available and stable hydrogen donors, such as isopropanol or formic acid, and its typically mild reaction conditions.
Scientific Principle: The Noyori-Type Catalytic Cycle
The core of this transformation lies in the use of a chiral ruthenium(II) catalyst, often complexed with a tosylated diamine ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The catalytic cycle, a cornerstone of modern asymmetric synthesis, involves the formation of a ruthenium hydride species.[3] The prochiral ketone, 3-chloro-5-fluoroacetophenone, coordinates to this metal hydride complex. The stereochemistry of the chiral ligand directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of the (R)-alcohol, which can then be converted to the desired amine. In a direct reductive amination, an imine formed in situ from the ketone and an ammonia source is asymmetrically reduced.[4]
Experimental Protocol: Asymmetric Reductive Amination
This protocol outlines a direct asymmetric reductive amination of 3-chloro-5-fluoroacetophenone.
Materials:
-
3-Chloro-5-fluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN (or a suitable chiral ligand like C3-TunePhos)
-
2,2,2-Trifluoroethanol (TFE)
-
Methanol
-
Pressurized hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and a high-pressure autoclave reactor
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 1.1 mol%) to a dry Schlenk flask. Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To a glass liner for the autoclave, add 3-chloro-5-fluoroacetophenone (1.0 eq) and ammonium acetate (2.0 eq).[4]
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to achieve a suitable concentration (e.g., 0.5 M).[4]
-
Reaction Execution: Seal the autoclave, purge with inert gas, and then pressurize with hydrogen gas to 50-60 bar.[4] Heat the reaction to 80 °C and stir for 24 hours.
-
Work-up: After cooling and carefully venting the reactor, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired (R)-1-(3-chloro-5-fluorophenyl)ethanamine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.[5][6]
Data Presentation
| Parameter | Typical Value | Reference |
| Catalyst Loading | 0.5 - 1 mol% | [4] |
| H₂ Pressure | 50 - 60 bar | [4] |
| Temperature | 80 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Yield | Moderate to High | [4] |
| Enantiomeric Excess (ee) | >95% | [4] |
Visualization of the Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Section 3: Method 2 - Lipase-Catalyzed Kinetic Resolution of Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
Enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign method for separating enantiomers.[7] This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8][9]
Scientific Principle: Enantioselective Acylation
In this process, a racemic mixture of 1-(3-chloro-5-fluorophenyl)ethanamine is treated with an acylating agent in the presence of a lipase, commonly Candida antarctica lipase B (CALB), often immobilized as Novozym 435.[10] The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer (typically the R-enantiomer for many primary amines) at a much faster rate than the other.[8] This results in a mixture of the acylated (R)-amide and the unreacted (S)-amine. The two can then be easily separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic 1-(3-chloro-5-fluorophenyl)ethanamine (prepared via standard reductive amination of the corresponding ketone)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic 1-(3-chloro-5-fluorophenyl)ethanamine (1.0 eq) and the organic solvent.
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).
-
Acylating Agent Addition: Add the acylating agent (e.g., ethyl acetate, 1.5-2.0 eq).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine. The reaction should be stopped at or near 50% conversion to maximize the yield and ee of the desired product.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.[10]
-
Separation: The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. This mixture can be separated by column chromatography or by an acid-base extraction.
-
Acid-Base Extraction: Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the amide remains in the organic layer. Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) and extract the free amine back into an organic solvent.
-
-
Product Isolation: Dry the organic layer containing the desired (R)-amine over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Confirm the enantiomeric excess of the isolated amine using chiral HPLC.[5]
Data Presentation
| Parameter | Typical Value | Reference |
| Enzyme | Novozym 435 (Immobilized CALB) | [10] |
| Acylating Agent | Ethyl Acetate | [8] |
| Solvent | Toluene or MTBE | [10] |
| Temperature | 40 - 50 °C | [10] |
| Optimal Conversion | ~50% | [11] |
| Enantiomeric Excess (ee) | >99% | [8][12] |
Visualization of the Reaction Scheme
Caption: Reaction scheme for Enzymatic Kinetic Resolution.
Section 4: Best Practices and Troubleshooting
-
Moisture Control: Both ATH and lipase-catalyzed reactions can be sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. For the EKR, the use of molecular sieves can be beneficial.
-
Catalyst Activity: The activity of the ruthenium catalyst in ATH can be influenced by the purity of the reagents and solvent. Degassing the solvents is a critical step to remove oxygen, which can deactivate the catalyst.
-
Enzyme Deactivation: In EKR, high temperatures or harsh solvents can denature the enzyme. Adhere to the recommended temperature range for the specific lipase used. Novozym 435 is robust but can be deactivated by certain impurities.
-
Monitoring Reaction Progress: Accurate monitoring is crucial for EKR to stop the reaction at ~50% conversion. Over-running the reaction will decrease the enantiomeric excess of the unreacted amine. Chiral HPLC is the preferred method for simultaneous monitoring of conversion and ee.[5]
-
Racemization: In some cases, especially with extended reaction times or elevated temperatures in the presence of certain metals, the product amine could undergo racemization. It is prudent to analyze the final product's stereochemical stability under the work-up and purification conditions.
Section 5: Conclusion
The enantioselective synthesis of (R)-1-(3-chloro-5-fluorophenyl)ethanamine can be effectively achieved through either asymmetric transfer hydrogenation or enzymatic kinetic resolution. The choice of method will depend on factors such as available equipment (high-pressure reactors for ATH), cost of catalysts and enzymes, and desired throughput. ATH offers a direct route from the ketone, while EKR provides exceptionally high enantiopurity, albeit with a theoretical maximum yield of 50% for the desired enantiomer from the racemate. Both protocols, when executed with care, provide reliable and scalable pathways to this critical pharmaceutical intermediate.
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Li, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]
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Wang, W., et al. (2010). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC. Available at: [Link]
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Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Available at: [Link]
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Sakai, H., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available at: [Link]
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Toth, B., et al. (2014). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. ResearchGate. Available at: [Link]
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Szymańska, K., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
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Holmes, J. R., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]
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Gotor, V., et al. (1996). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]
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Nieto, S., et al. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. Available at: [Link]
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Ye, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
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González-Martínez, C., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. National Institutes of Health. Available at: [Link]
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Forro, E., et al. (2021). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Available at: [Link]
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De Vetta, D., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: [Link]
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Application Notes and Protocols for the Asymmetric Reduction of 3-Chloro-5-fluoroacetophenone
Introduction: The Critical Role of Chiral Alcohols in Pharmaceutical Synthesis
Optically active alcohols are indispensable building blocks in the synthesis of complex pharmaceutical agents. The stereochemistry of these intermediates is often paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). One such crucial intermediate is (S)-1-(3-chloro-5-fluorophenyl)ethanol, a chiral alcohol whose structural motif is integral to the development of various therapeutic agents. The most direct and efficient pathway to this enantiomerically pure alcohol is through the asymmetric reduction of the prochiral ketone, 3-Chloro-5-fluoroacetophenone.
This application note provides detailed, field-proven protocols for two robust and highly enantioselective methods for the asymmetric reduction of 3-Chloro-5-fluoroacetophenone: a biocatalytic approach using a ketoreductase (KRED) enzyme and a chemocatalytic method employing a Noyori-type chiral ruthenium catalyst for asymmetric transfer hydrogenation. These protocols are designed for researchers, scientists, and drug development professionals seeking scalable, efficient, and highly selective solutions for the synthesis of chiral intermediates.
Method 1: Biocatalytic Reduction using an Engineered Ketoreductase (KRED)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild, environmentally benign conditions.[1] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of ketones, often delivering the desired enantiomer with near-perfect fidelity.[2] Engineered KREDs have been developed to exhibit high activity and stability towards a broad range of substrates, including halogenated acetophenones.[3]
The fundamental principle of this method involves the use of a KRED that preferentially reduces the carbonyl group of 3-Chloro-5-fluoroacetophenone to the corresponding (S)-alcohol. This reaction is dependent on a nicotinamide cofactor, typically NADPH, which is consumed stoichiometrically. To make the process economically viable, a cofactor regeneration system is employed in situ, where a sacrificial substrate (e.g., glucose or isopropanol) is oxidized by a second enzyme, such as glucose dehydrogenase (GDH), to continuously regenerate the NADPH cofactor.[3][4][5]
Logical Workflow for KRED-Mediated Reduction
Caption: KRED-mediated asymmetric reduction with cofactor regeneration.
Detailed Experimental Protocol: KRED Reduction
This protocol is a representative procedure adapted from established methods for the reduction of substituted acetophenones using an engineered KRED with a coupled GDH for cofactor regeneration.[4][5]
1. Materials and Reagents:
-
3-Chloro-5-fluoroacetophenone (Substrate)
-
Engineered Ketoreductase (e.g., from a commercial supplier or expressed in-house)
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose (Cofactor regeneration substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or Methyl tert-butyl ether (MTBE) (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Analytical standards for the substrate and racemic product alcohol
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
To the buffer, add D-glucose to a final concentration of 1.1 molar equivalents relative to the substrate (e.g., 110 mM).
-
Add NADP+ to a final concentration of 0.1-1.0 mM.
-
Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED) to the desired loading (e.g., 1-5 g/L each, enzyme activity dependent).
-
Stir the mixture gently at the optimal reaction temperature (typically 25-35 °C) until all components are fully dissolved.
-
Initiate the reaction by adding 3-Chloro-5-fluoroacetophenone (e.g., to a final concentration of 50-100 mM). If the substrate has low aqueous solubility, it can be added as a solution in a water-miscible co-solvent like DMSO or IPA (typically <5% v/v).
3. Reaction Monitoring and Work-up:
-
Maintain the reaction at the set temperature with gentle agitation. Monitor the pH and adjust as necessary, as the formation of gluconic acid from the cofactor regeneration cycle will lower the pH.
-
Monitor the reaction progress by periodically taking aliquots. Quench the enzymatic activity in the aliquot (e.g., by adding a water-immiscible organic solvent and vortexing). Extract the organic phase for analysis.
-
Analyze the conversion and enantiomeric excess (% e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Once the reaction has reached the desired conversion (>95%), terminate the reaction by adding an equal volume of a suitable organic solvent (e.g., MTBE or ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(3-chloro-5-fluorophenyl)ethanol.
4. Purification:
-
The crude product can be purified by silica gel column chromatography if necessary to remove any non-volatile impurities.
Method 2: Asymmetric Transfer Hydrogenation with a Chiral Ruthenium Catalyst
Asymmetric transfer hydrogenation (ATH) is a highly reliable and versatile method for the reduction of prochiral ketones. The pioneering work of Noyori and co-workers demonstrated that chiral Ru(II) complexes are exceptionally effective catalysts for this transformation, operating with a hydrogen source like 2-propanol or a formic acid/triethylamine mixture.[6][7] This method avoids the use of high-pressure hydrogen gas, making it highly accessible for standard laboratory setups.[7]
The mechanism involves a metal-ligand bifunctional catalysis, where the ruthenium center and the amine ligand of the catalyst work in concert to facilitate the stereoselective transfer of a hydride from the hydrogen donor to the ketone substrate.[6]
General Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is based on the well-established Noyori conditions for the asymmetric transfer hydrogenation of aromatic ketones.
1. Materials and Reagents:
-
3-Chloro-5-fluoroacetophenone (Substrate)
-
Chiral Ruthenium Catalyst (e.g., RuCl)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
2. Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., 0.1-1.0 mol%).
-
Add the anhydrous solvent (e.g., DCM) to dissolve the catalyst.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This is a common hydrogen source.
-
Add the formic acid/triethylamine mixture to the reaction flask (typically 2-5 equivalents of formic acid relative to the substrate).
-
Add 3-Chloro-5-fluoroacetophenone to the reaction mixture. The substrate concentration is typically in the range of 0.1-1.0 M.
-
Stir the reaction mixture at the desired temperature (often ambient temperature, 20-30 °C).
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess formic acid.
-
Transfer the mixture to a separatory funnel and dilute with water and the organic solvent used for the reaction (e.g., DCM).
-
Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification and Analysis:
-
Purify the crude alcohol by silica gel column chromatography.
-
Determine the enantiomeric excess (% e.e.) of the purified product by chiral HPLC or GC.
Comparative Data and Performance
The choice between a biocatalytic and a chemocatalytic approach often depends on factors such as substrate scope, scalability, cost of catalyst, and downstream processing. Below is a summary of expected performance for the asymmetric reduction of substituted acetophenones based on literature for similar substrates.
| Parameter | Method 1: KRED Biocatalysis | Method 2: Ru-catalyzed ATH |
| Catalyst | Engineered Ketoreductase | Chiral Ruthenium Complex |
| Typical Loading | 1-5 g/L (whole cell/lyophilized) | 0.1 - 1.0 mol% |
| Hydrogen Source | Glucose / Isopropanol | HCOOH/NEt3 or 2-Propanol |
| Solvent | Aqueous Buffer (pH 6-8) | Organic (DCM, Acetonitrile) |
| Temperature | 25 - 40 °C | 20 - 50 °C |
| Typical Yield | >95% | >95% |
| Enantiomeric Excess | >99% e.e.[3][4][5] | >98% e.e.[6][7] |
| Advantages | Mild conditions, high selectivity, green solvent (water), biodegradable catalyst | Broad substrate scope, high turnover numbers, well-understood mechanism |
| Considerations | Enzyme stability/cost, cofactor regeneration, potential substrate/product inhibition | Cost of precious metal catalyst, removal of metal from final product, use of organic solvents |
Conclusion
Both biocatalytic reduction with ketoreductases and chemocatalytic asymmetric transfer hydrogenation with chiral ruthenium complexes represent state-of-the-art methodologies for the production of enantiomerically pure (S)-1-(3-chloro-5-fluorophenyl)ethanol. The KRED-based approach offers a green and highly selective route under mild aqueous conditions, making it particularly attractive for large-scale, sustainable manufacturing. The ruthenium-catalyzed ATH provides a versatile and highly efficient alternative that is easily implemented in a standard chemical synthesis laboratory. The choice of method will depend on the specific requirements of the research or development program, including scale, cost, and available infrastructure. The protocols provided herein serve as a robust starting point for the successful synthesis of this key chiral intermediate.
References
-
Patel, R. N. (2008). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Ni, Y., & Xu, J. H. (2012). Biocatalytic asymmetric synthesis of chiral alcohols. Biotechnology advances, 30(6), 1279-1288. [Link]
- US Patent US10927351B2. (2021). Ketoreductase polypeptides for the reduction of acetophenones.
- European Patent EP2198018B1. (2017). Ketoreductase polypeptides for the reduction of acetophenones.
-
Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in biotechnology, 25(2), 66-73. [Link]
-
Li, Z., Geng, Y., He, Y. L., & Xu, J. H. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 1-12. [Link]
-
Zhu, D., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. Molecules, 24(8), 1606. [Link]
-
Contente, M. L., & Paradisi, F. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]
-
Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts for the production of chiral alcohols. Current opinion in chemical biology, 17(2), 284-292. [Link]
-
Koszelewski, D., et al. (2010). Asymmetric carbonyl reductions with microbial ketoreductases. Food Technology and Biotechnology, 48(3), 294-305. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. [Link]
-
Chapman, J., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6439-6453. [Link]
Sources
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- 2. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. kanto.co.jp [kanto.co.jp]
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
Abstract
This comprehensive technical guide provides a detailed protocol for the chiral resolution of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical agents. The primary method detailed is classical resolution via diastereomeric salt formation, leveraging the differential solubility of diastereomeric salts formed with a chiral resolving agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental design, execution, and analytical validation of the resolution process.
Introduction: The Significance of Chiral 1-(3-Chloro-5-fluorophenyl)ethanamine
Chirality is a critical consideration in modern drug development, as enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. The selective synthesis or separation of the desired enantiomer is, therefore, a regulatory and scientific necessity. 1-(3-Chloro-5-fluorophenyl)ethanamine possesses a stereogenic center at the carbon atom bearing the amino group, making it a chiral primary amine. Its enantiomerically pure forms are valuable building blocks in the synthesis of biologically active compounds.
Classical resolution through the formation of diastereomeric salts remains a robust and scalable method for obtaining single enantiomers.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physicochemical properties, including solubility, which allows for their separation by methods such as fractional crystallization.[2]
This application note details a systematic approach to the chiral resolution of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine, drawing upon established principles and leveraging data from structurally analogous compounds to provide a robust starting point for laboratory execution.
The Principle of Chiral Resolution via Diastereomeric Salt Crystallization
The fundamental principle of this resolution strategy is the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties. The reaction of a racemic mixture of 1-(3-Chloro-5-fluorophenyl)ethanamine, denoted as (R)-Amine and (S)-Amine, with an enantiomerically pure chiral acid, for instance, (R,R)-Chiral Acid, yields two diastereomeric salts: [(R)-Amine · (R,R)-Chiral Acid] and [(S)-Amine · (R,R)-Chiral Acid].
Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This disparity in solubility is the cornerstone of the separation; by carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its isolation by filtration. The desired enantiomer of the amine can then be liberated from the isolated diastereomeric salt by treatment with a base.
Diagram 1: Workflow for Chiral Resolution.
Recommended Protocol for Chiral Resolution
Screening of Chiral Resolving Agents
A preliminary screening of commercially available and cost-effective chiral resolving agents is the critical first step. Based on the successful resolution of similar primary amines, the following chiral acids are recommended for initial screening:
-
(R,R)-Tartaric acid
-
(S,S)-Tartaric acid
-
(R,R)-O,O'-Dibenzoyl-D-tartaric acid
-
(S,S)-O,O'-Dibenzoyl-L-tartaric acid
-
(R,R)-O,O'-Di-p-toluoyl-D-tartaric acid
-
(S,S)-O,O'-Di-p-toluoyl-L-tartaric acid
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
(1S)-(+)-10-Camphorsulfonic acid
The selection of the optimal resolving agent is an empirical process, and the formation of a crystalline salt is a prerequisite for a successful resolution.
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol is based on the use of (R,R)-O,O'-Di-p-toluoyl-D-tartaric acid as the resolving agent, which has shown efficacy in resolving similar amines.
Materials:
-
Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
-
(R,R)-O,O'-Di-p-toluoyl-D-tartaric acid
-
Methanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
2 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine in a minimal amount of a suitable solvent. A mixture of methanol and ethyl acetate is a good starting point.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of (R,R)-O,O'-Di-p-toluoyl-D-tartaric acid in the same solvent system, warming gently if necessary.
-
Salt Formation and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring at room temperature. The formation of a precipitate may occur immediately or after a short induction period. If no precipitate forms, the solution can be cooled to 0-5 °C and stirred for several hours, or until crystallization is complete. Seeding with a small amount of previously formed diastereomeric salt can be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the filter cake with a small amount of the cold solvent mixture.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried diastereomeric salt in a mixture of dichloromethane and a 2 M aqueous sodium hydroxide solution.
-
Extraction: Stir the biphasic mixture vigorously until all the solid has dissolved and the free amine has been extracted into the organic layer.
-
Separation and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched 1-(3-Chloro-5-fluorophenyl)ethanamine.
Data Presentation
The following table provides a template for summarizing the results from the screening of different resolving agents.
| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Salt (%) | Enantiomeric Excess (%) |
| (R,R)-Tartaric acid | Methanol | 1:0.5 | Data to be filled | Data to be filled |
| (R,R)-DBTA | Ethyl Acetate | 1:0.5 | Data to be filled | Data to be filled |
| (R,R)-DPTTA | MeOH/EtOAc | 1:0.5 | Data to be filled | Data to be filled |
| (R)-Mandelic Acid | Isopropanol | 1:1 | Data to be filled | Data to be filled |
(DBTA: O,O'-Dibenzoyl-tartaric acid; DPTTA: O,O'-Di-p-toluoyl-tartaric acid)
Analytical Methodology for Enantiomeric Purity Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose.[5]
Chiral HPLC Method Development Strategy
Recommended Columns for Screening:
-
CHIRALPAK® IA/IB/IC: Amylose and cellulose-based columns with different carbamate derivatives.
-
CHIRALCEL® OD/OJ: Cellulose-based columns with phenylcarbamate derivatives.
Initial Screening Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (v/v) hexane:isopropanol.
-
Additive: For basic compounds like amines, the addition of a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Chiral SFC Method Development Strategy
SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[6] Polysaccharide-based CSPs are also widely used in SFC.
Initial Screening Conditions:
-
Mobile Phase: Carbon dioxide (CO2) as the main mobile phase with a polar co-solvent (modifier) such as methanol or ethanol. A typical starting gradient could be from 5% to 40% co-solvent.
-
Additive: Similar to HPLC, a basic additive like DEA or TEA in the co-solvent is often necessary for good peak shape of amines.
-
Back Pressure: 100-150 bar
-
Temperature: 35-40 °C
-
Flow Rate: 2-4 mL/min
-
Detection: UV-Vis or Mass Spectrometry (MS).
Protocol for Enantiomeric Excess (e.e.) Determination
-
Sample Preparation: Prepare a solution of the resolved 1-(3-Chloro-5-fluorophenyl)ethanamine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) onto the chiral column.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
The chiral resolution of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine via diastereomeric salt crystallization is a practical and scalable method for obtaining enantiomerically pure material. This guide provides a robust starting point for the development of a specific resolution protocol by leveraging data from structurally similar molecules and outlining a systematic approach to resolving agent screening and analytical method development. The successful implementation of these protocols will enable researchers and drug development professionals to efficiently access the desired enantiomer of this valuable chiral building block.
References
- Zentiva, K.S. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. European Patent EP3280701B1.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Smuts, J. P., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Celgene Corporation. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
Pálovics, E., & Fogassy, E. (2023). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Strategic Role of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride in the Synthesis of a Novel TRPM5 Agonist
Introduction: A Versatile Chiral Building Block in Modern Medicinal Chemistry
1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine that has emerged as a valuable starting material in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its distinct substitution pattern on the phenyl ring, featuring both chloro and fluoro groups, provides unique electronic properties and metabolic stability to the target molecules. This, combined with the chiral ethylamine side chain, makes it a strategic building block for creating stereochemically defined compounds with specific biological activities. This application note will provide an in-depth guide to the use of this compound in the synthesis of a potent and selective Transient Receptor Potential Melastatin 5 (TRPM5) agonist, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a promising candidate for the treatment of gastrointestinal motility disorders.
Core Application: Synthesis of a Potent TRPM5 Agonist
The primary application highlighted in this guide is the use of the (R)-enantiomer of 1-(3-chloro-5-fluorophenyl)ethanamine as a key precursor in the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This compound has been identified as a potent and selective agonist of the TRPM5 ion channel.[1][2] TRPM5 is implicated in various physiological processes, and its modulation is a promising therapeutic strategy for conditions such as gastroparesis and other gastrointestinal motility disorders.
The synthesis of this complex tetrahydroisoquinoline core is achieved through a pivotal Pictet-Spengler reaction. This powerful transformation allows for the construction of the isoquinoline ring system in a stereocontrolled manner, which is crucial for the compound's biological activity.
The Pictet-Spengler Reaction: A Cornerstone of Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a classic organic reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[3] The reaction mechanism proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring. The stereochemistry of the final product can often be controlled by the chirality of the starting amine and the reaction conditions.
In the context of synthesizing the target TRPM5 agonist, the (R)-1-(3-chloro-5-fluorophenyl)ethanamine serves as the β-arylethylamine component, providing the crucial stereocenter at the C1 position of the resulting tetrahydroisoquinoline.
Detailed Synthetic Protocols
The following section outlines the step-by-step protocols for the synthesis of the target TRPM5 agonist, starting from the preparation of the necessary aldehyde precursor and culminating in the key Pictet-Spengler reaction.
Part 1: Synthesis of the Aldehyde Precursor (4-Formyl-3-hydroxybenzonitrile)
A necessary coupling partner for the Pictet-Spengler reaction is a suitably functionalized benzaldehyde. A common precursor is 4-formyl-3-hydroxybenzonitrile.
Protocol 1: Preparation of 4-Formyl-3-hydroxybenzonitrile
This protocol describes a method for the preparation of 4-formyl-3-hydroxybenzonitrile from 5-cyano-2-methoxybenzaldehyde.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-cyano-2-methoxybenzaldehyde | 161.16 | 31.08 g | 0.193 |
| Lithium chloride | 42.39 | 24.52 g | 0.578 |
| N,N-dimethylformamide (DMF) | 73.09 | 500 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Aqueous acidic potassium sulfate solution | - | As needed | - |
| Saturated sodium chloride solution | - | As needed | - |
Procedure:
-
To a suitable reaction vessel, add 5-cyano-2-methoxybenzaldehyde (31.08 g, 0.193 mol) and lithium chloride (24.52 g, 0.578 mol).[4]
-
Add 500 mL of N,N-dimethylformamide (DMF) to the vessel.[4]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[4]
-
After cooling, remove the DMF using a rotary evaporator.[4]
-
Dissolve the residue in an aqueous acidic potassium sulfate solution and extract with ethyl acetate.[4]
-
Wash the organic phase sequentially with water and a saturated sodium chloride solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Yield: Approximately 86%.[4]
Part 2: The Key Pictet-Spengler Reaction and Final API Synthesis
With the aldehyde precursor in hand, the crucial Pictet-Spengler reaction can be performed with (R)-1-(3-chloro-5-fluorophenyl)ethanamine. For enhanced reactivity and to introduce the necessary hydroxymethyl group at the C3 position, a protected form of a glyceraldehyde derivative is often used in practice. The following is a representative protocol based on the principles of the Pictet-Spengler reaction for this class of compounds.
Protocol 2: Synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
This protocol is a representative procedure for the Pictet-Spengler reaction to form the target API.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (R)-1-(3-chloro-5-fluorophenyl)ethanamine | 173.61 | 1.0 eq | - |
| 4-Formyl-3-hydroxybenzonitrile (or a protected derivative) | 147.13 | 1.1 eq | - |
| Acid Catalyst (e.g., Trifluoroacetic acid) | 114.02 | Catalytic | - |
| Solvent (e.g., Dichloromethane) | 84.93 | As needed | - |
| Reducing Agent (for subsequent modifications, if necessary) | - | As needed | - |
| Deprotection Reagent (if a protected aldehyde is used) | - | As needed | - |
Procedure:
-
Dissolve (R)-1-(3-chloro-5-fluorophenyl)ethanamine in a suitable solvent such as dichloromethane in a reaction vessel.
-
Add the aldehyde precursor (e.g., a protected form of 4-formyl-3-(hydroxymethyl)benzonitrile) to the solution.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid, to the reaction mixture to facilitate the formation of the iminium ion and subsequent cyclization.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the cyclization, the reaction mixture is typically worked up by neutralizing the acid and extracting the product into an organic solvent.
-
If a protecting group was used on the aldehyde, a subsequent deprotection step is necessary. The choice of deprotection reagent and conditions will depend on the specific protecting group employed.
-
The crude product is then purified using column chromatography or recrystallization to yield the desired (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the TRPM5 agonist.
Caption: Synthetic workflow for the TRPM5 agonist.
Safety and Handling
This compound and its derivatives, as well as many of the reagents used in the synthesis, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical.
Conclusion
This compound is a critical chiral building block for the synthesis of the potent TRPM5 agonist, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. The cornerstone of this synthesis is the stereoselective Pictet-Spengler reaction, which enables the efficient construction of the complex tetrahydroisoquinoline core. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers and drug development professionals working on the synthesis of this and structurally related APIs. The strategic use of this versatile starting material highlights its importance in modern medicinal chemistry for the development of novel therapeutics.
References
-
ChemBK. 3-Formyl-4-hydroxybenzonitrile. Available at: [Link].
- Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084.
-
Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. Available at: [Link].
- Google Patents. Method for the preparation of 4-formyl-3-methoxybenzonitrile. EP4286368A1.
-
RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. Available at: [Link].
-
MDPI. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Available at: [Link].
Sources
- 1. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile - Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Note: A Robust HPLC-UV Method for Determining the Enantiomeric Excess of 1-(3-Chloro-5-fluorophenyl)ethanamine
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess (ee) of 1-(3-Chloro-5-fluorophenyl)ethanamine, a critical chiral intermediate in pharmaceutical synthesis. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. This protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles, detailed experimental procedures, system suitability criteria, and data analysis. The described method is demonstrated to be precise, accurate, and suitable for routine quality control and process monitoring applications.
Introduction
The stereochemical configuration of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide demand strict control over the enantiomeric purity of chiral drugs and their intermediates. 1-(3-Chloro-5-fluorophenyl)ethanamine is a key building block in the synthesis of various pharmaceutical compounds, and its enantiomeric purity directly impacts the stereochemistry of the final API.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for the analysis of enantiomeric purity due to its high resolution, accuracy, and reproducibility.[1][2][3] This note presents a validated normal phase HPLC (NP-HPLC) method that provides a reliable and efficient means to quantify the enantiomeric excess of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Principle of Chiral Separation
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the silica support. The differing stability of these complexes results in different retention times on the column, allowing for their separation and quantification.[2]
For primary amines like 1-(3-Chloro-5-fluorophenyl)ethanamine, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability and high enantioselectivity.[4][5] The chiral recognition mechanism on these phases is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur within the chiral grooves or cavities of the polysaccharide structure. The selection of a normal phase elution mode—typically a non-polar alkane mixed with an alcohol modifier—is crucial for promoting these interactions and achieving optimal resolution.[6]
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10, v/v).
Chromatographic Conditions
All chromatographic parameters have been optimized to ensure baseline resolution and excellent peak shape. The conditions are summarized in Table 1.
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
CSP: The CHIRALCEL® OD-H is a well-established cellulose-based CSP known for its excellent resolving power for a wide range of chiral compounds, including aromatic amines.[1]
-
Mobile Phase: A normal phase system of Hexane/IPA provides the necessary polarity to elute the compound while promoting the chiral recognition interactions. The 15% IPA concentration was found to be the optimal balance between retention time and resolution.
-
Additive: Diethylamine (DEA), a basic additive, is critical for analyzing primary amines.[7] It acts as a silanol-masking agent on the silica surface and competes with the basic analyte for active sites on the CSP, resulting in significantly improved peak symmetry and efficiency.
Experimental Protocol
The following diagram outlines the complete workflow for determining the enantiomeric excess.
Mobile Phase Preparation
-
Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.
-
Combine the components in a suitable 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard and Sample Preparation
-
Racemic Standard: Accurately weigh approximately 10 mg of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent (n-Hexane/IPA, 90:10) to obtain a concentration of 1.0 mg/mL.
-
Test Sample: Prepare the test sample in the same manner as the racemic standard to a final concentration of 1.0 mg/mL.
HPLC Analysis Procedure
-
Equilibrate the HPLC system and column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the racemic standard solution (10 µL). Verify that the system suitability requirements in Table 2 are met. The two enantiomer peaks should be well-resolved.
-
Analysis: Once system suitability is confirmed, inject the test sample solution (10 µL).
-
Integrate the peak areas for both enantiomers.
Results and Data Analysis
System Suitability
The system suitability test (SST) ensures that the chromatographic system is performing adequately for the intended analysis. The criteria are outlined in Table 2.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks |
| Tailing Factor (T) | 0.8 – 1.5 for both enantiomer peaks |
| Theoretical Plates (N) | > 2000 for each peak |
Rationale for SST: A resolution (Rs) of at least 2.0 ensures that the peaks are baseline separated, which is critical for accurate integration and quantification.[1] The tailing factor and theoretical plates are measures of peak shape and column efficiency, respectively.
Representative Chromatogram
A typical chromatogram of the racemic standard under the specified conditions will show two well-separated peaks. For this method, let's assume the (S)-enantiomer elutes first, followed by the (R)-enantiomer.
-
Approximate Retention Time of (S)-enantiomer: ~10.5 minutes
-
Approximate Retention Time of (R)-enantiomer: ~12.0 minutes
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is a measure of the purity of one enantiomer relative to the other. It is calculated using the integrated peak areas of the two enantiomers from the chromatogram.
The formula is as follows:
% ee = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100
Where:
-
AreaMajor is the peak area of the desired (major) enantiomer.
-
AreaMinor is the peak area of the undesired (minor) enantiomer.
Method Development Strategy
The development of a robust chiral separation method is often an empirical process.[2] The logical flow for developing this specific method involved screening multiple stationary and mobile phases.
Conclusion
The HPLC method described in this application note provides a reliable, robust, and highly selective means for determining the enantiomeric excess of 1-(3-Chloro-5-fluorophenyl)ethanamine. By utilizing a cellulose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, baseline resolution and excellent peak shapes were achieved. The protocol is suitable for high-throughput analysis in both research and quality control environments, ensuring the stereochemical purity of this vital pharmaceutical intermediate.
References
-
Sparr, E. et al. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations, 10(3), 182. Available at: [Link]
-
Ismail, O. H., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 139-151. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681. Available at: [Link]
-
Chiral Technologies, Inc. (2015). Application Notes: Chiral. LCGC International. Available at: [Link]
-
Regis Technologies, Inc. Pirkle Chiral HPLC Columns. Product Brochure. Available at: [Link]
-
Daicel Chiral Technologies. Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Product Information. Available at: [Link]
-
Daicel Chiral Technologies. Technical Library. Support Documentation. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Technical Guidebook. Available at: [Link]
-
Daicel Corporation. DAICEL Chiral Application Search. Database. Available at: [Link]
-
Egeonu, E. C., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6. Available at: [Link]
-
Daicel Chiral Technologies. Chiral Applications Database. Database. Available at: [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. Available at: [Link]
-
Aturki, Z., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 192, 113648. Available at: [Link]
-
Royal Society of Chemistry. (2017). Electronic Supplementary Information for Asymmetric Nucleophilic Trifluoromethylation of N-Sulfinylimines. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. rsc.org [rsc.org]
Protocol for the formation of the hydrochloride salt of 1-(3-Chloro-5-fluorophenyl)ethanamine
An Application Note and Protocol for the Formation of the Hydrochloride Salt of 1-(3-Chloro-5-fluorophenyl)ethanamine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the hydrochloride (HCl) salt of 1-(3-Chloro-5-fluorophenyl)ethanamine. The formation of a salt is a critical step in pharmaceutical development, often employed to enhance the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[1][2] This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the rationale behind procedural choices and provide methods for validating the final product, ensuring a reproducible and reliable synthesis.
Introduction: The Rationale for Salt Formation
In the pharmaceutical industry, over 50% of all drugs are administered as salts.[2] The conversion of a free base, such as 1-(3-Chloro-5-fluorophenyl)ethanamine, into a salt form is a fundamental strategy to optimize the physicochemical properties of a drug candidate.[3] Hydrochloride salts are the most common choice for basic drugs, valued for their physiological compatibility and straightforward synthesis.[4]
The primary motivations for converting an amine to its hydrochloride salt include:
-
Enhanced Aqueous Solubility: The ionic nature of the salt form dramatically increases solubility in aqueous media compared to the often-lipophilic free base, which is crucial for bioavailability.[1]
-
Improved Stability: Crystalline salts are typically more chemically and physically stable than their amorphous free base counterparts, leading to a longer shelf life.[2][5]
-
Ease of Handling: The conversion to a crystalline solid simplifies handling, purification, and formulation processes.[6]
-
Consistent Crystal Form (Polymorphism): A well-controlled crystallization process can yield a specific, stable polymorphic form, which is essential for consistent drug performance.
This guide will focus on a robust and scalable laboratory procedure for the preparation of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
Characterization of Starting Material
-
Compound Name: 1-(3-Chloro-5-fluorophenyl)ethanamine
-
CAS Number: 1241678-48-7
-
Molecular Formula: C₈H₉ClFN
-
Molecular Weight: 173.62 g/mol
-
Appearance: Typically a liquid or low-melting solid at room temperature.
-
Core Functionality: A primary amine, which acts as a Brønsted-Lowry base, readily reacting with a strong acid like HCl.[7]
Chemical Reaction and Mechanism
The formation of the hydrochloride salt is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the primary amine abstracts a proton (H⁺) from hydrogen chloride. This results in the formation of an ammonium cation and a chloride anion, which are held together by an ionic bond.[1][6]
Caption: Reaction scheme for the formation of the hydrochloride salt.
Detailed Experimental Protocol
This protocol details the conversion of the amine free base into its hydrochloride salt using a solution of hydrogen chloride in an organic solvent. This method is often preferred over using aqueous HCl to prevent the formation of hydrates and to maximize yield, as the anhydrous salt is typically less soluble in organic solvents.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-(3-Chloro-5-fluorophenyl)ethanamine | ≥95% Purity | BLDpharm | Starting material (free base).[8] |
| Hydrogen Chloride Solution (2.0 M in Diethyl Ether) | Anhydrous Solution | Sigma-Aldrich | The acid source. Can be substituted with HCl in isopropanol or dioxane. |
| Diethyl Ether (Et₂O) | Anhydrous, ACS | Fisher Scientific | Reaction solvent and washing agent. |
| Isopropyl Alcohol (IPA) | ACS Grade | VWR | Optional co-solvent to aid initial dissolution. |
| Round-bottom flask with stir bar | - | - | |
| Addition funnel | - | - | For controlled addition of the HCl solution. |
| Buchner funnel and filter paper | - | - | For product isolation. |
| Vacuum oven | - | - | For drying the final product. |
Step-by-Step Procedure
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Hydrogen chloride is corrosive and can cause severe burns.
-
Dissolution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.6 mmol) of 1-(3-Chloro-5-fluorophenyl)ethanamine in 100 mL of anhydrous diethyl ether.
-
Causality Note: Diethyl ether is chosen as the primary solvent because the free base is highly soluble in it, while the resulting hydrochloride salt has very low solubility, which facilitates precipitation and high recovery.[5] If solubility is an issue, a minimal amount of isopropyl alcohol can be added as a co-solvent.
-
-
Acidification:
-
Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Transfer 31.7 mL (63.4 mmol, 1.1 equivalents) of 2.0 M HCl in diethyl ether to an addition funnel.
-
Add the HCl solution dropwise to the stirred amine solution over a period of 20-30 minutes. A white precipitate will form immediately.
-
Causality Note: The reaction is an exothermic neutralization.[5] Slow, controlled addition at 0 °C is crucial to manage the heat generated, prevent potential side reactions, and promote the formation of uniform, easily filterable crystals. A slight excess (1.1 equivalents) of HCl is used to ensure the complete conversion of the amine to its salt.
-
-
Precipitation and Maturation:
-
After the addition is complete, allow the resulting slurry to stir at 0 °C for an additional 1 hour.
-
Causality Note: This "maturation" or "aging" period allows for complete crystallization, maximizing the yield of the product.
-
-
Isolation:
-
Isolate the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake three times with 20 mL portions of cold (0 °C) anhydrous diethyl ether.
-
Causality Note: The washing step is critical to remove any unreacted starting amine, excess HCl, and other soluble impurities. Using a cold solvent in which the product is insoluble minimizes loss of the desired salt.
-
-
Drying:
-
Dry the collected solid in a vacuum oven at 40-50 °C for 12-24 hours or until a constant weight is achieved.
-
The final product, (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, should be a fine, white crystalline powder.[9]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the hydrochloride salt.
Product Validation and Characterization
To confirm the successful formation of this compound, the following analytical techniques are recommended.
-
Melting Point (m.p.): The hydrochloride salt will have a distinct and sharp melting point that is significantly higher than the free base.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence is the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region. This corresponds to the N-H stretching vibrations of the newly formed ammonium (R-NH₃⁺) group, which is absent in the spectrum of the starting primary amine.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Upon protonation, the chemical shifts of the protons on the carbon adjacent to the nitrogen (the α-carbon) and the amine protons themselves will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge on the nitrogen atom.
Quantitative Data Summary
| Parameter | Value |
| Starting Material (Amine) Mass | 10.0 g |
| Starting Material (Amine) Moles | 0.0576 mol |
| HCl Solution (2.0 M in Et₂O) Volume | 31.7 mL |
| HCl Moles | 0.0634 mol (1.1 eq) |
| Product Molecular Formula | C₈H₁₀Cl₂FN |
| Product Molecular Weight | 210.08 g/mol [10] |
| Theoretical Yield | 12.10 g |
| Expected Actual Yield | 11.0 - 11.7 g (91-97%) |
Conclusion
The protocol described provides a reliable and efficient method for the preparation of this compound. The strategic choice of an anhydrous solvent system ensures a high-yield precipitation of the desired salt, simplifying purification. By following this guide and performing the recommended characterization, researchers can confidently synthesize this key pharmaceutical intermediate for further application in drug discovery and development.
References
- Source: Google Patents (US5686588A)
-
Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]
- Source: Google Patents (US20100204470A1)
-
Title: Amine and HCl - salt formation reaction Source: YouTube URL: [Link]
-
Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]
-
Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]
-
Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: 23.3: Reactions of amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Salt Selection Source: Creative Biolabs URL: [Link]
-
Title: (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Source: Lead Sciences URL: [Link]
Sources
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- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences [lead-sciences.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 1998701-29-3|(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
Application of 1-(3-Chloro-5-fluorophenyl)ethanamine as a Chiral Resolving Agent: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(3-Chloro-5-fluorophenyl)ethanamine as a chiral resolving agent. This guide is designed to offer not just procedural steps, but a deeper understanding of the principles behind the application, enabling users to adapt and optimize the protocols for their specific needs.
Introduction: The Critical Role of Chirality in Drug Development
In the pharmaceutical industry, the enantiomeric purity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to drugs with higher efficacy, improved safety profiles, and reduced side effects.
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of pharmaceutical development.[1] One of the most robust and widely used methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by classical techniques like fractional crystallization.
1-(3-Chloro-5-fluorophenyl)ethanamine is a valuable chiral resolving agent, particularly for the separation of racemic carboxylic acids. Its efficacy is attributed to its strong basicity, which facilitates salt formation, and its rigid structure, which enhances the differences in the crystal lattice energies of the resulting diastereomeric salts. The presence of halogen substituents can also influence intermolecular interactions, further aiding in the discrimination between the two diastereomers.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this application is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine, in this case, (R)- or (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. This acid-base reaction forms two diastereomeric salts.
-
Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized out of the solution.
-
Liberation of the Enantiomer: The isolated, enantiomerically pure diastereomeric salt is then treated with a strong acid or base to break the salt and liberate the desired enantiomer of the carboxylic acid and the resolving agent. The resolving agent can often be recovered and reused, adding to the economic viability of the process.
Visualizing the Workflow: Chiral Resolution Process
Sources
Large-scale synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
An Application Note and Protocol for the Large-Scale Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with over 40% of commercial pharmaceuticals containing these structural motifs.[1] Their prevalence is due to their ability to form key hydrogen bonds and introduce stereochemical complexity, which is often crucial for biological activity.[1][2] 1-(3-Chloro-5-fluorophenyl)ethanamine, particularly in its enantiomerically pure forms, is a valuable intermediate in the development of novel therapeutics and agrochemicals. This document provides a detailed guide for the large-scale synthesis of its hydrochloride salt, focusing on a robust and scalable reductive amination pathway. The protocol is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries, emphasizing safety, efficiency, and scalability.
Synthetic Strategy: Reductive Amination
The chosen synthetic route is a one-pot, two-step reductive amination of 3-chloro-5-fluorobenzaldehyde. This strategy is advantageous for large-scale production due to its operational simplicity, cost-effectiveness, and the ready availability of starting materials. The process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the desired primary amine.[3][4] The final step involves the formation of the hydrochloride salt to facilitate isolation and improve the stability of the product.
While other methods like asymmetric hydrogenation of imines or enzymatic transamination offer high enantioselectivity, direct reductive amination with a suitable reducing agent provides a balance of efficiency, cost, and throughput for large-scale racemic synthesis, which can be followed by chiral resolution if a specific enantiomer is required.[2][5]
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol outlines the synthesis of racemic this compound. For the synthesis of a specific enantiomer, an asymmetric approach such as employing a chiral catalyst or enzymatic resolution would be necessary.[5][6]
Stage 1 & 2: One-Pot Imine Formation and Reductive Amination
This stage combines the formation of the imine from 3-chloro-5-fluorobenzaldehyde and its subsequent reduction to the amine in a single reaction vessel. This "one-pot" approach is highly efficient for large-scale manufacturing as it minimizes handling and vessel occupancy.[3]
Caption: Reaction scheme for the reductive amination of 3-chloro-5-fluorobenzaldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |
| 3-Chloro-5-fluorobenzaldehyde | 103559-63-5 | 158.56 | 1.0 | 158.6 g | Starting material. |
| Ammonium Acetate | 631-61-8 | 77.08 | 10.0 | 770.8 g | Ammonia source. Use in large excess to drive imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 1.5 | 94.3 g | Mild reducing agent, selective for the iminium ion. |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 1.6 L | Reaction solvent. |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed | For quenching and pH adjustment. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 2.0 L | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | As needed | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Drying agent. |
Protocol:
-
Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge methanol (1.6 L) and ammonium acetate (770.8 g).
-
Reagent Addition: Stir the mixture at room temperature (20-25 °C) until the ammonium acetate is fully dissolved. Add 3-chloro-5-fluorobenzaldehyde (158.6 g) to the solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. In a separate container, dissolve sodium cyanoborohydride (94.3 g) in a minimal amount of methanol and add it slowly to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Causality: Slow addition of the reducing agent is crucial on a large scale to control the exotherm and prevent runaway reactions. Sodium cyanoborohydride is chosen for its selectivity in reducing the protonated imine (iminium ion) in the presence of the starting aldehyde.[3]
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is deemed complete by LC-MS analysis.
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding 2M HCl at 0-5 °C to decompose any remaining NaBH₃CN (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood). Adjust the pH to ~2.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (1 L) and wash the aqueous layer with dichloromethane (2 x 500 mL) to remove any unreacted aldehyde and non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with a 50% NaOH solution, keeping the temperature below 20 °C.
-
Extract the product (free amine) with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chloro-5-fluorophenyl)ethanamine as an oil.
-
Stage 3: Hydrochloride Salt Formation and Isolation
The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to convert a basic amine into a stable, crystalline, and easily handleable solid.
Protocol:
-
Salt Formation: Dissolve the crude amine oil in methyl tert-butyl ether (MTBE, approx. 1 L). Cool the solution to 0-5 °C.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether or isopropanol with vigorous stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by filtration, wash the filter cake with cold MTBE (2 x 200 mL), and dry the product under vacuum at 40-50 °C to a constant weight.
Process Optimization and Scale-Up Considerations
Transitioning a synthesis from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[7]
-
Thermal Management: The reductive amination step is exothermic. On a large scale, efficient heat dissipation is critical. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the reducing agent must be carefully controlled to manage the heat output.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent the formation of localized hot spots or high concentrations of reagents, which can lead to side reactions and impurity formation.[7] The impeller design and stirring speed should be optimized for the reactor geometry and reaction volume.
-
Impurity Profile: Potential impurities include unreacted starting material, over-alkylated products, and byproducts from the reducing agent. A robust analytical method (e.g., HPLC) should be developed to monitor the impurity profile and establish acceptance criteria for the final product.
-
Solvent Selection: While methanol is effective for this reaction, its flammability and toxicity are concerns at scale. Alternative solvents like ethanol or isopropanol could be investigated. For the salt formation, MTBE is a good choice due to the low solubility of the hydrochloride salt, leading to high recovery.
Characterization and Quality Control
The final product should be characterized to ensure it meets the required quality standards.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the structure by ¹H NMR and ¹³C NMR | NMR |
| Purity (HPLC) | ≥ 98.0% | HPLC |
| Melting Point | Consistent with reference values (e.g., 188-192 °C) | DSC/MPA |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Within ICH limits | GC-HS |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Sodium Cyanoborohydride: Toxic and flammable. Handle in a well-ventilated fume hood. Quenching with acid will produce highly toxic hydrogen cyanide gas. Ensure the quenching step is performed slowly and with adequate ventilation and scrubbing capabilities.
-
Solvents: Methanol and dichloromethane are toxic and flammable. Avoid inhalation and contact with skin.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.
-
-
Hazard Statements for Product: The product, this compound, is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Appropriate handling procedures should be in place.
References
- Hollmann, F., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications.
- Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.
- Yasmin, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. BenchChem.
- González-López, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.
- ChemicalBook. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. ChemicalBook.
- LabSolu. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. LabSolu.
- Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582.
- Fluorochem. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. Fluorochem.
- PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. National Center for Biotechnology Information.
- Sharma, G., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI.
- Shinde, S. V., et al. (2009). 2, 4, 6-trichloro-1, 3, 5-triazine (TCT) catalysed direct reductive amination of aldehydes using hantzsch dihydropyridine ester as a reducing agent. TSI Journals.
- Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050–3054.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. sci-hub.box [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
Introduction
1-(3-Chloro-5-fluorophenyl)ethanamine is a critical chiral building block in the development of advanced pharmaceutical agents. Its synthesis, most commonly achieved via the reductive amination of 3'-Chloro-5'-fluoroacetophenone, requires precise control to ensure high purity and yield.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify, understand, and mitigate common impurities encountered during this synthetic process. By addressing specific issues in a practical question-and-answer format, we aim to provide actionable insights grounded in mechanistic understanding and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and industrially scalable method for synthesizing 1-(3-Chloro-5-fluorophenyl)ethanamine?
A: The most direct and widely employed method is the asymmetric reductive amination of 3'-Chloro-5'-fluoroacetophenone.[3] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the target chiral amine.[2][4] Catalytic systems, often employing transition metals like Iridium or Rhodium with chiral ligands, are frequently used to achieve high enantioselectivity.[2] Enzymatic routes using amine dehydrogenases are also emerging as powerful alternatives.[5]
Q2: Why is meticulous control over reaction parameters (temperature, pressure, stoichiometry) so vital in this synthesis?
A: Tight control over reaction conditions is paramount for minimizing the formation of process-related impurities. For instance, the relative rates of imine formation versus ketone reduction are highly temperature-dependent. An imbalance can lead to the formation of a hydroxy impurity. Similarly, the stoichiometry between the amine source and the ketone can influence the generation of secondary amine byproducts.[6] Effective control ensures the reaction pathway favors the desired product, simplifying purification and improving overall yield and purity.
Q3: What is the significance of the enantiomeric impurity, and what are the typical regulatory expectations?
A: The enantiomeric impurity (the undesired stereoisomer) is a critical quality attribute. Different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[7] Regulatory agencies like the FDA require that the enantiomeric purity of a drug substance be well-characterized and controlled. For a chiral compound, the undesired enantiomer is treated as a distinct impurity, and its level must be kept below stringent thresholds defined by international guidelines (e.g., ICH Q3A/B).
Troubleshooting Guide: Process-Related Impurities
This section addresses specific impurities that may arise from the reaction chemistry itself.
Issue 1: Presence of Unreacted Starting Material
Q: My final product analysis shows a significant peak corresponding to the mass of 3'-Chloro-5'-fluoroacetophenone. What causes this, and how can I resolve it?
A: This indicates an incomplete reaction.
-
Potential Cause & Mechanism: The conversion of the starting ketone was not driven to completion. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the hydride source (e.g., NaBH₃CN, H₂ with a catalyst) was inadequate.
-
Catalyst Deactivation: If using a heterogeneous or homogeneous catalyst for hydrogenation, it may have lost activity due to poisoning by contaminants or degradation over the reaction time.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to run long enough or at a temperature sufficient for full conversion.
-
-
Troubleshooting & Prevention:
-
Verify Reagent Stoichiometry: Ensure the reducing agent is used in a slight excess (e.g., 1.1-1.5 equivalents).
-
Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or TLC to track the disappearance of the starting material before quenching the reaction.
-
Optimize Conditions: Consider increasing the reaction time or temperature moderately. A Design of Experiments (DoE) approach can systematically optimize these parameters.
-
Catalyst Integrity: Ensure the catalyst is fresh or its activity has been verified. Use high-purity solvents and reagents to avoid catalyst poisoning.
-
-
Remediation:
-
If the impurity level is low, it can often be removed via column chromatography or recrystallization of a suitable salt form of the product amine.
-
Issue 2: Formation of the Hydroxy Impurity
Q: I've identified an impurity with a mass 2 units higher than the starting ketone. I suspect it's 1-(3-Chloro-5-fluorophenyl)ethanol. How is this formed and prevented?
A: Your assessment is likely correct. This is a common byproduct in reductive aminations.
-
Potential Cause & Mechanism: The hydroxy impurity, 1-(3-Chloro-5-fluorophenyl)ethanol, is formed when the reducing agent directly reduces the ketone carbonyl group before it can react with the ammonia source to form the imine. This side reaction is competitive with imine formation.
-
Troubleshooting & Prevention:
-
Control the Rate of Reduction: Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN), which is more active at the lower pH that favors imine presence.[3]
-
Promote Imine Formation: Ensure an adequate concentration of the ammonia source. Sometimes, pre-forming the imine by stirring the ketone and ammonia source (with a dehydrating agent like molecular sieves) before adding the reducing agent can be effective.
-
pH Control: Maintain the reaction pH in a weakly acidic range (typically pH 4-6) to favor imine formation and stability without causing significant hydrolysis.
-
-
Remediation:
-
Separation can be challenging due to similar polarities. Acid-base extraction can be effective; the desired amine will move to the aqueous phase upon acidification, while the neutral alcohol impurity remains in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified amine.
-
Issue 3: Formation of the Secondary Amine Dimer
Q: An impurity with a mass significantly higher than my product is observed, consistent with a dimeric structure. What is this, and how do I avoid it?
A: This is likely the secondary amine, Bis[1-(3-chloro-5-fluorophenyl)ethyl]amine, a well-known impurity in reductive aminations using ammonia.
-
Potential Cause & Mechanism: The desired primary amine product is nucleophilic and can compete with ammonia to react with the starting ketone. This forms a new iminium ion, which is then reduced to the secondary amine impurity. This is more prevalent when the local concentration of the product amine becomes high relative to the ammonia source.
-
Troubleshooting & Prevention:
-
Use a Large Excess of the Ammonia Source: Employing a significant excess of ammonia or its equivalent (e.g., ammonium acetate) shifts the equilibrium away from the product amine reacting with the starting ketone.
-
Control Reagent Addition: Add the reducing agent slowly to the mixture of the ketone and ammonia source. This keeps the concentration of the newly formed primary amine low at any given time, minimizing its chance to react further.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the secondary amine formation more significantly than the primary amine formation.
-
-
Remediation:
-
Purification is typically achieved through column chromatography. Alternatively, derivatization of the primary amine followed by purification and deprotection can be considered, although this is less atom-economical.
-
Impurity Formation Pathways
Caption: Key reaction and side-reaction pathways in the synthesis.
Troubleshooting Guide: Chiral Impurities
Q: My product has a low enantiomeric excess (e.e.). What are the potential causes in an asymmetric synthesis?
A: Low enantioselectivity is a critical issue that points to problems with the stereochemical control of the reaction.
-
Potential Causes:
-
Ineffective Chiral Catalyst/Ligand: The catalyst or ligand may be of poor quality, degraded, or an insufficient amount was used. Racemization of the ligand itself is also a possibility under certain conditions.
-
Racemization of Product: The reaction or workup conditions (e.g., harsh pH, high temperature) may be causing the chiral product to racemize after its formation.
-
Non-Stereoselective Background Reaction: A non-catalyzed reduction pathway may be occurring in parallel with the desired asymmetric pathway, producing a racemic mixture and thus lowering the overall e.e.
-
Imine Geometry: The E/Z isomerization of the intermediate imine can sometimes affect the facial selectivity of the hydride attack, leading to a lower e.e.
-
-
Troubleshooting & Prevention:
-
Catalyst Quality Control: Source high-purity, well-characterized chiral catalysts and ligands. Store them under inert atmosphere and at the recommended temperature.
-
Screening and Optimization: Screen a variety of ligands and reaction solvents to find the optimal combination for high e.e.
-
Mild Workup Conditions: Ensure the workup and isolation procedures are performed under mild conditions (e.g., low temperature, neutral pH) to prevent product racemization.
-
Purity of Starting Materials: Ensure the starting ketone is of high purity, as impurities could interfere with the catalyst.[8]
-
Analytical Methods & Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of 1-(3-Chloro-5-fluorophenyl)ethanamine and its common impurities.
| Parameter | Value | Notes |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm) | A chiral column is essential for separating enantiomers. |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | The amine modifier is crucial for good peak shape. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 220 nm | |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in Mobile Phase |
Protocol 2: Impurity Identification Workflow
When an unknown peak is detected, a systematic approach is necessary for its identification.
Caption: A systematic workflow for the identification of unknown impurities.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
- ChemicalBook. (2025). 3'-CHLORO-5'-FLUOROACETOPHENONE | 842140-52-7. ChemicalBook.
- Chem-Impex. (n.d.). 3'-Chloro-5'-fluoroacetophenone.
- Grainger. (n.d.). 3'-Chloro-5'-fluoroacetophenone, min 98%, 1 gram. Grainger.
- BLDpharm. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. BLDpharm.
- Gómez-Bengoa, E., et al. (2021).
- Sati, B., et al. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
- ChemicalBook. (n.d.). 3'-Chloroacetophenone synthesis. ChemicalBook.
- Németh-Hanzlik, E., & Huszár, I. (2010). Chiral Purity in Drug Analysis.
- Sigma-Aldrich. (n.d.).
- Abdel-Wahab, B. F., et al. (2025). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives.
- Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- van der Schoot, B. (n.d.).
- Google Patents. (2022).
- WIPO Patentscope. (2022). WO/2022/061917 SYNTHESIS METHOD FOR 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE.
- Sha, F., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Wang, D., & Li, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurities in MDMA synthesized by Al/Hg Reductive Amination - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
Troubleshooting low yield in the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
Technical Support Center: Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
Welcome to the technical support guide for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine. This critical intermediate presents unique challenges in its preparation, primarily centered around achieving consistently high yields. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis, leveraging mechanistic insights and field-proven solutions.
The predominant and most reliable method for synthesizing this primary amine is the reductive amination of its corresponding ketone, 3-chloro-5-fluoroacetophenone. This guide will focus on troubleshooting this specific transformation.
Troubleshooting Guide: Low Yield in Reductive Amination
This section addresses the most pressing issues that lead to diminished yields in a question-and-answer format.
Q1: My reaction shows significant amounts of unreacted 3-chloro-5-fluoroacetophenone. What is causing this incomplete conversion?
A1: Incomplete conversion is a frequent issue that typically points to one of three areas: imine formation, the reducing agent, or reaction conditions.
-
Inefficient Imine Formation: The first step of the reaction is the formation of an imine intermediate from the ketone and the ammonia source.[1] This is a reversible, equilibrium-driven process that requires the removal of water.
-
Causality: If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leaving unreacted ketone in the flask. The reaction is also best performed under mildly acidic conditions (pH ~4-5) to facilitate carbonyl activation without fully protonating the amine nucleophile.[2]
-
Troubleshooting Protocol:
-
Add a Dehydrating Agent: Incorporate a dehydrating agent like molecular sieves (3Å or 4Å) or magnesium sulfate into the reaction mixture before adding the reducing agent.
-
Azeotropic Removal: If the solvent system allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
pH Control: Ensure the reaction medium is weakly acidic. Adding a catalytic amount of a mild acid like acetic acid can significantly promote imine formation.
-
-
-
Reducing Agent Potency & Stoichiometry: The choice and handling of the reducing agent are critical.
-
Causality: Sodium borohydride (NaBH₄) is a common choice but can be consumed by side reactions, such as reducing the starting ketone to an alcohol, especially if added too early.[2] It can also be deactivated by excessive protic solvent or acidic conditions. A large excess of NaBH₄ (5-6 equivalents) is often necessary to drive the reduction of imines to completion.[3] Milder agents like sodium cyanoborohydride (NaBH₃CN) are often more selective for the iminium ion over the ketone but may require stricter pH control.[2][4][5]
-
Troubleshooting Protocol:
-
Staged Addition: Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent.[6]
-
Verify Reagent Activity: Test your NaBH₄ on a simple ketone (like acetone) to ensure it is still active.[7] Old or improperly stored hydride reagents can lose potency.
-
Increase Stoichiometry: Incrementally increase the equivalents of NaBH₄. Researchers have reported needing 4 equivalents or more to achieve moderate yields.[3]
-
Consider an Alternative Reductant: Evaluate sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known for their high selectivity in reductive aminations.[4][7]
-
-
Q2: My main impurity is 1-(3-chloro-5-fluorophenyl)ethanol. How do I prevent this alcohol byproduct?
A2: The formation of the corresponding alcohol is a classic sign that the ketone is being reduced directly before it can form the imine.
-
Causality: This occurs when the reducing agent, particularly a strong one like NaBH₄, is not selective enough and attacks the carbonyl group of the starting material. The rate of ketone reduction becomes competitive with the rate of imine formation and subsequent reduction.
-
Preventative Measures:
-
Use a More Selective Reducing Agent: This is the most effective solution. Sodium cyanoborohydride (NaBH₃CN) is specifically designed for this purpose. It is a weaker reducing agent than NaBH₄ and is most reactive toward the protonated imine (iminium ion), while being significantly less reactive towards ketones and aldehydes at mildly acidic pH.[2][4][5]
-
Optimize Reaction Sequence (One-Pot, Two-Step): As mentioned in Q1, ensure the imine has sufficient time to form before introducing the borohydride. Stir the ketone, ammonia source (e.g., ammonium acetate), and a mild acid catalyst for 1-2 hours at room temperature, monitoring by TLC or LC-MS for the disappearance of the ketone. Only then, add the NaBH₄, preferably at a reduced temperature (0 °C) to control reactivity.
-
// Imine Path imine_ph [label="Is pH mildly acidic (4-5)?\n(e.g., with AcOH)", shape=diamond, fillcolor="#F1F3F4"]; imine_h2o [label="Is water being removed?\n(e.g., molecular sieves)", shape=diamond, fillcolor="#F1F3F4"]; add_acid [label="Action: Add catalytic AcOH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_drying [label="Action: Add 4Å molecular sieves.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reductant Path reductant_type [label="Are you using NaBH₄?", shape=diamond, fillcolor="#F1F3F4"]; reductant_timing [label="Is reductant added after\n1-2h of imine formation?", shape=diamond, fillcolor="#F1F3F4"]; switch_reductant [label="Action: Switch to NaBH₃CN or STAB\nfor higher selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_timing [label="Action: Allow imine to form first,\nthen add reductant at 0 °C.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Re-run Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_imine; check_imine -> imine_ph; imine_ph -> imine_h2o [label="Yes"]; imine_ph -> add_acid [label="No"]; add_acid -> imine_h2o;
imine_h2o -> check_reductant [label="Yes"]; imine_h2o -> add_drying [label="No"]; add_drying -> check_reductant;
check_reductant -> reductant_type; reductant_type -> switch_reductant [label="Yes, and alcohol\nis major byproduct"]; reductant_type -> reductant_timing [label="Yes, but conversion\nis still low"]; switch_reductant -> end;
reductant_timing -> end [label="Yes"]; reductant_timing -> change_timing [label="No"]; change_timing -> end; }
Sources
Optimizing reaction conditions for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols. Our focus is on delivering practical, field-tested insights to overcome common challenges in the preparation of this key chemical intermediate.
I. Foundational Synthesis Pathway: Reductive Amination
The most prevalent and efficient method for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine is the reductive amination of 3-Chloro-5-fluoroacetophenone.[1][2] This one-pot reaction is valued for its operational simplicity and the ability to be performed under mild conditions, making it a cornerstone of green chemistry.[1] The reaction proceeds via an imine intermediate, which is then reduced to the final amine product.[1][3]
The overall transformation is depicted below:
Caption: Reductive amination workflow for 1-(3-Chloro-5-fluorophenyl)ethanamine synthesis.
Quantitative Data Summary for Reductive Amination
The following table provides a starting point for optimizing the reductive amination of 3-Chloro-5-fluoroacetophenone. These parameters are based on analogous reactions and established principles of organic synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reactant Ratio | ||
| 3-Chloro-5-fluoroacetophenone | 1.0 equivalent | Limiting reagent. |
| Amine Source (e.g., NH₄OAc) | 1.5 - 5.0 equivalents | An excess is used to drive the equilibrium towards imine formation. |
| Reducing Agent (e.g., NaBH₃CN) | 1.1 - 2.0 equivalents | A slight excess ensures complete reduction of the imine intermediate. |
| Reaction Conditions | ||
| Solvent | Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE) | The choice of solvent depends on the reducing agent used. Methanol is common for NaBH₃CN.[4] |
| pH | 4 - 6 | Mildly acidic conditions favor imine formation.[3] Very low pH will protonate the amine, rendering it non-nucleophilic. |
| Temperature | 20 - 50 °C | The reaction is typically run at room temperature to moderate heating. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS until the starting material is consumed. |
| Expected Yield | 65 - 90% | Yields can vary significantly based on the optimization of the above parameters. |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine via reductive amination.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Imine Formation | The formation of the imine is often the rate-limiting step and is an equilibrium process.[1] To shift the equilibrium towards the imine, consider the following: • Increase the concentration of the amine source: A higher concentration of the ammonia equivalent will favor the forward reaction. • Removal of water: The condensation reaction produces water. While not always necessary in a one-pot reductive amination, in challenging cases, the use of a dehydrating agent (e.g., molecular sieves) can be beneficial. • Optimize pH: Ensure the reaction medium is weakly acidic (pH 4-6).[3] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. |
| Poor Quality of Reagents | The purity of starting materials is critical. • Verify the purity of 3-Chloro-5-fluoroacetophenone and the amine source. Impurities can interfere with the reaction or poison the catalyst in catalytic variants. • Use fresh, high-quality reducing agents. Hydride reducing agents can decompose upon storage. |
| Suboptimal Reducing Agent | The choice and handling of the reducing agent are crucial. • Sodium cyanoborohydride (NaBH₃CN) is a good choice as it is more selective for the iminium ion over the ketone.[3] • Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and selective reducing agent, often used in solvents like DCE.[4][5] • Sodium borohydride (NaBH₄) is less selective and can reduce the starting ketone.[3][6] If using NaBH₄, it should be added after allowing sufficient time for imine formation.[4] |
| Inappropriate Reaction Conditions | • Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50°C) may be required to drive the reaction to completion. Monitor for potential side reactions at higher temperatures. • Solvent: The solvent must be compatible with all reagents. For instance, NaBH(OAc)₃ is sensitive to water and not ideal for use in methanol.[4] |
Issue 2: Significant Byproduct Formation
| Potential Cause | Recommended Solution & Scientific Rationale |
| Formation of 1-(3-Chloro-5-fluorophenyl)ethanol | This occurs when the reducing agent reduces the starting ketone before imine formation. • Use a more selective reducing agent: NaBH₃CN or NaBH(OAc)₃ are preferred over NaBH₄ due to their reduced reactivity towards ketones at neutral or slightly acidic pH.[3][6] • Staged Addition: Allow the ketone and amine source to stir together for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent. |
| Formation of a Secondary Amine | The primary amine product can react with the remaining ketone to form a secondary amine, a phenomenon known as over-alkylation.[3][6] • Control Stoichiometry: Use a sufficient excess of the ammonia source to outcompete the product amine in reacting with the ketone. • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the newly formed primary amine before it has a chance to react further. |
| Byproducts from the Reducing Agent | The use of sodium cyanoborohydride can result in the formation of toxic cyanide byproducts during acidic work-up.[6] • Careful Work-up: Perform the work-up in a well-ventilated fume hood and quench the reaction carefully, ensuring the pH is controlled. • Alternative Reducing Agents: Consider using NaBH(OAc)₃, which does not produce cyanide byproducts.[3] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution & Scientific Rationale |
| Emulsion Formation During Work-up | The basic nature of the product amine can lead to emulsions during aqueous extraction. • Addition of Brine: Washing with a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes resolve persistent emulsions. |
| Co-elution of Impurities during Chromatography | Structural similarities between the product and byproducts (e.g., the corresponding alcohol) can make chromatographic separation challenging. • Optimize the Eluent System: A systematic variation of the solvent polarity (e.g., using a gradient of ethyl acetate in hexanes) is necessary. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of the amine and enhance separation. • Derivatization: In difficult cases, the amine can be temporarily converted to a less polar derivative (e.g., a carbamate or amide), purified, and then deprotected. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using reductive amination for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine?
A1: The main advantage is its efficiency as a one-pot reaction that avoids the isolation of the intermediate imine, which can be unstable.[1] This method generally uses mild conditions and can be highly selective, reducing the need for extensive purification.[1]
Q2: Can I use catalytic hydrogenation for the reduction step?
A2: Yes, catalytic hydrogenation is a viable alternative for the reduction of the in-situ formed imine.[1][7] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[7] However, one must be cautious about the potential for dehalogenation (loss of the chlorine atom) as a side reaction under certain hydrogenation conditions.[8] Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, is another alternative that occurs under milder conditions.[9][10][11]
Q3: How critical is the pH of the reaction medium?
A3: The pH is a critical parameter. The reaction requires a mildly acidic environment (pH 4-6) to facilitate the initial nucleophilic attack of the amine on the protonated carbonyl group.[3] If the pH is too low (too acidic), the amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction. If the pH is too high (basic), the carbonyl group will not be sufficiently activated.
Q4: What are the key safety considerations for this synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Specific hazards include:
-
3-Chloro-5-fluoroacetophenone: Can be an irritant.
-
Reducing Agents: Hydride reagents react violently with water and can be flammable.
-
Sodium Cyanoborohydride: Can release toxic hydrogen cyanide gas upon contact with strong acids.[6] All work should be conducted in a well-ventilated fume hood.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) should show the consumption of the starting ketone and the appearance of the product amine. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.
IV. Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol provides a general procedure for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Materials:
-
3-Chloro-5-fluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
Caption: Experimental workflow for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-5-fluoroacetophenone (1.0 eq.) and ammonium acetate (3.0 eq.) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq.) to the mixture in portions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the resulting aqueous solution with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine) to afford the pure 1-(3-Chloro-5-fluorophenyl)ethanamine.
V. References
-
Ai, P., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. Available at: [Link]
-
Conesa, C., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. Available at: [Link]
-
Conesa, C., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. ResearchGate. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Synthesis of (S)-1-(3-fluorophenyl)ethanamine. BenchChem.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link]
-
Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. Lead Sciences. Available at: [Link]
-
PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. PubChem. Available at: [Link]
-
Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Google Patents. Available at:
-
Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. Available at:
-
Organic Reaction Flashcards. (n.d.). Reductive Amination - Common Conditions. Organic Reaction Flashcards. Available at: [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
-
Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-2-pyrazinamine. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. BenchChem.
-
AA Blocks. (n.d.). 1-(3-Chloro-5-fluorophenyl)ethanamine. AA Blocks. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. PubChem. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Purification of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific chiral amine salt. Our approach is rooted in scientific principles and practical laboratory experience to ensure you achieve the desired purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our technical support is structured in a question-and-answer format to directly address the common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This is a common issue related to solvent selection. This compound, being a salt, has significantly different solubility properties compared to its free base form.
-
Initial Solvent Choice: Amine hydrochloride salts are generally more soluble in polar protic solvents. Good starting points for solvent screening include lower alcohols such as methanol, ethanol, or isopropanol.[1] These solvents can effectively solvate the ionic nature of the hydrochloride salt.
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may be trying to dissolve the compound in a minimal amount of solvent too early. Incrementally add more solvent and continue heating until dissolution is achieved.
-
Switch to a More Polar Solvent: If solubility remains low in a solvent like isopropanol, try a more polar option like ethanol or methanol. A patent for a different enamine salt highlights the effectiveness of methanol in dissolving the salt for recrystallization.[2]
-
Consider a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed.[3] For instance, dissolving the compound in a minimal amount of a highly polar solvent (like methanol or water) and then adding a less polar co-solvent (an "anti-solvent") in which the compound is insoluble (e.g., ethyl acetate, diethyl ether, or hexanes) at an elevated temperature until turbidity is observed can be an effective strategy.
-
Q2: The compound oiled out during cooling instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or when the cooling process is too rapid.
-
Scientific Explanation: The high concentration of the solute and rapid temperature drop can cause the compound to come out of solution at a temperature above its melting point in the solvent mixture, leading to the formation of an oil.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil fully redissolves. Then, add a small amount of additional solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. This gradual temperature change encourages ordered crystal lattice formation.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections on the glass surface that can act as nucleation sites. Alternatively, if you have a pure crystal of the product, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
-
Q3: No crystals are forming even after the solution has cooled for an extended period. What are the next steps?
A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature, or there is a kinetic barrier to nucleation.
-
Troubleshooting Strategies:
-
Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can overcome the kinetic barrier to crystallization.
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly in a fume hood. This will increase the concentration of the solute.
-
Anti-Solvent Addition: If you are using a single solvent system, you can carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Extended Cooling: Place the solution in a colder environment, such as a refrigerator (2-8 °C) or a freezer (-10 to -20 °C), for a longer duration. Be mindful that very rapid cooling can lead to the formation of small, less pure crystals.
-
Q4: The purity of my recrystallized product has not improved significantly. Why might this be the case?
A4: The effectiveness of recrystallization depends on the solubility differences between your target compound and the impurities in the chosen solvent system.[4]
-
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your product in the selected solvent. It is crucial to perform a thorough solvent screen to find a system where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of pure crystals.
-
Insufficient Washing: After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. Ensure the wash solvent is cold to minimize redissolving the product.
-
Consider a Second Recrystallization: For challenging purifications, a second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of this compound. A preliminary solvent screen is highly recommended to determine the optimal solvent or solvent system for your specific batch of material.
Solvent Screening
Before proceeding with the bulk recrystallization, it is essential to identify a suitable solvent or solvent pair.[3] This is a microscale experiment to conserve your material.
Table 1: Solvent Screening Protocol
| Step | Procedure | Observation |
| 1 | Place a small amount (approx. 10-20 mg) of the crude hydrochloride salt into a small test tube. | Note the initial appearance of the solid. |
| 2 | Add a few drops of the test solvent at room temperature and agitate. | Note if the solid dissolves. A good solvent will not dissolve the compound at room temperature. |
| 3 | If the solid is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. | Observe if the solid dissolves upon heating. An ideal solvent will dissolve the compound when hot. |
| 4 | If the solid dissolves, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath. | Observe for the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling. |
Suggested Solvents for Screening:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Water
-
Mixtures (e.g., Ethanol/Ethyl Acetate, Methanol/Diethyl Ether, Isopropanol/Hexanes)
Step-by-Step Recrystallization Procedure
This procedure assumes a suitable solvent has been identified from the screening process (for this example, we will use isopropanol, a common choice for amine hydrochlorides).
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of isopropanol and a stir bar.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of isopropanol until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing insoluble contaminants.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop. This slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish.
-
Dry the purified crystals to a constant weight, preferably in a vacuum oven at a temperature well below the melting point of the compound.
-
Visualizing the Workflow
The following diagrams illustrate the key decision points and the overall process of recrystallization.
Caption: Recrystallization workflow from crude product to pure crystals.
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
- Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
Sources
Technical Support Center: Chiral Resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine
Welcome to the technical support center for the chiral resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established practices for chiral amine separations and are tailored to address the specific challenges anticipated with this particular molecule.
Introduction: The Challenge of Resolving 1-(3-Chloro-5-fluorophenyl)ethanamine
1-(3-Chloro-5-fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry. The presence of halogen substituents on the phenyl ring can influence the physicochemical properties of the amine and its diastereomeric salts, presenting unique challenges and opportunities in chiral resolution. The most common and scalable method for resolving such amines is through the formation of diastereomeric salts, a process that relies on the differential solubility of the salt pairs formed between the racemic amine and a chiral resolving agent.[1] This guide will focus primarily on troubleshooting this classical resolution technique.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section is structured in a question-and-answer format to directly address common issues encountered during the chiral resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Issue 1: No Salt Formation or Precipitation
Q: I've mixed the racemic amine and the chiral resolving agent in my chosen solvent, but no solid has formed, even after an extended period. What's going wrong?
A: This is a common issue that typically points to problems with solubility and supersaturation.
-
Underlying Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent system. For crystallization to occur, the solution must be supersaturated with the less soluble diastereomeric salt.
-
Solution:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are less soluble) to the solution to induce precipitation. A common strategy is to use a polar solvent like methanol or ethanol, in which the salts are soluble, and then add a less polar anti-solvent like heptane or toluene.
-
Solvent Screening: A thorough solvent screening is the most effective approach. Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with alkanes).
-
-
-
Underlying Cause 2: Insufficient Supersaturation. The concentration of the salt might be below its solubility limit at the current temperature.
-
Solution:
-
Cooling: Slowly cool the solution. The solubility of most diastereomeric salts decreases with temperature. A controlled cooling profile is often more effective than rapid cooling.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to induce nucleation. If not, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod.
-
-
-
Underlying Cause 3: Unsuitable Resolving Agent. The chosen chiral resolving agent may not form a stable, crystalline salt with the amine.
-
Solution: Screen other common resolving agents for primary amines. Good candidates include derivatives of tartaric acid (like di-p-toluoyl-L-tartaric acid), (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[1]
-
Issue 2: The Precipitate is an Oil or Fails to Crystallize ("Oiling Out")
Q: A second liquid phase has separated from my solution instead of a crystalline solid. How can I fix this?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.
-
Underlying Cause 1: Suboptimal Solvent System. The solvent may not be ideal for promoting crystallization.
-
Solution:
-
Add More Solvent: This can lower the concentration and may prevent oiling out.
-
Change the Solvent System: A less polar solvent might favor crystallization. Try a solvent mixture to fine-tune the polarity.
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.
-
-
-
Underlying Cause 2: Impurities. The presence of impurities can inhibit crystallization.
-
Solution: Ensure the starting racemic 1-(3-Chloro-5-fluorophenyl)ethanamine is of high purity. Recrystallization or distillation of the starting material may be necessary.
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Desired Enantiomer
Q: I've isolated the crystalline salt, but after liberating the amine, the enantiomeric excess is low. How can I improve the purity?
A: Low enantiomeric excess indicates poor separation of the two diastereomers.
-
Underlying Cause 1: Co-crystallization. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the precipitation of both.
-
Solution:
-
Optimize the Solvent System: This is the most critical factor. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. Often, a different solvent system for recrystallization can significantly improve the diastereomeric purity.
-
Control the Cooling Rate: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer.
-
-
-
Underlying Cause 2: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemate can influence the enantiomeric excess.
-
Solution: While a 1:1 molar ratio is common, starting with 0.5 equivalents of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt, although at a lower yield. Experiment with different ratios to find the optimal balance.
-
-
Underlying Cause 3: Thermodynamic vs. Kinetic Control. The undesired diastereomer may crystallize faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamic product.
-
Solution: Allowing the crystallization mixture to stir for an extended period can allow the system to reach thermodynamic equilibrium, favoring the less soluble salt. Conversely, if the desired product crystallizes faster, a shorter crystallization time may be beneficial.
-
Issue 4: Low Yield of the Resolved Product
Q: The enantiomeric excess is good, but the yield is very low. How can I improve it?
A: Low yield is often a trade-off for high purity.
-
Underlying Cause 1: High Solubility of the Desired Salt. A significant amount of the desired diastereomeric salt may remain in the solution.
-
Solution:
-
Optimize Temperature: Ensure the final crystallization temperature is low enough to minimize the solubility of the desired salt.
-
Use an Anti-Solvent: As mentioned before, an anti-solvent can reduce the solubility of the desired salt and increase the yield.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the mother liquor to obtain a second crop, which can be analyzed for purity and potentially combined with the first.
-
-
-
Underlying Cause 2: Material Loss During Workup.
-
Solution: Use a minimal amount of cold solvent for washing the filtered crystals to avoid dissolving the product. Ensure efficient extraction and handling during the liberation of the free amine.
-
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the general workflow for chiral resolution and a decision tree for troubleshooting common issues.
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for diastereomeric salt resolution.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for your specific experimental conditions.
Protocol 1: Diastereomeric Salt Crystallization
This protocol is adapted from established methods for resolving structurally similar phenylethylamines.[2]
Objective: To separate the enantiomers of 1-(3-Chloro-5-fluorophenyl)ethanamine using a chiral resolving agent.
Materials:
-
Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
-
Chiral Resolving Agent (e.g., L-(+)-Tartaric acid or (R)-(-)-Mandelic acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture like Isopropanol/Heptane)
-
1M Sodium Hydroxide (NaOH)
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1 equivalent of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Allow the crystallization to proceed for several hours or overnight to maximize yield and purity.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 1M NaOH solution dropwise until the solid dissolves and the solution is basic (pH > 10).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane) three times.
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the resulting amine by chiral HPLC (see Protocol 2).
-
Protocol 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of the resolved 1-(3-Chloro-5-fluorophenyl)ethanamine.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Sample: A dilute solution of the resolved amine in the mobile phase.
Procedure:
-
Method Development (if necessary):
-
Start with a mobile phase composition such as 90:10 n-Hexane/Isopropanol with 0.1% diethylamine.
-
Inject a sample of the racemic amine to confirm that two peaks are observed and baseline-separated.
-
Adjust the ratio of hexane to isopropanol to optimize the resolution and retention time. A higher percentage of isopropanol will generally decrease retention time.
-
-
Sample Analysis:
-
Dissolve a small amount of the resolved amine in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the two peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).
-
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for 1-(3-Chloro-5-fluorophenyl)ethanamine? A1: The optimal resolving agent is highly substrate and solvent-dependent and is best determined empirically through screening.[1] However, for substituted phenylethylamines, common and effective choices include L-(+)-tartaric acid, (R)-(-)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. Tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid, often provide excellent results.
Q2: Can I recycle the undesired enantiomer? A2: Yes, recycling the undesired enantiomer from the mother liquor is often economically and environmentally beneficial. This typically involves a process called racemization, where the unwanted enantiomer is converted back into the racemic mixture. Racemization of chiral amines can sometimes be achieved by heating with a base or through catalytic methods, but this requires a separate development effort.
Q3: My resolution works well at a small scale, but fails upon scale-up. Why? A3: Scale-up of crystallization processes can be challenging. Differences in heating and cooling rates, mixing efficiency, and vessel geometry can all affect nucleation and crystal growth. A slower, more controlled cooling profile and careful consideration of the mixing dynamics are crucial for successful scale-up.
Q4: How do I know which peak on my chiral HPLC chromatogram corresponds to which enantiomer? A4: To definitively assign the peaks, you need an authentic, enantiomerically pure standard of either the (R) or (S) enantiomer. By injecting the standard, you can identify its retention time and thus assign the peaks in your resolved sample. The (R)-enantiomer of 1-(3-Chloro-5-fluorophenyl)ethanamine is commercially available and can be used for this purpose.[4]
Q5: Are there alternative methods to diastereomeric salt crystallization? A5: Yes, other methods include enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, and preparative chiral chromatography.[5] However, for large-scale production, diastereomeric salt crystallization is often the most cost-effective and robust method.
References
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). US5457201A - Chiral resolution process.
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
ResearchGate. (2005). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Retrieved from [Link]
-
Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Retrieved from [Link]
-
ResearchGate. (2012). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. Retrieved from [Link]
- Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
-
MDPI. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
National Institutes of Health. (2022). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
PubMed. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
ResearchGate. (2002). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP0457559A2 - Chiral synthesis of 1-aryl-3-aminopropan-1-ols.
-
YouTube. (2020). Resolution of a Racemic Mixture. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1. Retrieved from [Link]
-
PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Retrieved from [Link]
Sources
Technical Support Center: Stereochemical Integrity in the Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: preventing the racemization of the chiral amine 1-(3-Chloro-5-fluorophenyl)ethanamine. This valuable building block is integral to the development of various pharmaceutical agents, where its specific stereochemistry is often paramount for efficacy and safety.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the enantiomeric purity of your compound throughout its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in benzylic amines like 1-(3-Chloro-5-fluorophenyl)ethanamine?
A1: Racemization, the conversion of an enantiomerically pure sample into an equal mixture of both enantiomers, is a significant risk for benzylic amines due to the relative stability of intermediates that destroy the chiral center.[3][4] The primary causes include:
-
Formation of Achiral Intermediates: The most common pathway for racemization involves the transient formation of a planar, sp²-hybridized intermediate. For a benzylic amine, this typically occurs through a dehydrogenation/hydrogenation equilibrium, which proceeds via an imine intermediate. This planar imine can then be re-hydrogenated from either face with equal probability, leading to a racemic mixture.[1]
-
Harsh Reaction Conditions: Elevated temperatures provide the necessary activation energy to overcome the barrier to racemization. Similarly, the presence of strong acids or bases can catalyze the formation of the problematic achiral intermediates.[3][5] For instance, a strong base can deprotonate the benzylic proton, while a strong acid can facilitate the formation of a carbocation-like species, both of which can lead to a loss of stereochemical information.
-
Equilibrium Processes: In some synthetic steps, especially those involving reversible reactions, racemization can be a thermodynamically driven process if a viable pathway for the interconversion of enantiomers exists.[3]
Q2: Which synthetic steps are most susceptible to racemization for this specific amine?
A2: Vigilance is required throughout the synthesis, but certain steps pose a higher risk:
-
Reductive Amination of 3-Chloro-5-fluoroacetophenone: This is a common route to synthesizing the target amine. The key intermediate is the imine formed between the ketone and an ammonia source. This imine is planar at the carbon that will become the chiral center, and if the reduction is not stereocontrolled, a racemic product will result.
-
Purification via Chromatography: While seemingly benign, purification on silica gel can sometimes lead to racemization. The slightly acidic nature of silica gel can facilitate the formation of imine or carbocationic intermediates on the column surface, especially if the amine is exposed for extended periods.[6]
-
N-Protecting Group Manipulation: Steps involving the addition or removal of protecting groups on the nitrogen atom can introduce harsh conditions (acidic or basic) that may promote racemization.
Q3: I am planning a synthesis via reductive amination. How can I ensure high enantioselectivity?
A3: Asymmetric reductive amination is the preferred method to establish the stereocenter correctly from the outset. Success hinges on the careful selection of catalysts, reagents, and conditions.
-
Enzymatic Reductive Amination: The use of transaminases (ATAs) or reductive aminases is a highly effective method for producing enantiopure amines.[7] These enzymes offer exceptional stereoselectivity, often yielding products with >99% enantiomeric excess (e.e.) under mild, aqueous conditions.[7]
-
Transition Metal Catalysis: Asymmetric hydrogenation of a pre-formed imine or in situ-generated imine is a powerful alternative. This involves a prochiral imine substrate and a chiral transition metal catalyst (commonly based on Rhodium, Ruthenium, or Iridium) with a chiral phosphine ligand.[8] The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine.
The choice of methodology depends on substrate compatibility and available resources. A summary of key considerations is provided below.
| Parameter | Asymmetric Reductive Amination (Enzymatic) | Asymmetric Hydrogenation (Metal-Catalyzed) |
| Stereoselectivity | Excellent (>99% e.e. is common) | Very Good to Excellent (often >95% e.e.) |
| Catalyst | Transaminase (ATA) or Reductive Aminase | Chiral Metal Complexes (e.g., [Rh(COD)L*]BF₄) |
| Hydrogen Source | Amine donor (e.g., isopropylamine) | H₂ gas |
| Solvent | Aqueous buffer (e.g., phosphate buffer) | Organic solvents (e.g., Methanol, THF, Toluene) |
| Temperature | Mild (typically 25-40 °C) | Varies, often 20-80 °C |
| Pressure | Atmospheric | 1-100 bar H₂ |
| Key Advantage | High selectivity, green conditions | Broad substrate scope, well-established |
Q4: My synthesis resulted in a racemic mixture of 1-(3-Chloro-5-fluorophenyl)ethanamine. What is the best way to resolve it?
A4: If you have a racemic mixture, chiral resolution is a robust and widely used strategy to separate the two enantiomers. The most common and scalable method is diastereomeric salt crystallization.[9][10]
This technique involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[9] Once a single diastereomer is isolated, the chiral resolving agent is removed by treatment with a base to liberate the desired enantiopure amine.
Common Chiral Resolving Agents for Amines:
-
L-(+)-Tartaric acid
-
D-(-)-Tartaric acid
-
(S)-(+)-Mandelic acid
-
(R)-(-)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
A general workflow for this process is outlined in the diagram below.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses the common problem of observing a decrease in enantiomeric excess (e.e.) during the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low e.e. after reductive amination | 1. Non-stereoselective reduction: The reducing agent is adding to both faces of the intermediate imine without preference. | Solution: Switch to an asymmetric method. Employ a chiral catalyst and hydrogen (asymmetric hydrogenation) or use a stereoselective enzyme like a transaminase. These create a chiral environment that forces the reaction to proceed on one face of the imine.[8][11] |
| 2. Racemization of the product: The reaction conditions (e.g., prolonged heat, presence of acid/base) are causing the desired chiral amine product to racemize after it is formed. | Solution: Lower the reaction temperature. Use the minimum necessary reaction time. Ensure the pH is controlled; for many reductive aminations, slightly acidic conditions are optimal for imine formation without being harsh enough to cause significant racemization. | |
| Decreased e.e. after column chromatography | 1. On-column racemization: The stationary phase (typically silica gel) is promoting racemization. Silica gel is acidic and can catalyze the formation of a planar imine or carbocation via protonation of the amine.[6] | Solution: Minimize the time the compound spends on the column. Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, flash chromatography with a solvent system buffered with a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) can neutralize the acidic sites on the silica. |
| Loss of e.e. during N-deprotection or other functional group interconversion | 1. Harsh reagents: The use of strong acids (e.g., TFA for Boc-group removal) or strong bases (e.g., for hydrolysis) can create conditions favorable for racemization.[12] | Solution: If possible, choose a protecting group that can be removed under milder, neutral conditions. If harsh conditions are unavoidable, perform the reaction at the lowest possible temperature (e.g., 0 °C or below) and for the shortest duration required for the transformation to complete. |
Experimental Protocol: Chiral Resolution
Protocol: Resolution of Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine via Diastereomeric Salt Crystallization
This protocol provides a reliable method for separating the enantiomers of 1-(3-Chloro-5-fluorophenyl)ethanamine using L-(+)-tartaric acid as the resolving agent.[13][14]
Materials:
-
Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
2M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Chiral HPLC for enantiomeric excess (e.e.) analysis
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve racemic 1-(3-Chloro-5-fluorophenyl)ethanamine (e.g., 10.0 g, 57.6 mmol) in 100 mL of methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (e.g., 8.65 g, 57.6 mmol, 1.0 equivalent) in 50 mL of methanol. Gentle heating may be required.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A white precipitate should begin to form.
-
Heat the mixture to reflux until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel. This solid is the diastereomeric salt of one of the enantiomers.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals. This is Fraction 1 . The mother liquor contains the other diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried crystals (Fraction 1) in 50 mL of deionized water.
-
Add 2M NaOH solution dropwise with stirring until the pH is >11. The salt will decompose, and the free amine will separate as an oil or solid.
-
Transfer the mixture to a separatory funnel and extract the free amine with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the obtained amine using chiral HPLC.
-
The enantiomer in the mother liquor can be recovered by evaporating the solvent, liberating the free amine with base as described above, and performing a second resolution with D-(-)-tartaric acid if desired.
-
References
-
Chang, Z. Y., & Coates, R. M. (n.d.). Enantioselective synthesis of primary amines via Grignard additions to stereogenic N-(.alpha.-phenyl-.beta.-(benzyloxy)ethyl)nitrones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palko, H. L., et al. (2017). Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
JoVE. (2023). Preparation of 1° Amines: Azide Synthesis. JoVE. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis Repository. [Link]
-
Author(s). (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Source. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic amine synthesis by imine arylation. Organic Chemistry Portal. [Link]
-
Corey, E. J., & Grogan, M. J. (n.d.). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters - ACS Publications. [Link]
-
Wang, P., & Li, W. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
-
Author(s). (n.d.). 7.4 Racemization Assays. Source. [Link]
-
Author(s). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
Author(s). (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Author(s). (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]
-
Author(s). (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]
-
Singh, V., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]
Sources
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- 6. Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
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Side products formed during the reduction of 3-Chloro-5-fluoroacetophenone
Welcome to our dedicated technical support guide for the reduction of 3-Chloro-5-fluoroacetophenone to its corresponding secondary alcohol, 1-(3-chloro-5-fluorophenyl)ethanol. This valuable intermediate is frequently utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis.[1][2][3][4] This guide is structured to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring your experiments are successful and reproducible.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the reduction of 3-Chloro-5-fluoroacetophenone, offering explanations for their causes and providing actionable solutions.
Issue 1: Incomplete or Sluggish Reaction
Symptoms: TLC or GC analysis indicates a significant amount of unreacted starting material even after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While theoretically, one equivalent of sodium borohydride (NaBH₄) can reduce four equivalents of the ketone, in practice, a molar excess is often required to drive the reaction to completion and to compensate for any reagent decomposition.[5]
-
Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the acetophenone. Monitor the reaction progress by TLC.
-
-
Low Reaction Temperature: While lower temperatures can enhance selectivity, they can also significantly slow down the reaction rate.
-
Solution: If the reaction is clean but slow at 0-5 °C, consider allowing the reaction to warm to room temperature. For catalytic transfer hydrogenation, a moderate increase in temperature may be necessary.[6]
-
-
Poor Quality or Deactivated Reagent: Sodium borohydride can degrade upon exposure to moisture. Similarly, catalysts used in transfer hydrogenation can lose activity.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is a concern.
-
Issue 2: Formation of Unexpected Side Products
Symptoms: TLC plate shows multiple spots, or GC-MS analysis reveals peaks other than the starting material and the desired alcohol.
Potential Causes & Solutions:
-
Hydrodehalogenation (Loss of Chlorine or Fluorine): This is a significant concern with many catalytic reduction methods, particularly with catalysts like Palladium on carbon (Pd/C) under hydrogen gas. While less common with NaBH₄ or Meerwein-Ponndorf-Verley (MPV) conditions, it can occur under forcing conditions or with certain catalyst impurities.[7] The C-Cl bond is more susceptible to cleavage than the C-F bond.
-
Preventative Measures:
-
Choice of Reducing Agent: Opt for milder, more chemoselective reducing agents. Sodium borohydride is an excellent first choice due to its generally low propensity for dehalogenation of aryl halides.[8] The Meerwein-Ponndorf-Verley (MPV) reduction is also highly chemoselective and typically does not affect aryl halogens.[9][10][11]
-
Reaction Conditions: Avoid harsh conditions such as high temperatures or prolonged reaction times. If using catalytic methods, carefully select the catalyst and reaction conditions.
-
-
-
Over-reduction to Ethylbenzene: Complete reduction of the carbonyl group to a methylene (CH₂) group to form 3-chloro-5-fluoroethylbenzene is possible but usually requires much harsher conditions, such as those found in Clemmensen (Zn-Hg/HCl) or Wolff-Kishner (H₂NNH₂/base) reductions.[12][13] It is an unlikely side product with NaBH₄ or MPV reduction.
-
Solution: This is generally not a concern with standard borohydride or MPV reductions. If this side product is observed, it indicates that the chosen reduction method is too harsh.
-
-
Self-Condensation Products: Under basic conditions, acetophenones can undergo self-aldol condensation.[14][15][16] While the reduction with NaBH₄ is often performed in alcoholic solvents and can be slightly basic, this is usually not a major issue unless a strong base is added.
-
Solution: Maintain a neutral or slightly acidic workup. If using a base-mediated reduction method, control the stoichiometry of the base and the reaction temperature carefully. The use of aprotic solvents may also minimize this side reaction.
-
Visualizing Potential Reaction Pathways
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. The acetophenone can be converted to ethylbenzene by reaction with: | Filo [askfilo.com]
- 13. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Self-condensation - Wikipedia [en.wikipedia.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
Issues with the formation and handling of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride salt
Technical Support Center: 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the synthesis, salt formation, handling, and analysis of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to rapidly address the most common challenges.
Section 1.1: Synthesis of the Free Base Amine
The primary route to the parent amine, 1-(3-Chloro-5-fluorophenyl)ethanamine, is typically via reductive amination of 3-chloro-5-fluoroacetophenone. Problems at this stage can have significant downstream consequences.
Q1: My reductive amination reaction is showing low conversion or stalling. What are the likely causes?
A1: Low conversion in reductive amination is a frequent issue stemming from several factors related to imine formation and reduction.
-
Cause - Inefficient Imine Formation: The initial equilibrium between the ketone and the amine to form the hemiaminal, followed by dehydration to the imine, can be unfavorable. This is often pH-dependent and sensitive to steric hindrance.
-
Troubleshooting:
-
pH Optimization: The reaction medium should be weakly acidic (pH 4-6) to catalyze dehydration without excessively protonating the amine, which would render it non-nucleophilic. Consider adding a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine intermediate generates water. If not removed, this can push the equilibrium back towards the starting materials. The use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial, particularly in systems where azeotropic removal is not feasible.
-
Lewis Acid Catalysis: For less reactive substrates, adding a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can activate the ketone's carbonyl group, facilitating the initial nucleophilic attack by the amine.[1][2]
-
-
Cause - Inactive Reducing Agent: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
Agent Selection: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the imine in the presence of the ketone.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control and handling due to its toxicity.[2][3] Standard sodium borohydride (NaBH₄) can reduce the starting ketone, so it should only be added after confirming complete imine formation.[1][2]
-
Reagent Quality: Ensure your reducing agent has not been deactivated by atmospheric moisture. Use a freshly opened bottle or properly stored material. STAB, for instance, is known to be water-sensitive.[1]
-
Q2: I'm observing significant side products in my crude amine. How can I identify and minimize them?
A2: The most common impurity is the corresponding alcohol, formed by the reduction of the starting ketone.
-
Cause - Non-selective Reduction: If using a strong reducing agent like NaBH₄, it can directly reduce the 3-chloro-5-fluoroacetophenone to 1-(3-chloro-5-fluorophenyl)ethanol.
-
Troubleshooting:
-
Use a Selective Reductant: Switch to STAB [NaBH(OAc)₃], which is known to preferentially reduce the protonated imine over the ketone.[1][3]
-
Staged Addition: If using NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ketone before introducing the borohydride.
-
-
Cause - Solvent-Derived Impurities: Certain solvents can participate in side reactions.
-
Troubleshooting:
-
Solvent Choice: While alcohols like methanol are common, they can sometimes undergo oxidation on catalyst surfaces (if using catalytic hydrogenation) to form aldehydes, leading to undesired N-alkylation impurities.[4] Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally robust choices for reactions using borohydride reagents.[1][4]
-
| Common Impurity | Potential Source | Mitigation Strategy |
| 1-(3-chloro-5-fluorophenyl)ethanol | Reduction of starting ketone | Use an imine-selective reducing agent like STAB; ensure imine formation is complete before adding NaBH₄. |
| Dialkylated Amine | Over-reaction of the product amine | Use a controlled stoichiometry of the ketone. This is less common in reductive aminations than in direct alkylations. |
| N-alkyl impurities | Reaction with solvent-derived aldehydes | Avoid reactive alcohol solvents if using catalytic hydrogenation; prefer solvents like DCE or THF for borohydride reductions.[1][4] |
Section 1.2: Hydrochloride Salt Formation & Crystallization
The conversion of the free base to its hydrochloride salt is a critical step for improving stability, solubility, and handling. However, it often presents significant challenges.
Q3: I've added HCl to my free base solution, but the hydrochloride salt is not precipitating or is forming an oil. What should I do?
A3: This is one of the most common issues in amine salt formation. It indicates that the system is supersaturated but the energy barrier for nucleation is too high, or the salt is simply too soluble or melting in the chosen solvent system.
-
Cause - High Solubility: The salt may be too soluble in the solvent you are using.
-
Troubleshooting:
-
Introduce an Anti-Solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., heptane, hexane, or MTBE) to a solution of the amine in a polar solvent (e.g., ethanol, IPA, or EtOAc). This will decrease the overall solvating power of the system and induce precipitation.
-
Solvent Exchange: Concentrate your current solution and redissolve the residue in a different solvent system where the salt has lower solubility, such as acetone or acetonitrile.
-
-
Cause - Nucleation Failure: The solution may need help to begin the crystallization process.
-
Troubleshooting:
-
Seeding: If you have a small amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
Ultrasonication: Place the flask in an ultrasonic bath for short bursts. The energy waves can help induce nucleation.
-
Cooling: Slowly cool the solution. A gradual decrease in temperature reduces solubility and promotes ordered crystal growth. Rapid cooling ("crashing out") should be avoided as it tends to trap impurities and form smaller, less stable crystals.[5]
-
-
Cause - Oiling Out: The salt may be "melting" in the solvent, a phenomenon where the salt separates as a liquid phase before it crystallizes. This often happens if the salt's melting point is lower than the boiling point of the solvent or if there are significant impurities present.
-
Troubleshooting:
-
Reduce Temperature: Cool the system significantly before or during the HCl addition.
-
Dilute the Solution: Oiling out can occur in highly concentrated solutions. Dilute the solution before adding the acid.
-
Change Solvent: Switch to a more non-polar solvent or a solvent mixture that is less likely to dissolve the salt as a liquid phase. Isopropyl acetate or acetone can be good alternatives to ethanol or methanol.
-
Q4: The HCl salt I've isolated is highly hygroscopic and difficult to handle. Is this normal, and can it be mitigated?
A4: Yes, hygroscopicity, the tendency to absorb moisture from the air, is a common characteristic of highly polar hydrochloride salts.[6][7] This is due to the strong interaction between the chloride ion and water molecules.[8]
-
Understanding the Cause: The high polarity and the ability of the chloride ion to form hydrogen bonds with water are the primary drivers.[6][8] The presence of fluorine in the phenyl ring can also influence crystal packing and surface properties.
-
Mitigation & Handling Strategies:
-
Control Humidity: Handle the solid material in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream.
-
Drying: Dry the final product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent and adsorbed water.
-
Storage: Store the material in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) and in a tightly sealed container.[9]
-
Solvate Formation: In some cases, forming a stable solvate (a co-crystal with a specific solvent) can surprisingly reduce hygroscopicity by satisfying the crystal lattice's hydrogen bonding network, preventing water from being absorbed.[8] This would require a careful screening of crystallization solvents.
-
Section 1.3: Stability & Storage
Q5: My free base amine appears to be degrading or changing color over time. What are the storage recommendations?
A5: Aromatic amines, particularly those with electron-donating groups (even weakly so), are susceptible to air oxidation. The discoloration (often turning yellow, brown, or even black) is a tell-tale sign of oxidative decomposition.[10]
-
Mechanism: Oxidation can occur at the nitrogen atom or on the aromatic ring, leading to a complex mixture of polymeric impurities. This process is often catalyzed by light and trace metals.
-
Recommendations:
-
Store as the HCl Salt: The primary reason for converting the amine to its hydrochloride salt is to improve stability. The protonated ammonium ion is significantly less susceptible to oxidation than the free amine.
-
Inert Atmosphere: If you must store the free base, keep it under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[11]
-
Refrigeration & Light Protection: Store at low temperatures (2-8 °C) and in an amber vial or a container protected from light to slow the rate of decomposition.[11]
-
Part 2: Experimental Protocols & Visual Workflows
Protocol 1: Optimized Hydrochloride Salt Formation
This protocol is designed to promote the formation of a crystalline solid and minimize oiling out.
-
Dissolution: Dissolve the purified free base amine (1.0 eq) in a minimal amount of isopropyl alcohol (IPA) or ethyl acetate (EtOAc) (approx. 5-10 mL per gram of amine).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring. Add approximately 1.05 to 1.1 equivalents of HCl. Note: Using anhydrous HCl solutions prevents the introduction of water, which can increase hygroscopicity and solubility.
-
Maturation: Stir the resulting slurry at 0-5 °C for 1-2 hours. This "aging" period allows for the crystal lattice to fully form and for any initially oiled-out product to solidify.
-
Anti-Solvent (Optional): If no solid has formed, slowly add methyl tert-butyl ether (MTBE) or heptane (2-5 volumes relative to the initial solvent) until a persistent cloudiness appears. Continue stirring at low temperature.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold anti-solvent (MTBE or heptane) to remove residual mother liquor.
-
Drying: Dry the solid in a vacuum oven at ≤45 °C until a constant weight is achieved.
Visual Workflow: Troubleshooting Salt Formation Failure
Caption: Decision tree for troubleshooting common crystallization issues.
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
- Troubleshooting Crystallization. Chemistry LibreTexts. (2022-04-07).
- What makes common salt hygroscopic?. Quora. (2016-01-17).
- Ways of crashing out amines. Reddit. (2018-05-13).
- What makes a substance hygroscopic?.
- Reductive amin
- Specific solvent issues with Reductive Amination/Alkyl
- (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. Lead Sciences.
- Technical Support Center: Ammonium Selenite Crystalliz
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01).
- 4-Aminophenol stability. Reddit. (2025-11-04).
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences [lead-sciences.com]
Technical Support Center: Methods for Removing the Hydrochloride from 1-(3-Chloro-5-fluorophenyl)ethanamine
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides detailed, field-tested methodologies and troubleshooting advice for the conversion of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride to its free base form. As Senior Application Scientists, our goal is to explain not just the steps, but the chemical principles that ensure a successful and reproducible outcome.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational concepts behind freebasing amine hydrochloride salts.
Q1: What is the fundamental difference between this compound and its free base?
The core difference lies in the state of the amine functional group.
-
Free Base: This is the neutral form of the amine (R-NH₂). 1-(3-Chloro-5-fluorophenyl)ethanamine in its free base form is typically less soluble in water and highly soluble in non-polar organic solvents like diethyl ether, ethyl acetate, or dichloromethane.[1][2][3] This form is often required for reactions where the amine's nucleophilicity is essential or for analytical techniques like gas chromatography.
-
Hydrochloride Salt: This is the ionic salt form (R-NH₃⁺Cl⁻), created by reacting the basic amine with hydrochloric acid.[1][2][4] Amine salts are generally crystalline solids with higher melting points and greater stability, making them ideal for storage and handling.[5] Their ionic nature confers significantly higher solubility in polar solvents like water and alcohols, a property often leveraged for pharmaceutical formulations.[4][5]
Q2: Why is it necessary to convert the hydrochloride salt to the free base before proceeding with certain experiments?
There are several critical reasons for this conversion:
-
Reaction Compatibility: Many organic reactions, such as amide couplings, reductive aminations, or reactions involving base-sensitive reagents, require the amine to be in its neutral, nucleophilic state. The protonated ammonium cation (R-NH₃⁺) is not nucleophilic and will not react as intended.
-
Solubility Requirements: If a subsequent reaction is performed in a non-polar solvent, the free base's higher solubility in that medium is necessary for a homogeneous reaction mixture. The hydrochloride salt would likely remain an insoluble solid.
-
Purification Strategy: The differing solubilities of the salt and free base are the cornerstone of acid-base extraction, a powerful purification technique used to separate amines from neutral or acidic impurities.[3][6]
-
Analytical Characterization: Certain analytical methods, such as GC-MS, are better suited for the more volatile free base form.
Q3: What is the core chemical principle behind removing the hydrochloride?
The process, known as "freebasing" or neutralization, is a simple acid-base reaction.[3] The hydrochloride salt is the product of an acid (HCl) and a base (the amine). To reverse this, a stronger base is introduced to deprotonate the ammonium cation (R-NH₃⁺), regenerating the neutral amine (R-NH₂) and forming a new, more stable salt with the chloride ion.
R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻
The choice of base is critical and depends on the stability of the target molecule and the desired pH of the final aqueous solution.
Q4: How do I select the most appropriate base for the neutralization?
The key is to choose a base that is strong enough to deprotonate the amine's conjugate acid completely. A general rule of thumb is to adjust the aqueous phase to a pH at least 2 units higher than the pKa of the R-NH₃⁺ group. This ensures that over 99% of the amine exists in its neutral free base form, maximizing extraction efficiency.
| Base | Formula | Approx. pKa (Conjugate Acid) | Typical Concentration | Use Case & Rationale |
| Sodium Hydroxide | NaOH | ~15.7 | 1-2 M Aqueous | Workhorse Base: Strong, inexpensive, and ensures complete deprotonation. Ideal for robust amines. Caution is advised for molecules with base-sensitive functional groups (e.g., esters). |
| Potassium Carbonate | K₂CO₃ | ~10.3 | 1-2 M or Saturated | General Purpose: A moderately strong base, less harsh than NaOH. A saturated solution is often effective and can help "salt out" the product from the aqueous layer. |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 (for H₂CO₃) | 5-10% or Saturated | Mild Base: Useful for substrates that are sensitive to strong bases. However, it may not be strong enough to fully deprotonate all amine hydrochlorides.[7] |
| Ammonia | NH₄OH | ~9.25 | 2 M Aqueous | Alternative Base: Can be effective, but its volatility can be a concern. Often used in specialized extractions or on solid-phase cartridges.[7] |
Q5: Which organic solvent should I use for the extraction?
The ideal solvent should readily dissolve the free base but be immiscible with water. It should also have a relatively low boiling point for easy removal post-extraction.
| Solvent | Density (g/mL) | Boiling Point (°C) | Notes on Usage |
| Ethyl Acetate (EtOAc) | 0.902 | 77.1 | Top Layer. Excellent general-purpose solvent. Less prone to forming emulsions than DCM. Can be partially soluble in water. |
| Diethyl Ether (Et₂O) | 0.713 | 34.6 | Top Layer. Very effective, but its high volatility and flammability require careful handling. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Bottom Layer. A strong solvent that can dissolve a wide range of compounds. Prone to forming stable emulsions. |
| Toluene | 0.867 | 110.6 | Top Layer. Useful for higher-boiling point amines or when a higher extraction temperature is needed. More difficult to remove. |
Step-by-Step Experimental Guides
Here we present two validated protocols for generating the free base of 1-(3-Chloro-5-fluorophenyl)ethanamine.
Method 1: Standard Liquid-Liquid Extraction (LLE)
This is the most common and direct method for freebasing amine salts. It relies on partitioning the neutralized amine between an aqueous and an immiscible organic phase.[6][8]
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel.
-
Basification: Add an immiscible organic solvent (e.g., ethyl acetate, 15-20 mL per gram). Begin the dropwise addition of 2 M NaOH solution while gently swirling. Periodically check the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding base until the aqueous phase is strongly basic (pH 11-12).
-
Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer and set it aside.
-
Re-extraction: To maximize yield, return the aqueous layer to the funnel and re-extract with a fresh portion of the organic solvent (approx. half the initial volume). Combine this organic layer with the first one.
-
Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine). This step helps to remove residual water and break up any minor emulsions.
-
Drying & Concentration: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the free base, which may be an oil or a low-melting solid.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for freebasing via liquid-liquid extraction.
Method 2: Solid-Phase Extraction (SPE) with a Cation Exchange Cartridge
This method is an excellent alternative to LLE, especially for smaller-scale preparations or when emulsions are a persistent issue.[7][9] It utilizes a solid sorbent that reversibly binds the protonated amine.
Protocol:
-
Cartridge Selection: Choose a strong cation exchange (SCX) SPE cartridge. The bed mass will depend on the amount of amine salt being processed (a 500 mg cartridge is suitable for up to 100 mg of sample).
-
Conditioning: Condition the SCX cartridge by passing methanol (2-3 column volumes) followed by deionized water (2-3 column volumes) through it. Do not let the sorbent bed run dry.
-
Loading: Dissolve the this compound in a minimal amount of a polar solvent (e.g., methanol or water) and load it onto the conditioned cartridge. The positively charged R-NH₃⁺ will bind to the negatively charged sulfonic acid groups of the sorbent.
-
Washing: Wash the cartridge with the loading solvent (e.g., methanol) to elute any neutral, non-basic impurities.
-
Elution: Elute the desired free base by passing a basic solution through the cartridge. A common eluent is a solution of 2 M ammonia in methanol. The ammonia neutralizes the bound amine, releasing it from the sorbent.
-
Concentration: Collect the eluate and concentrate it under reduced pressure using a rotary evaporator. The resulting residue is the free base. Note that trace amounts of ammonia may be present and can often be removed by co-evaporation with additional methanol.
Workflow for Solid-Phase Extraction
Caption: Workflow for freebasing via solid-phase extraction.
Troubleshooting Guide
Even standard procedures can encounter issues. This section provides solutions to common problems.
Q1: My final yield of the free base is very low. What went wrong?
-
Incomplete Basification: The most common cause. If the pH of the aqueous layer is not sufficiently high, a significant portion of the amine will remain in its protonated, water-soluble form and will not be extracted. Solution: Re-check the pH of the aqueous layer from the extraction. If it is below 11, add more base, and re-extract.
-
Insufficient Extraction: A single extraction is rarely quantitative. Solution: Always perform at least two or three extractions of the aqueous layer and combine the organic phases to ensure maximum recovery.
-
Product Volatility: Some free base amines can be volatile. Solution: Use caution during solvent evaporation. Use moderate temperatures on the rotary evaporator and avoid leaving the product under high vacuum for extended periods after the solvent is removed.
Q2: A thick, stable emulsion formed during the liquid-liquid extraction. How can I resolve this?
Emulsions are common when using chlorinated solvents like DCM or when vigorous shaking introduces high shear forces.
-
Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.[3]
-
Gentle Swirling: Instead of vigorous shaking, try a series of gentle inversions of the separatory funnel. This can be sufficient for extraction without creating an emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the mixture stand for an extended period (15-30 minutes) will allow the layers to separate.
Q3: How can I quickly confirm that the conversion to the free base was successful?
-
pH Testing: The most straightforward check. After basification and extraction, the aqueous layer should remain strongly basic (pH > 11).
-
Thin-Layer Chromatography (TLC): Spot the starting hydrochloride salt (dissolved in methanol) and the final organic extract on a TLC plate. The free base is less polar and will have a higher Rf value than the highly polar salt, which will likely remain at the baseline. A successful conversion will show a new spot corresponding to the product and the disappearance of the starting material spot in the extract.
Q4: The isolated product is an oil, not a solid. Is this expected?
Yes, this is very common. While amine salts are typically crystalline solids, their corresponding free bases are often oils or low-melting point solids, especially if they are not perfectly pure. The computed properties for 1-(3-Chloro-5-fluorophenyl)ethanamine suggest a relatively low molecular weight and some degree of polarity, making an oily state plausible.[10] If a solid is required, further purification by chromatography or crystallization may be necessary.
References
-
Wikipedia. (n.d.). Free base. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved January 21, 2026, from [Link]
-
YouTube. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. Retrieved January 21, 2026, from [Link]
-
YouTube. (2015, December 19). Free base. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved January 21, 2026, from [Link]
-
YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2014, August 20). Amines as Bases. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved January 21, 2026, from [Link]
-
DMT-Nexus. (2021, January 26). Preparing salts from freebase amines (how?). Retrieved January 21, 2026, from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved January 21, 2026, from [Link]
-
Reddit. (2023, October 11). What is the best way of making free amina base from its salt?. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved January 21, 2026, from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved January 21, 2026, from [Link]
-
YouTube. (2021, January 26). Intro to Liquid-Liquid Extraction. Retrieved January 21, 2026, from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved January 21, 2026, from [Link]
-
Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous?. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 5). Solid phase extraction of amines. Retrieved January 21, 2026, from [Link]
Sources
- 1. Free base - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. designer-drug.com [designer-drug.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Fluorinated Chiral Amines
Introduction: Fluorinated chiral amines are indispensable building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] However, these valuable compounds are not without their challenges. Their unique electronic properties can also render them susceptible to specific degradation pathways, including racemization and decomposition, which can compromise experimental outcomes and product integrity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability issues associated with fluorinated chiral amines. By explaining the causality behind these issues and providing field-proven protocols, this document aims to empower users to proactively manage the stability of these critical reagents and intermediates.
Section 1: Understanding Core Instability Mechanisms (FAQs)
This section addresses the fundamental chemical principles governing the stability of fluorinated chiral amines.
Q1: Why are α-fluorinated amines generally considered unstable?
A: The primary instability concern for amines with a fluorine atom on the carbon adjacent to the nitrogen (the α-carbon) is their propensity for intramolecular elimination. The electron-withdrawing nature of the fluorine atom increases the acidity of the amine proton. Upon deprotonation, the resulting anion can readily eliminate a fluoride ion to form an imine or enamine. This pathway is particularly facile for primary and secondary α-fluoroamines. However, chemists have developed strategies to overcome this, such as positioning the α-fluorine at a bridgehead carbon, where Bredt's rule prevents the formation of the planar imine, thereby enhancing stability.[4]
Q2: How does the position of the fluorine atom (α, β, γ, etc.) impact the amine's stability?
A: The position of the fluorine substituent relative to the amine group is critical:
-
α-Fluoroamines: As discussed, these are often prone to elimination.[4]
-
β-Fluoroamines: These can also be unstable, particularly under basic conditions. They can undergo an E1cB-type elimination of hydrogen fluoride (HF) to form enamines. The electron-withdrawing fluorine atom acidifies the α-protons, facilitating their removal.
-
γ- and δ-Fluoroamines: When the fluorine is further from the amine, direct electronic effects are diminished, and the compounds generally exhibit greater stability, behaving more like their non-fluorinated analogs.
-
Trifluoromethyl (CF3) groups: Amines with a CF3 group on the chiral carbon (e.g., α-trifluoromethyl amines) are generally more stable against elimination than their monofluorinated counterparts. The C-F bonds in a CF3 group are exceptionally strong, and the elimination of a fluoride ion is less favorable.[2][5] However, the strong electron-withdrawing nature of the CF3 group significantly decreases the basicity of the amine.[1]
Q3: My chiral fluorinated amine is racemizing. What are the likely causes?
A: Racemization of a chiral amine involves the transient formation of a planar, achiral intermediate. For chiral amines, especially those with an acidic proton on the stereocenter, this can occur via deprotonation to form a planar carbanion (or enolate-equivalent), which then re-protonates non-stereoselectively.
-
Basic Conditions: Exposure to bases (e.g., DBU, DIPEA, or even silica gel during chromatography) can facilitate deprotonation at the chiral center, leading to racemization.[6]
-
Elevated Temperatures: Thermal energy can provide the activation energy needed to overcome the barrier to racemization, even under neutral conditions.[7][8] Some studies have shown that racemization is negligible at lower temperatures (e.g., -20 °C) but can become significant as the temperature rises.[7]
-
Iminium Ion Formation: Reversible formation of an achiral iminium ion in the presence of acids or electrophiles can also lead to loss of stereochemical integrity upon reconversion to the amine.
Interestingly, for some structures like fluorinated oxindoles, the presence of fluorine at the chiral center has been shown to increase configurational stability compared to a methyl group, potentially by destabilizing the resulting planar enolate.[6]
Q4: What role does pH play in the degradation of these compounds?
A: pH is a critical factor influencing stability.[9]
-
Alkaline pH: As mentioned, basic conditions can promote elimination reactions (for α- and β-fluoroamines) and racemization by facilitating deprotonation.[6][10]
-
Acidic pH: While protonation of the amine can protect it from base-catalyzed degradation, highly acidic conditions can promote other degradation pathways, such as hydrolysis of sensitive functional groups elsewhere in the molecule. The pH also dictates the protonation state of the amine, which affects its reactivity, solubility, and interaction with other molecules.[9][11]
Section 2: Troubleshooting Experimental & Analytical Issues
This section provides practical advice for common problems encountered during synthesis, purification, and analysis.
Q5: I'm observing significant decomposition of my fluorinated amine during silica gel chromatography. What's happening and how can I fix it?
A: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds. For fluorinated amines, the slightly acidic surface can promote HF elimination or act as a Lewis acid, facilitating decomposition.
-
Causality: The amine adsorbs to the acidic silanol groups (Si-OH) on the silica surface. This interaction can be strong enough to promote elimination pathways, especially for β-fluoroamines, or lead to irreversible binding and streaking.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide. This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Consider using deactivated silica, alumina (basic or neutral), or C18-functionalized silica (reversed-phase) for purification.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography rather than gravity columns.
-
Temperature Control: If possible, run the column at a reduced temperature to slow down potential degradation reactions.
-
Q6: My ¹⁹F NMR spectrum shows multiple unexpected peaks after a reaction. How can I identify the degradation products?
A: The appearance of new signals in the ¹⁹F NMR spectrum is a clear indicator of degradation or side reactions. The chemical shift of these new peaks provides valuable clues.
-
Common Degradation Products & Their Signatures:
-
Fluoride Ion (F⁻): Often appears as a broad singlet around -120 ppm, though its position is highly dependent on the solvent and counter-ions.
-
Trifluoroacetic Acid (TFA): A common degradation product from the breakdown of CF3 groups, typically appearing as a sharp singlet around -76.5 ppm.[12][13]
-
Vinyl-CF₂ Products: Resulting from elimination reactions, these can appear in various regions depending on the structure.[14][15]
-
-
Identification Strategy:
-
Spike with Standards: If you suspect a specific byproduct like TFA, add a small amount of an authentic sample to your NMR tube and see if the peak intensity increases.
-
LC-MS Analysis: Couple liquid chromatography with high-resolution mass spectrometry (LC-HRMS) to separate the components and obtain accurate mass data for each new peak.[12][14] This can help elucidate the structures of the degradation products.
-
Computational Prediction: Density functional theory (DFT) can be used to compute the expected ¹⁹F NMR shifts for proposed degradation products, which can then be compared to the experimental spectrum.[15]
-
Q7: My reaction requires elevated temperatures, but my chiral amine is racemizing. What are my options?
A: Balancing reaction kinetics with stereochemical stability is a common challenge.
-
Workflow for Optimization:
-
Temperature Titration: Systematically lower the reaction temperature in 5-10 °C increments to find the lowest possible temperature that still affords an acceptable reaction rate. Analyze the enantiomeric excess (ee) at each point.[7]
-
Catalyst/Reagent Screening: Investigate more active catalysts or reagents that can promote the desired reaction at a lower temperature.
-
Solvent Effects: The choice of solvent can influence both reaction rate and the rate of racemization. Screen a panel of solvents (e.g., toluene, THF, CH₂Cl₂, acetonitrile) to find an optimal balance.[7]
-
In Situ Protection: Consider if a temporary protecting group on the amine could prevent racemization during the thermal step, provided it can be removed without affecting the stereocenter.
-
Section 3: Proactive Stability Management
Best practices for the storage, handling, and stability testing of fluorinated chiral amines.
Q8: What are the ideal storage conditions for fluorinated chiral amines?
A: Proper storage is the first line of defense against degradation. While compound-specific stability data should always be consulted, the following general guidelines apply.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C; for long-term, -20°C | Slows kinetic processes of degradation and racemization.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂ and moisture. |
| Light | Amber vial or stored in the dark | Prevents photolytic degradation, which can cleave C-F bonds or other photolabile groups.[14][16] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents contamination and moisture ingress. PTFE is inert to most organic compounds. |
| Form | As a free base or a stable salt (e.g., HCl, TFA) | Salts are often more crystalline and less reactive than the corresponding free bases. However, ensure the salt form is compatible with downstream applications. |
Q9: How should I design a forced degradation study for a new fluorinated chiral amine?
A: A forced degradation (or stress testing) study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of the amine (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (stored at 4°C in the dark) should be included.
-
Acidic: 0.1 M HCl at 60°C for 24-72h.
-
Basic: 0.1 M NaOH at 60°C for 24-72h.
-
Oxidative: 3% H₂O₂ at room temperature for 24-72h.
-
Thermal: Solid sample at 80°C for 1 week. Solution at 60°C for 72h.
-
Photolytic: Solution exposed to a photostability chamber (ICH Q1B guidelines) for a defined period.[14]
-
-
Quench and Neutralize: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including the control) by a stability-indicating method, typically a gradient HPLC-UV/MS method. The goal is to achieve baseline separation of the parent compound from all major degradation products.
-
Characterization: Use ¹⁹F NMR and LC-HRMS to identify the structures of major degradants.[12][15]
-
-
Visual Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of a fluorinated chiral amine.
Q10: Which analytical techniques are best for monitoring the stability and chiral purity of these amines?
A: A combination of techniques is required for comprehensive analysis.
| Technique | Purpose | Key Considerations |
| Chiral HPLC/SFC | Quantify enantiomeric excess (ee) or enantiomeric ratio (er). | Method development is crucial. Common chiral stationary phases include polysaccharide-based (e.g., Chiralpak, Chiralcel) and protein-based columns. |
| ¹⁹F NMR Spectroscopy | Detect and quantify fluorine-containing impurities and degradation products.[12][15] | Highly sensitive to the electronic environment of the fluorine atom. Can be used for quantification without authentic standards if an internal standard is used.[14] |
| LC-MS/MS | Detect, identify, and quantify the parent amine and its degradation products.[17] | Provides molecular weight and structural information (from fragmentation) for unknown impurities. Essential for developing stability-indicating methods. |
| Gas Chromatography (GC) | Analysis of volatile fluorinated amines or their derivatives.[17][18] | May require derivatization to improve volatility and thermal stability. Can be coupled with MS for identification. |
-
Troubleshooting Logic for Purity Analysis
Caption: Decision tree for characterizing an unknown impurity.
References
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: Environmental Science & Technology URL: [Link]
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Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: ACS Figshare URL: [Link]
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Title: Enantioseparation and Racemization of 3-Fluorooxindoles Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines Source: PubMed URL: [Link]
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Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: MDPI URL: [Link]
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Title: Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of Fluorinated Amines: A Personal Account Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of Fluorinated Amines: A Personal Account Source: ACS Organic & Inorganic Au URL: [Link]
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Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL: [Link]
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Title: Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach Source: The Innovation URL: [Link]
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Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]
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Title: Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines Source: National Institutes of Health (PMC) URL: [Link]
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Title: Recent developments in methods for analysis of perfluorinated persistent pollutants Source: National Institutes of Health URL: [Link]
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Title: Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties Source: MDPI URL: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Chiral Purity of 1-(3-Chloro-5-fluorophenyl)ethanamine
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is a cornerstone of its safety and efficacy profile. Different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological properties. A stark reminder of this is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] Consequently, regulatory bodies worldwide mandate rigorous control over the enantiomeric purity of chiral drug substances. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the chiral purity of 1-(3-Chloro-5-fluorophenyl)ethanamine, a key intermediate in the synthesis of various pharmaceutical agents. We will compare its performance with alternative approaches and provide the supporting experimental data, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Criticality of Chiral Separation
Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment.[4] This makes their separation a non-trivial task. Chiral chromatography, particularly HPLC with a Chiral Stationary Phase (CSP), is the gold standard for this purpose.[5][6] The underlying mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and, thus, separation.[7] The choice of the CSP and the mobile phase is paramount for achieving a successful and robust separation.[5][8]
Experimental Design: A Foundation of Trust
The objective is to develop and validate a precise, accurate, and robust HPLC method for quantifying the undesired enantiomer in 1-(3-Chloro-5-fluorophenyl)ethanamine. The validation will adhere to the ICH Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[9]
A standard HPLC system equipped with a UV detector is employed. The heart of the chiral separation is the choice of the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for resolving a wide array of chiral compounds and are a logical starting point for method development.[8][10]
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven broad enantioselectivity for a wide range of chiral compounds, including amines.[10] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | A normal-phase system often provides better selectivity for chiral amines on polysaccharide CSPs. Diethylamine is a common additive to improve peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. Chiral separations can sometimes benefit from lower flow rates for improved resolution.[8] |
| Column Temperature | 25°C | Temperature is a critical parameter for reproducibility. Maintaining a constant temperature ensures consistent retention times and selectivity.[8] |
| Detection Wavelength | 220 nm | Selected based on the UV absorbance maximum of 1-(3-Chloro-5-fluorophenyl)ethanamine to ensure high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
-
Standard Preparation (Racemic Mixture): Accurately weigh and dissolve approximately 10 mg of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine in the mobile phase to a final concentration of 1 mg/mL. This is used to determine the retention times of both enantiomers and for system suitability checks.
-
Sample Preparation: Prepare the test sample of 1-(3-Chloro-5-fluorophenyl)ethanamine in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.
Method Validation: A Deep Dive into Performance
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[9] The following parameters were evaluated according to ICH Q2(R1) guidelines.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Experimental Approach: The chromatogram of the desired enantiomer was compared with that of the racemic mixture and a blank (mobile phase). The peaks for the two enantiomers were well-resolved from each other and from any potential impurities.
-
Results: The method demonstrated excellent specificity, with a resolution factor (Rs) between the two enantiomer peaks greater than 2.0, indicating baseline separation.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Experimental Approach: A series of solutions of the undesired enantiomer were prepared at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Results:
Table 2: Linearity of the Undesired Enantiomer
| Concentration (µg/mL) | Peak Area |
| 0.5 (LOQ) | 1250 |
| 1.0 | 2510 |
| 2.5 | 6275 |
| 5.0 | 12550 |
| 7.5 | 18825 |
The method was found to be linear over the tested range, with a correlation coefficient (r²) of > 0.999.
Accuracy refers to the closeness of the test results obtained by the method to the true value.[12]
-
Experimental Approach: Accuracy was determined by spiking a known amount of the undesired enantiomer into the sample of the desired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Results:
Table 3: Accuracy (Recovery) of the Undesired Enantiomer
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 1 | 2.5 | 2.48 | 99.2 |
| 2 | 5.0 | 5.05 | 101.0 |
| 3 | 7.5 | 7.43 | 99.1 |
The mean recovery was within the acceptable range of 98-102%, demonstrating the accuracy of the method.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument.
-
-
Results:
Table 4: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Retention Time | < 1.0% | < 1.0% |
| Peak Area | < 2.0% | < 2.0% |
The low RSD values indicate that the method is highly precise.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Results:
-
LOD: 0.15 µg/mL
-
LOQ: 0.5 µg/mL
-
These low values indicate the high sensitivity of the method.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Approach: The effect of small variations in mobile phase composition (±2% isopropanol), flow rate (±0.1 mL/min), and column temperature (±2°C) was evaluated.
-
Results: The resolution between the enantiomers remained greater than 1.8 under all varied conditions, demonstrating the robustness of the method.
Workflow and Logical Relationships
The validation process follows a logical progression, where the establishment of certain parameters is foundational for others.
Caption: Logical workflow of the HPLC method validation process.
Comparison with Alternative Methods
While chiral HPLC with a CSP is the most common and direct approach, other methods exist for determining enantiomeric purity.[13]
Table 5: Comparison of Chiral Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC with CSP | Direct separation based on differential interactions with a chiral stationary phase.[7] | Direct analysis, high resolution, widely applicable. | CSPs can be expensive, method development can be time-consuming.[14] |
| Chiral Derivatization followed by Achiral HPLC | Enantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. | Uses standard, less expensive columns. | Requires a derivatization step which can be complex and may introduce errors. |
| Chiral Mobile Phase Additives | A chiral selector is added to the mobile phase to form transient diastereomers with the analyte in-situ. | Can be used with standard achiral columns. | The chiral additive can be expensive and may contaminate the HPLC system. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, small sample volume. | Lower sensitivity and loading capacity compared to HPLC. |
The direct chiral HPLC method presented here offers the most straightforward and reliable approach for routine quality control of 1-(3-Chloro-5-fluorophenyl)ethanamine, avoiding the complexities and potential pitfalls of derivatization or mobile phase additives.
Conclusion
The validated HPLC method for the chiral purity of 1-(3-Chloro-5-fluorophenyl)ethanamine presented in this guide is specific, linear, accurate, precise, and robust. The comprehensive validation data demonstrates its suitability for its intended purpose in a regulated pharmaceutical environment. The use of a polysaccharide-based chiral stationary phase provides a reliable and effective means of separating the enantiomers, ensuring the quality and safety of the final drug product. This guide serves as a testament to the rigorous scientific principles that underpin modern pharmaceutical analysis.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
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Chiral HPLC Method Development. I.B.S. Analytical. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Getting Started with Chiral Method Development. Regis Technologies. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
(PDF) Development and Validation of Chiral HPLC Method for. Amanote Research. [Link]
-
(PDF) Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. ResearchGate. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. [Link]
-
HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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Comparison of different chiral resolving agents for 1-(3-Chloro-5-fluorophenyl)ethanamine
Introduction: The Criticality of Chirality in Drug Development
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. 1-(3-Chloro-5-fluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. The precise stereoisomer of this amine is often crucial for the desired biological activity and to ensure patient safety by minimizing off-target effects. Consequently, the efficient resolution of its racemic mixture into individual enantiomers is a critical step in many synthetic pathways.
Principle of Diastereomeric Salt Resolution
The cornerstone of this classical resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As diastereomers have different physical and chemical properties, they can be separated by conventional laboratory techniques such as fractional crystallization. The process can be visualized as follows:
Figure 1: Generalized workflow for chiral resolution via diastereomeric salt formation.
Comparative Performance of Chiral Resolving Agents
The choice of resolving agent is critical and often determined empirically.[1] Commonly used chiral resolving agents for amines include various derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1] Based on a patent for the resolution of a structurally similar amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, we can infer the potential effectiveness of tartaric acid derivatives for the resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine.[2]
The following table summarizes the performance of two tartaric acid derivatives in the resolution of this analogous amine, providing a strong starting point for screening and optimization.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine | Reference |
| (R,R)-4-chlorotartranilic acid | 1:0.5-0.65 (+ 0.45-0.6 eq. HCl) | Water | 10-80 | High | >99% | [2] |
| (R,R)-di-p-toluoyl-tartaric acid | 1:0.5 | Ethanol | Not Specified | High | >99% | [2] |
Table 1: Performance of Tartaric Acid Derivatives in the Resolution of a Structurally Analogous Amine.[2]
In-Depth Analysis of Resolving Agents
Tartaric Acid Derivatives
Derivatives of tartaric acid are among the most widely used resolving agents due to their ready availability, low cost, and high efficiency.[3] In the case of the analogous amine, both (R,R)-4-chlorotartranilic acid and (R,R)-di-p-toluoyl-tartaric acid demonstrated excellent performance, yielding the desired enantiomer with high purity.[2] A key advantage highlighted in the patent is the ability to use a substoichiometric amount (around 0.5 equivalents) of the resolving agent, which is economically and environmentally beneficial for industrial-scale production.[2]
Mandelic Acid and Camphorsulfonic Acid
While specific data for the resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine with mandelic acid or camphorsulfonic acid is not available, they remain viable candidates for screening. Mandelic acid and its derivatives are effective resolving agents for a variety of amines. Camphorsulfonic acid, a strong chiral acid, is also frequently employed for the resolution of basic compounds.[4] The optimal choice between these and tartaric acid derivatives would necessitate an experimental screening process.
Experimental Protocols
The following protocols are adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and provide a foundational methodology for the chiral resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine.[1][2]
Protocol 1: Resolution with (R,R)-4-chlorotartranilic acid
Figure 2: Experimental workflow for resolution with (R,R)-4-chlorotartranilic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend racemic 1-(3-Chloro-5-fluorophenyl)ethanamine (1 molar equivalent) in water.
-
Addition of Reagents: Add (R,R)-4-chlorotartranilic acid (0.5-0.65 molar equivalents) and hydrochloric acid (0.45-0.6 molar equivalents).
-
Dissolution: Heat the mixture to approximately 80°C with stirring until all solids dissolve.
-
Crystallization: Gradually cool the solution to a temperature between 10°C and 25°C over a period of 2 to 72 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold water.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.
-
Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Final Product: Evaporate the solvent to yield the enantiomerically enriched 1-(3-Chloro-5-fluorophenyl)ethanamine.
Protocol 2: Resolution with (R,R)-di-p-toluoyl-tartaric acid
The procedure is analogous to that described for (R,R)-4-chlorotartranilic acid, with the following modifications:
-
(Resolving Agent): Use (R,R)-di-p-toluoyl-tartaric acid (approximately 0.5 molar equivalents).
-
(Solvent): Ethanol is a suitable solvent for this resolution.
-
Optimization: The optimal temperature and crystallization time may need to be adjusted based on the solubility of the resulting diastereomeric salt.
Conclusion and Recommendations
For the chiral resolution of 1-(3-Chloro-5-fluorophenyl)ethanamine, derivatives of tartaric acid, specifically (R,R)-4-chlorotartranilic acid and (R,R)-di-p-toluoyl-tartaric acid, present themselves as highly promising candidates based on data from a structurally analogous amine.[2] The use of a substoichiometric amount of the resolving agent is a significant advantage for process efficiency and cost-effectiveness.
It is recommended that an initial screening of resolving agents, including the aforementioned tartaric acid derivatives, as well as mandelic acid and camphorsulfonic acid, be conducted. This screening should evaluate different solvents and crystallization conditions to identify the optimal system for achieving high diastereomeric and subsequent enantiomeric excess. The detailed protocols provided in this guide serve as a robust starting point for this empirical optimization process.
References
- Hamilton, D. G. (2006).
-
Incze, M., & Béni, S. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]
- Witte, H., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(9), 555-64.
- Siedlecka, R. (2013). Recent Developments in Optical Resolution.
- Encyclopedia of Analytical Science (Third Edition). (2019).
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Quora. (2024). Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid?. Retrieved from [Link]
- Gotor-Fernández, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(24), 8349-8355.
- Zadrazil, J., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Siedlecka, R. (2013). Recent Developments in Optical Resolution.
- Borst, C., & Holzgrabe, U. (2010). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1201-9.
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- van der Meijden, M. M., et al. (2017). Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent.
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
- Bogle, D., et al. (2022). Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. U.S.
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LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Shestakova, T. S., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143.
- Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. (n.d.). Process for the production of a new.
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A Comparative Guide to Chiral Resolving Agents for Primary Amines: Spotlight on 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the resolution of racemic mixtures into their constituent enantiomers remains a cornerstone of producing stereochemically pure, and thus safer and more effective, active pharmaceutical ingredients (APIs). Among the various techniques available, diastereomeric salt formation followed by fractional crystallization is a robust, scalable, and widely implemented method for the separation of chiral compounds.[1] The success of this classical resolution hinges on the judicious selection of a chiral resolving agent.
This guide offers an in-depth comparison of chiral amine resolving agents for acidic compounds, with a special focus on the potential utility of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. While direct comparative experimental data for this specific agent is not extensively available in peer-reviewed literature, this guide will leverage established principles of chiral recognition and data from structurally similar resolving agents to provide a comprehensive framework for its evaluation and application. We will use the resolution of the widely studied non-steroidal anti-inflammatory drug (NSAID), (±)-Ibuprofen, as a model system for comparison.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the reaction of a racemic carboxylic acid with an enantiomerically pure chiral amine. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent.[2] This solubility differential allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer enriched in the mother liquor. Subsequent liberation of the amine from the crystallized salt, typically by treatment with a base, affords the enantiomerically enriched carboxylic acid.[1]
In-depth Look: this compound
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine that presents interesting structural features for a resolving agent. The presence of halogen atoms on the phenyl ring can significantly influence the intermolecular interactions within the crystal lattice of the diastereomeric salts, potentially leading to more effective chiral recognition.
Structural Features and Potential Advantages:
-
Electron-Withdrawing Groups: The chloro and fluoro substituents are electron-withdrawing, which can modulate the basicity of the amine. This can influence the stability and crystallization properties of the resulting diastereomeric salts.
-
Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in the formation of a well-ordered and stable crystal lattice of one diastereomer over the other. Studies have shown that halogen interactions can be pivotal in achieving efficient chiral discrimination.[3]
-
Steric Effects: The substitution pattern on the phenyl ring can introduce steric bulk, which can enhance the differentiation between the two enantiomers of the racemic acid during the formation of the diastereomeric salts.
While specific performance data is limited, the unique electronic and steric properties of this compound make it a compelling candidate for screening as a resolving agent, particularly for challenging resolutions where common agents have failed.
Comparative Analysis: Common Chiral Amine Resolving Agents
The selection of an optimal resolving agent is often a result of empirical screening.[1] Below is a comparison of this compound with more established chiral amines for the resolution of racemic carboxylic acids.
| Resolving Agent | Key Structural Features | Known Performance & Considerations |
| (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride | Halogenated phenyl ring (chloro and fluoro substituents). | Potential for enhanced chiral recognition through halogen bonding and altered electronics. Lack of extensive public data necessitates empirical evaluation. |
| (S)-1-Phenylethylamine | Unsubstituted phenyl ring. | A widely used, cost-effective, and well-documented resolving agent. Its effectiveness can be substrate-dependent.[4] |
| (S)-1-(4-Bromophenyl)ethanamine | Bromo-substituted phenyl ring. | The bromo group can participate in halogen bonding, potentially improving resolution efficiency for certain substrates compared to the unsubstituted analog. |
| (S)-1-(1-Naphthyl)ethylamine | Naphthyl group instead of a phenyl ring. | The larger aromatic system can lead to stronger π-π stacking interactions in the crystal lattice, which can be beneficial for the resolution of aromatic carboxylic acids. |
Experimental Data: Resolution of (±)-Ibuprofen
The following table summarizes representative, albeit not directly comparative, experimental data for the resolution of (±)-Ibuprofen using different chiral amines. This data is compiled from various sources to provide a baseline for what an effective resolution might achieve.
| Chiral Resolving Agent | Racemic Acid | Solvent | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Yield of Enriched Enantiomer |
| (S)-1-Phenylethylamine | (±)-Ibuprofen | Ethanol/Water | >95% | >98% | Approx. 40-45% (theoretical max. 50%) |
| Hypothetical Data for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl | (±)-Ibuprofen | To be determined | To be determined | To be determined | To be determined |
Note: The data for (S)-1-Phenylethylamine is representative of a successful resolution. The actual outcome can vary based on specific experimental conditions. The entry for this compound is included to highlight the need for experimental determination of its efficacy.
Experimental Protocols
The following are detailed, step-by-step methodologies for a typical chiral resolution of a racemic carboxylic acid, using (±)-Ibuprofen as an example. These protocols provide a foundational framework that can be adapted for screening different resolving agents, including this compound.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve one equivalent of racemic (±)-Ibuprofen in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.
-
Addition of Resolving Agent: To the warm solution, add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-1-Phenylethylamine or (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride). The optimal stoichiometry should be determined empirically.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspension: Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic solution (e.g., 1 M HCl).
-
Acidification: Stir the mixture vigorously until the salt completely dissolves and the chiral amine is protonated and partitions into the aqueous layer, leaving the free carboxylic acid in the organic layer.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.
Visualization of the Resolution Workflow
The following diagrams illustrate the key steps in the chiral resolution process.
Figure 1: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Causality Behind Experimental Choices and Self-Validating Systems
Choice of Solvent: The solvent system is critical. It must dissolve the racemic acid and the resolving agent, but also allow for a significant difference in the solubility of the two diastereomeric salts upon cooling. A screening of different solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is often necessary. The ideal solvent will lead to the formation of well-defined, easily filterable crystals of one diastereomer while keeping the other in solution.
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can significantly impact the efficiency of the resolution. While a 1:1 ratio is common, using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt. This is because the less soluble salt forms preferentially, and the excess of one enantiomer of the acid remains in solution.
Temperature Profile: The cooling rate during crystallization influences crystal size and purity. Slow cooling generally promotes the formation of larger, purer crystals. A hold period at the crystallization temperature can also improve the yield and diastereomeric excess.
Self-Validation: A robust resolution protocol should be self-validating. This means that analysis of both the crystallized salt and the mother liquor should account for the initial amount of each enantiomer. For example, if the (S)-enantiomer is enriched in the solid phase, the (R)-enantiomer should be correspondingly enriched in the mother liquor. Chiral HPLC is an indispensable tool for monitoring the progress of the resolution and validating the final results.
Conclusion
The selection of a chiral resolving agent is a critical decision in the development of a scalable and efficient process for the production of enantiomerically pure compounds. While established agents like (S)-1-phenylethylamine are reliable starting points, novel agents such as (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride offer the potential for improved performance, particularly in challenging cases. The presence of halogen substituents can introduce beneficial intermolecular interactions that enhance chiral recognition.
This guide provides the foundational knowledge and experimental framework for researchers to systematically evaluate and compare different chiral amine resolving agents. Through careful screening of resolving agents, solvents, and crystallization conditions, coupled with rigorous analytical monitoring, an optimized and robust resolution process can be developed to meet the stringent purity requirements of the pharmaceutical and chemical industries.
References
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Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 2015. Available at: [Link]
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Chiral resolution - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]
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5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. National Institutes of Health, 2018. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI, 2020. Available at: [Link]
-
Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. PubMed, 1994. Available at: [Link]
-
Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort. The Retort, 2012. Available at: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering, 2023. Available at: [Link]
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A Comparative Analysis of Catalytic vs. Classical Resolution for 1-(3-Chloro-5-fluorophenyl)ethanamine
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic intermediates is a critical and often challenging step.[1][2] The compound 1-(3-Chloro-5-fluorophenyl)ethanamine is a key chiral building block for various pharmaceuticals, where a specific stereoisomer is essential for therapeutic efficacy and safety. This guide provides a detailed comparative analysis of two primary methodologies for its chiral resolution: classical diastereomeric salt crystallization and modern catalytic kinetic resolution. We will delve into the underlying principles, provide detailed experimental protocols, and present a data-driven comparison to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.
The Imperative of Chiral Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological context, these subtle structural differences can lead to vastly different pharmacological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs, making efficient chiral resolution techniques indispensable in the pharmaceutical industry.[1]
Classical Resolution: A Time-Tested Approach
The classical method of chiral resolution, pioneered by Louis Pasteur, relies on the formation of diastereomeric salts.[3][4] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[5][6] The resulting diastereomeric salts, unlike the original enantiomers, possess different physicochemical properties, most notably solubility.[5][7] This difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, which can then be isolated. Finally, treatment of the isolated salt with a base liberates the desired enantiomer of the amine.[5]
Logical Workflow of Classical Resolution
Caption: Workflow of Classical Diastereomeric Salt Resolution.
Commonly used chiral resolving agents for primary amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[3][5][6] The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically through screening.[2][7]
Catalytic Resolution: A Modern and Efficient Alternative
Catalytic resolution methods, particularly enzymatic kinetic resolution, offer a highly selective and efficient alternative to classical techniques.[4][8] Kinetic resolution involves the differential reaction rate of enantiomers with a chiral catalyst.[9][10] In the context of 1-(3-Chloro-5-fluorophenyl)ethanamine, a lipase enzyme can be used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[11][12] This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
A significant advancement in this area is Dynamic Kinetic Resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[13][14][15] This is often achieved using a metal catalyst, such as a ruthenium or palladium complex.[13][16] DKR allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution.[15]
Logical Workflow of Catalytic (Dynamic Kinetic) Resolution
Caption: Workflow of Chemoenzymatic Dynamic Kinetic Resolution.
Comparative Performance Analysis
| Parameter | Classical Resolution (Diastereomeric Salt Crystallization) | Catalytic Resolution (Dynamic Kinetic Resolution) |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer)[17] | Up to 100%[15] |
| Enantiomeric Excess (e.e.) | Generally high (>98%), may require multiple crystallizations. | Typically very high (>99%). |
| Process Steps | Salt formation, crystallization, filtration, liberation of free amine.[5] | Single chemoenzymatic reaction followed by separation and hydrolysis. |
| Reagent Requirements | Stoichiometric amounts of a chiral resolving agent.[3] | Catalytic amounts of enzyme and racemization catalyst; stoichiometric acyl donor. |
| Scalability | Well-established and scalable.[2][8] | Scalable, with considerations for catalyst cost and stability. |
| Development Time | Requires screening of resolving agents and crystallization solvents.[2] | Requires screening of enzymes, catalysts, and reaction conditions. |
| Cost of Goods | Can be lower due to inexpensive resolving agents like tartaric acid.[5] | Can be higher due to the cost of enzymes and metal catalysts. |
| Waste Generation | Generates the unwanted enantiomer as a byproduct, which may be discarded or racemized and recycled.[17] | Minimal waste as the unwanted enantiomer is converted to the desired product. |
Experimental Protocols
The following are representative protocols for the resolution of racemic 1-(3-Chloro-5-fluorophenyl)ethanamine. These should be considered as starting points and may require optimization for specific laboratory conditions and desired purity levels.
Protocol 1: Classical Resolution using L-(+)-Tartaric Acid
Principle: This protocol is based on the well-established method of forming diastereomeric salts with a readily available and cost-effective chiral resolving agent.[2][5]
Materials:
-
Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (2M aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation: Dissolve racemic 1-(3-Chloro-5-fluorophenyl)ethanamine (1 equivalent) in methanol in a flask. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Filter the resulting crystals and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2M sodium hydroxide solution.
-
Stir the mixture until the solid has completely dissolved and the layers have separated.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Final Product: Remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(3-Chloro-5-fluorophenyl)ethanamine.
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution
Principle: This protocol utilizes a combination of a lipase for selective acylation and a ruthenium catalyst for in-situ racemization to achieve a high yield of a single enantiomer.[13]
Materials:
-
Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Ruthenium racemization catalyst (e.g., a Shvo-type complex)
-
Acyl donor (e.g., ethyl acetate)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the ruthenium catalyst (e.g., 1-2 mol%).
-
Add immobilized CALB (e.g., 20-30 mg per 0.5 mmol of amine).
-
Add anhydrous toluene, followed by racemic 1-(3-Chloro-5-fluorophenyl)ethanamine (1 equivalent) and the acyl donor (e.g., ethyl acetate, 2-3 equivalents).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-70°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC for the conversion of the amine and the enantiomeric excess of the product.
-
Work-up: Once the reaction reaches completion (or the desired conversion), cool the mixture to room temperature and filter to remove the enzyme and catalyst.
-
Wash the solids with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separation and Hydrolysis: The resulting mixture contains the acylated amine. This can be separated from any unreacted starting material by column chromatography. The purified acylated amine can then be hydrolyzed (e.g., with aqueous acid or base) to yield the enantiomerically pure amine.
Conclusion
The choice between classical and catalytic resolution for 1-(3-Chloro-5-fluorophenyl)ethanamine depends on several factors, including the desired scale of production, cost considerations, and available expertise.
-
Classical resolution is a robust, well-understood, and often more cost-effective method for large-scale production, especially if an efficient crystallization can be developed.[2][17] Its main drawback is the theoretical 50% yield limit, although this can be mitigated by implementing a racemization and recycling loop for the unwanted enantiomer.[17]
-
Catalytic resolution , particularly Dynamic Kinetic Resolution, offers a more elegant and atom-economical approach, with the potential for near-quantitative yields of the desired enantiomer in a single step.[15] This method is highly attractive for producing high-value chiral amines where maximizing yield from the racemic starting material is a primary concern. However, the initial investment in catalyst screening and the cost of enzymes and metal catalysts can be higher.
For research and development purposes, both methods are valuable tools. A preliminary screening of classical resolving agents is often a pragmatic first step due to its simplicity. For processes where yield is paramount and the cost of the starting material is significant, investing in the development of a DKR process is highly recommended.
References
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Kim, M.-J., et al. (2006). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 128(51), 16394–16397. [Link]
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Chiral resolution - Wikipedia. [Link]
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Bommarius, A. S., & Riebel, B. R. (2004). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 6(18), 3035–3037. [Link]
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Bäckvall, J.-E., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry, 79(9), 3999–4007. [Link]
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Engström, K., & Bäckvall, J.-E. (2014). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
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Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology, 39(2). [Link]
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Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). MDPI. [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2013). National Institutes of Health. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]
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Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (2018). ResearchGate. [Link]
-
Kinetic resolution - Wikipedia. [Link]
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Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. (2016). PubMed Central. [Link]
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Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science. [Link]
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A Comparative Guide to the Cross-reactivity and Specificity of 1-(3-Chloro-5-fluorophenyl)ethanamine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is paved with rigorous evaluation of its biological activity. Among the most critical parameters are specificity and cross-reactivity, which ultimately define a molecule's efficacy and safety profile. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity and specificity of derivatives of 1-(3-Chloro-5-fluorophenyl)ethanamine, a chiral scaffold with potential for diverse biological applications.
The core principle of modern drug design is to create molecules that interact selectively with their intended biological targets.[1] High specificity ensures that the therapeutic effect is maximized while minimizing off-target interactions that can lead to adverse effects.[2] Cross-reactivity, the binding of a drug to unintended targets, is a major cause of drug attrition during development.[3] Therefore, a thorough understanding and early assessment of a compound's interaction profile are paramount.
This guide will navigate the process of building a focused library of 1-(3-Chloro-5-fluorophenyl)ethanamine derivatives and subsequently detail the experimental workflows to characterize their specificity and cross-reactivity.
The Critical Role of Chirality
The 1-(3-Chloro-5-fluorophenyl)ethanamine scaffold possesses a stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine and (S)-1-(3-Chloro-5-fluorophenyl)ethanamine.[4][5] In a chiral biological environment, these enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, the synthesis and evaluation of enantiomerically pure derivatives are crucial.
Designing and Synthesizing a Focused Derivative Library
To explore the structure-activity relationship (SAR) and specificity profile, a focused library of derivatives should be synthesized.[7] This involves modifying the core 1-(3-Chloro-5-fluorophenyl)ethanamine structure at specific points. The primary amine provides a convenient handle for derivatization, such as acylation, sulfonylation, or reductive amination, to introduce a variety of functional groups.
General Synthetic Approach:
The synthesis of a focused library of 1-(3-Chloro-5-fluorophenyl)ethanamine derivatives can be achieved through parallel synthesis techniques.[7] A general and efficient method involves the chiral resolution of the racemic amine followed by derivatization of the separated enantiomers.
Protocol 1: Synthesis of a Focused Amide Library of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine
Objective: To generate a diverse set of amide derivatives to probe the chemical space around the amine functionality.
Materials:
-
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine[4]
-
A diverse panel of carboxylic acids (e.g., aliphatic, aromatic, heterocyclic)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vials for parallel synthesis
Procedure:
-
In separate reaction vials, dissolve each carboxylic acid (1.2 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2 equivalents) and the tertiary amine base (2.0 equivalents) to each vial and stir for 10 minutes at room temperature.
-
Add a solution of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (1.0 equivalent) in the anhydrous solvent to each vial.
-
Seal the vials and allow the reactions to proceed at room temperature for 12-24 hours.
-
Upon completion, quench the reactions with water and extract the products with an appropriate organic solvent.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify each derivative using an appropriate method, such as column chromatography or preparative HPLC.
-
Characterize each purified compound by LC-MS and NMR to confirm its identity and purity.[8]
Assessing Specificity and Cross-Reactivity: A Multi-pronged Approach
A comprehensive evaluation of specificity requires a combination of in vitro biochemical and cell-based assays. The following experimental workflows provide a robust framework for characterizing the interaction profile of the synthesized derivatives.
Kinase Profiling: A Broad Screen for Off-Target Kinase Interactions
Given that a vast number of small molecule drugs target kinases, assessing for off-target kinase activity is a critical first step. High-throughput kinase profiling services offer an efficient way to screen a compound against a large panel of kinases.
Experimental Workflow: High-Throughput Kinase Profiling
Caption: Workflow for high-throughput kinase profiling.
Data Presentation:
The results of the kinase profiling should be summarized in a table, allowing for a direct comparison of the inhibitory activity of the derivatives against various kinases.
| Derivative | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score |
| Compound A | 15 | >10,000 | 1,200 | >667 |
| Compound B | 25 | 5,000 | 800 | 200 |
| Compound C | 150 | 2,500 | 3,000 | 16.7 |
| Staurosporine (Control) | 1 | 5 | 2 | 5 |
Selectivity Score = IC50 (Off-Target Kinase 1) / IC50 (Target Kinase)
Receptor Binding Assays: Quantifying Target Engagement
Receptor binding assays are fundamental for determining the affinity of a compound for its intended receptor and for screening against a panel of other receptors to assess cross-reactivity.[9][10] Radioligand binding assays are a classic and sensitive method, though non-radioactive techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR) are increasingly used.[11]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation:
The binding affinities (Ki) of the derivatives for the target receptor and a panel of off-target receptors should be tabulated for easy comparison.
| Derivative | Target Receptor Ki (nM) | Off-Target Receptor 1 Ki (nM) | Off-Target Receptor 2 Ki (nM) |
| Compound A | 5 | >10,000 | 2,500 |
| Compound B | 12 | 8,000 | 1,500 |
| Compound C | 85 | 3,000 | 4,000 |
| Reference Ligand | 2 | 500 | 1,200 |
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.[12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation:
The results are typically presented as melting curves, showing the temperature-dependent denaturation of the target protein in the presence and absence of the test compound. A shift in the melting curve to a higher temperature indicates target engagement.
Conclusion
The systematic evaluation of specificity and cross-reactivity is a cornerstone of modern drug discovery. For derivatives of 1-(3-Chloro-5-fluorophenyl)ethanamine, a multi-faceted approach combining broad-panel kinase profiling, quantitative receptor binding assays, and cellular target engagement studies provides a robust framework for characterization. The detailed protocols and data presentation formats outlined in this guide are designed to empower researchers to make informed decisions, ultimately leading to the development of safer and more effective therapeutics. By understanding the causality behind experimental choices and employing self-validating systems, the scientific community can advance promising chemical scaffolds with greater confidence.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to 1-(3-Chloro-5-fluorophenyl)ethanamine
Introduction
1-(3-Chloro-5-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous pharmaceutical and agrochemical agents. The specific stereochemistry of this amine is frequently paramount to the biological efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, the selection of an optimal synthetic strategy is a decision of profound economic and scientific importance, balancing factors such as enantiomeric purity, process efficiency, scalability, and cost. This guide provides a comprehensive cost-benefit analysis of the primary synthetic methodologies, drawing upon established chemical principles and field-proven insights to aid researchers and process chemists in making informed strategic decisions.
Core Strategic Decision: Asymmetric Synthesis vs. Racemic Resolution
The synthesis of a single enantiomer of 1-(3-Chloro-5-fluorophenyl)ethanamine fundamentally diverges into two strategic pathways. The choice between these routes is the first and most critical decision point, influencing all subsequent process development.
Caption: High-level strategic decision flow for synthesizing the target chiral amine.
Route 1: Racemic Synthesis Followed by Chiral Resolution
This classical approach involves the initial, non-stereoselective synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers. While seemingly straightforward, this strategy has an inherent theoretical yield limitation of 50% for the desired enantiomer, unless a racemization and recycling loop for the undesired enantiomer is implemented.[1]
Part A: Synthesis of Racemic 1-(3-Chloro-5-fluorophenyl)ethanamine
The most common method for producing the racemic amine is the reductive amination of the corresponding ketone, 3'-Chloro-5'-fluoroacetophenone.[2][3]
Workflow for Racemic Synthesis
Caption: General workflow for reductive amination to form the racemic amine.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is a standard laboratory procedure for direct reductive amination.[3][4] The choice of sodium cyanoborohydride is predicated on its selective ability to reduce the imine intermediate in the presence of the starting ketone.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 3'-Chloro-5'-fluoroacetophenone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the temperature below 20°C. Causality: Portion-wise addition and cooling are critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup: Quench the reaction by carefully adding 2M HCl until the pH is ~2 to destroy excess borohydride. Stir for 1 hour. Basify the mixture with aqueous NaOH to pH >10.
-
Extraction & Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.
Alternative: The Leuckart-Wallach Reaction
An older, but still viable, one-pot method is the Leuckart-Wallach reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6][7] Its primary drawback is the requirement for high reaction temperatures (120-185°C), which can lead to byproduct formation and may not be suitable for all substrates.[6][8] The reaction proceeds through an N-formyl intermediate that requires a subsequent hydrolysis step to yield the free amine.[5][9]
Part B: Chiral Resolution of the Racemic Amine
Once the racemate is obtained, it must be separated. The two most industrially relevant methods are diastereomeric salt crystallization and enzymatic kinetic resolution.
1. Diastereomeric Salt Crystallization
This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][10]
-
Mechanism: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This forms a mixture of two diastereomeric salts: (R-amine, L-acid) and (S-amine, L-acid). These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[1]
-
Protocol 2: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve the racemic 1-(3-Chloro-5-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in a refrigerator or ice bath to induce crystallization. Causality: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine. Extract the liberated, enantiomerically enriched amine with an organic solvent.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.[11]
-
2. Enzymatic Kinetic Resolution (EKR)
EKR utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the amine, leaving the other unreacted.[11][12]
-
Mechanism: An enzyme like Candida antarctica Lipase B (CALB) catalyzes the acylation of one amine enantiomer (e.g., the R-enantiomer) much faster than the other. This results in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can be easily separated.
-
Protocol 3: EKR using CALB
-
Reaction Setup: In a flask, dissolve the racemic amine (1.0 eq) and an acyl donor (e.g., ethyl acetate, which can also serve as the solvent) in an organic solvent like heptane.
-
Enzymatic Reaction: Add an immobilized lipase (e.g., Novozym 435) to the mixture and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the yield and e.e. of the unreacted amine. Causality: Pushing the reaction beyond 50% conversion will lead to acylation of the desired enantiomer, reducing its yield and purity.
-
Separation: Filter off the immobilized enzyme (which can be washed and potentially reused). The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by column chromatography or by an acid/base extraction, as the acylated product (an amide) is no longer basic.
-
Route 2: Direct Asymmetric Synthesis
This strategy aims to create the desired stereocenter selectively in a single synthetic operation, avoiding the formation of a racemic intermediate. This approach can achieve nearly 100% theoretical yield of the target enantiomer.[13]
Part A: Transition Metal-Catalyzed Asymmetric Reduction
This is one of the most powerful and efficient methods for producing chiral amines.[14] It involves the asymmetric reduction of a prochiral imine, formed in situ from the ketone and an ammonia source.
Workflow for Asymmetric Reductive Amination
Caption: Workflow for direct catalytic asymmetric reductive amination.
-
Mechanism: A transition metal (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand catalyzes the addition of hydrogen to one face of the C=N double bond of the imine intermediate.[15][16] The choice of metal and ligand is critical for achieving high enantioselectivity.
-
Methods:
-
Protocol 4: Asymmetric Transfer Hydrogenation (Representative)
-
Catalyst Pre-formation (if necessary): In an inert atmosphere glovebox, charge a pressure vessel with the chiral catalyst precursor (e.g., [RuCl2(p-cymene)]2) and a chiral diamine ligand.
-
Reaction Setup: To the vessel, add 3'-Chloro-5'-fluoroacetophenone and the hydrogen donor (e.g., a formic acid/triethylamine azeotrope).
-
Reaction: Seal the vessel, remove from the glovebox, and heat to the desired temperature (e.g., 40-60°C) with stirring for 12-24 hours.
-
Workup & Isolation: After cooling, quench the reaction, perform an acid/base extraction to isolate the amine product, and purify as needed.
-
Analysis: Determine yield and enantiomeric excess by chiral HPLC.
-
Part B: Biocatalytic Asymmetric Reductive Amination
Biocatalysis offers a highly selective and environmentally benign alternative to metal catalysis.[19] Enzymes like ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) can produce chiral amines with exceptional purity.[19][20][21]
-
Mechanism (Transaminase): A transaminase enzyme catalyzes the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate.[19][22] The enzyme's chiral active site ensures that the amino group is added to produce predominantly one enantiomer. The reaction equilibrium can be an issue, often driven by using a large excess of the amine donor or by removing the ketone byproduct.[22]
-
Protocol 5: Transaminase-Mediated Asymmetric Amination
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate, pH 7.5). Add the ketone substrate, 3'-Chloro-5'-fluoroacetophenone (often dissolved in a co-solvent like DMSO to improve solubility).
-
Reagents: Add the amine donor (e.g., isopropylamine), the enzyme cofactor pyridoxal 5'-phosphate (PLP), and the transaminase enzyme (as a whole-cell lysate or purified enzyme).
-
Reaction: Incubate the mixture at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitoring & Workup: Monitor the reaction by HPLC. Once complete, stop the reaction (e.g., by pH shift), remove cell debris by centrifugation, and perform a standard acid/base extraction to isolate the chiral amine product.
-
Analysis: Determine conversion, yield, and enantiomeric excess.
-
Cost-Benefit Analysis: A Comparative Summary
The optimal route depends heavily on the specific project goals, including scale, budget, and required purity.
| Metric | Route 1A: Leuckart-Wallach | Route 1B: Resolution (Crystallization) | Route 1C: Resolution (EKR) | Route 2A: Asymmetric Catalysis (ATH) | Route 2B: Biocatalysis (Transaminase) |
| Max Theoretical Yield | ~100% (Racemic) | 50% (per enantiomer) | 50% (per enantiomer) | ~100% | ~100% |
| Typical e.e. | N/A (Racemic) | >99% (after recrystallization) | >99% | >95% | >99% |
| Key Cost Drivers | High energy input (heat) | Chiral resolving agent, solvent, loss of >50% of material | Enzyme, acyl donor, loss of >50% of material | Precious metal catalyst, chiral ligand | Enzyme cost , cofactor, process development |
| Scalability | Moderate (high temp is a challenge) | High (well-established) | Moderate to High | High | High (well-established in industry) |
| Safety/Greenness | Poor (high temp, formic acid) | Moderate (solvent usage) | Good (mild conditions, but solvent use) | Moderate (metal catalysts, solvents) | Excellent (aqueous, mild conditions) |
| Operational Simplicity | High (one-pot) | Moderate (multiple steps) | Moderate (multiple steps) | High (one-pot) | Moderate (requires biological expertise) |
Expert Recommendations
-
For Early-Stage Research & Small-Scale Synthesis (<10g): Racemic synthesis followed by diastereomeric salt crystallization (Route 1B) is often the most practical starting point. It uses classical, reliable chemistry and avoids the high upfront cost and screening required for asymmetric catalysts or enzymes. The loss of 50% of the material is often acceptable at this scale.
-
For Process Development & Kilo-Scale Production: Direct asymmetric synthesis (Route 2) becomes far more economically attractive.
-
Biocatalysis (Route 2B) is increasingly the preferred industrial method.[19] Although the initial enzyme screening and process optimization can be resource-intensive, the benefits of high selectivity (>99% e.e.), mild reaction conditions, and excellent environmental profile are compelling. The cost of enzymes has decreased significantly, making this route highly competitive.[20][23]
-
Asymmetric Transfer Hydrogenation (Route 2A) is a powerful alternative. It avoids the use of high-pressure hydrogen and offers excellent yields and selectivities. The primary barrier is the high cost of rhodium, iridium, or ruthenium catalysts and their associated chiral ligands, which necessitates highly efficient catalyst loading and recycling protocols to be economically viable.[24]
-
-
When to Avoid: The Leuckart-Wallach reaction is generally avoided in modern pharmaceutical process development due to its harsh conditions and potential for byproduct formation. Enzymatic Kinetic Resolution (EKR) is less atom-economical than direct asymmetric biocatalysis and is typically only considered if a suitable direct enzyme cannot be found.
Conclusion
The synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine offers a classic case study in chemical process strategy. While traditional racemic synthesis and resolution provide a reliable and accessible route for laboratory-scale work, the economic and environmental imperatives of industrial manufacturing strongly favor direct asymmetric synthesis. Biocatalysis, in particular, has emerged as a dominant technology, offering a scalable, cost-effective, and sustainable pathway to high-purity chiral amines, aligning perfectly with the principles of modern green chemistry.
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A Comparative Guide to the Characterization and Validation of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development, the purity, identity, and stability of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutically active molecules. A thoroughly characterized and validated reference standard for this compound is indispensable for accurate quantification, impurity profiling, and ensuring the quality and consistency of drug products.
This guide provides an in-depth technical comparison of the analytical methodologies used to characterize and validate a this compound reference standard. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers and quality control professionals.
The Foundation: Synthesis and Potential Impurities
A robust understanding of the synthetic route is crucial for anticipating potential process-related impurities. A common and efficient method for the synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine is the reductive amination of 3'-Chloro-5'-fluoroacetophenone.[1][2][3]
This synthetic pathway, while efficient, can introduce several potential impurities that must be monitored in the reference standard.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| 3'-Chloro-5'-fluoroacetophenone | ![]() | Unreacted starting material. |
| 1-(3-Chloro-5-fluorophenyl)ethanol | ![]() | Reduction of the starting ketone. |
| N,N-bis(1-(3-chloro-5-fluorophenyl)ethyl)amine | ![]() | Over-alkylation of the amine product.[4] |
| Imines and other condensation byproducts | Varying Structures | Incomplete reduction of the imine intermediate.[2] |
Part 1: Comprehensive Characterization of the Reference Standard
A multi-technique approach is essential for the unambiguous characterization of a reference standard. This section details the key analytical techniques and the rationale for their application.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical to ensure solubility and minimize interfering signals.[5][6]
-
Instrument Parameters: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For 1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of the 13C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[6]
Table 2: Representative 1H and 13C NMR Data (in DMSO-d6)
| 1H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-α | ~4.5 | q | 1H | CH-NH3+ |
| H-β | ~1.6 | d | 3H | CH3 |
| Aromatic H | 7.2 - 7.5 | m | 3H | Ar-H |
| NH3+ | ~8.8 | br s | 3H | -NH3+ |
| 13C NMR | Chemical Shift (ppm) | Assignment | ||
| C-α | ~50 | C H-NH3+ | ||
| C-β | ~20 | C H3 | ||
| Aromatic C | 115-140 | Ar-C | ||
| C-Cl | ~134 | C -Cl | ||
| C-F | ~162 (d, 1JCF) | C -F |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The carbon attached to fluorine will appear as a doublet due to C-F coupling.[7][8]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]+.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ (Free Base) | 174.05 | ~174.1 |
| Fragmentation Ions | Varies | See below |
Phenethylamines are known to undergo characteristic fragmentation in the mass spectrometer, primarily through the loss of ammonia (NH3) from the protonated molecule.[9][10][11] This fragmentation pattern can serve as a diagnostic tool for structural confirmation.
Vibrational Spectroscopy with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. For the hydrochloride salt of an amine, specific vibrational modes are expected.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid reference standard directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm-1) | Vibration | Functional Group |
| 3200-2800 (broad) | N-H stretch | -NH3+ |
| ~1600 & ~1500 | N-H bend | -NH3+ |
| ~1100 | C-F stretch | Aryl-F |
| ~800 | C-Cl stretch | Aryl-Cl |
The broad absorption in the 3200-2800 cm-1 region is highly characteristic of an amine salt.[12][13][14]
Part 2: Validation of the Reference Standard
Validation of the reference standard is performed to ensure it is "fit for purpose". This involves a series of experiments to determine its purity, identity, and stability, following guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[15][16][17]
Purity Determination and Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the reference standard and for separating its enantiomers. A well-developed HPLC method should be able to separate the main component from all potential impurities.
Comparison of Chiral HPLC Methods
The choice of the chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Polysaccharide-based CSPs are widely used for their broad applicability.[18][19][20][21]
Table 5: Comparison of Chiral Stationary Phases for Enantiomeric Separation
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Amylose-based (e.g., Lux® Amylose-1) | Cellulose-based (e.g., Lux® Cellulose-1) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine | Hexane/Ethanol/Trifluoroacetic Acid |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Selectivity (α) | > 1.2 | > 1.1 |
| Analysis Time | ~15 min | ~20 min |
| Advantages | Higher resolution and selectivity | Good general-purpose column |
| Considerations | Mobile phase can be aggressive to the column | Lower efficiency compared to amylose-based CSPs |
Experimental Protocol: Chiral HPLC Method Validation
The validation of the chiral HPLC method should be performed according to ICH Q2(R1) guidelines and includes the following parameters:[15][16]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.
Experimental Protocol: Forced Degradation
-
Stress Conditions: Subject the reference standard to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H2O2 at room temperature
-
Thermal Stress: e.g., 105 °C
-
Photostability: Expose to light according to ICH Q1B
-
-
Analysis: Analyze the stressed samples using the validated HPLC method.
-
Evaluation: The method is considered stability-indicating if it can separate the intact drug from its degradation products, and the peak purity of the main component can be demonstrated (e.g., using a photodiode array detector).
Conclusion: Ensuring Quality Through Rigorous Analysis
The comprehensive characterization and validation of a this compound reference standard is a critical undertaking that underpins the quality and reliability of subsequent pharmaceutical development and manufacturing processes. By employing a suite of orthogonal analytical techniques, including NMR, MS, and FTIR for structural confirmation, and a robustly validated, stability-indicating chiral HPLC method for purity and enantiomeric excess determination, researchers can have a high degree of confidence in their reference material. This guide has outlined the key considerations, experimental protocols, and comparative data to empower scientists in establishing a well-characterized and fit-for-purpose reference standard, thereby ensuring the integrity of their research and the quality of the final drug product.
References
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In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]
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Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
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(R)-1-(3-Chloro-5-fluorophenyl)ethanamine. PubChem. [Link]
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Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
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Inter-laboratory comparison of analytical methods for 1-(3-Chloro-5-fluorophenyl)ethanamine
An Inter-Laboratory Guide to the Analytical Quantification and Chiral Purity of 1-(3-Chloro-5-fluorophenyl)ethanamine
Abstract
This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for 1-(3-Chloro-5-fluorophenyl)ethanamine, a chiral amine intermediate critical in pharmaceutical synthesis. The document details robust protocols for Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation. By establishing and comparing these orthogonal methods, this guide aims to equip researchers, analytical development scientists, and quality control laboratories with the necessary tools to ensure the identity, purity, and chiral integrity of this key starting material. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological robustness and self-validation.
Introduction: The Imperative for Methodological Consensus
1-(3-Chloro-5-fluorophenyl)ethanamine is a chiral building block whose stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the undesired enantiomer can lead to reduced therapeutic effect or unforeseen toxicological profiles.[1] Consequently, the reliable and reproducible analysis of this intermediate is a non-negotiable aspect of drug development and manufacturing.
An inter-laboratory comparison, also known as proficiency testing, is essential for validating the performance of analytical methods across different laboratories.[2][3] It serves to identify potential biases, verify method robustness, and ultimately establish a consensus on the most suitable analytical approaches for routine quality control and release testing.[4][5] This guide proposes a multi-faceted analytical strategy to create a holistic profile of 1-(3-Chloro-5-fluorophenyl)ethanamine, addressing both chiral purity and the presence of process-related impurities.
Strategic Overview of the Analytical Workflow
The selection of an analytical method is dictated by the specific question being asked. For a comprehensive assessment of 1-(3-Chloro-5-fluorophenyl)ethanamine, a combination of chromatographic and spectroscopic techniques is required. This guide focuses on three core methods, each providing unique and complementary information.
Caption: Logical relationship between analytical goals and chosen methods.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral molecules, including amines.[6][7][8]
Causality in Protocol Design:
-
Stationary Phase: An amylose or cellulose-based CSP (e.g., Chiralpak® series) is selected due to its proven efficacy in creating stereospecific interactions (hydrogen bonds, π-π interactions, steric hindrance) with chiral amines.[7]
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) is chosen to maximize the chiral recognition capabilities of the polysaccharide CSP. The alcohol modifier is crucial for elution and for competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and resolution.[6]
-
Additive: A basic additive like diethylamine (DEA) is often necessary when analyzing amines under normal-phase conditions. It acts as a competing base to mask highly acidic silanol groups on the silica support, preventing peak tailing and improving peak shape and reproducibility.[9]
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-(3-Chloro-5-fluorophenyl)ethanamine into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.[10]
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Inject a blank (mobile phase), the racemate, and each enantiomer (if available) to demonstrate separation and lack of interference.
-
Linearity: Prepare a series of dilutions of the undesired enantiomer in the desired enantiomer to cover a range from the reporting threshold to 1.0% of the main component concentration.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.
-
Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) assessments by analyzing multiple preparations of a sample spiked with the undesired enantiomer at the quantification limit.[11]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For amine analysis, it provides exceptional sensitivity for impurity profiling. The mass spectrometer detector offers definitive identification based on a compound's mass-to-charge ratio (m/z) and fragmentation pattern.[12]
Causality in Protocol Design:
-
Derivatization: Primary amines like 1-(3-Chloro-5-fluorophenyl)ethanamine often exhibit poor chromatographic behavior (peak tailing) on standard GC columns due to their polarity and interaction with active sites on the column. Derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA), is essential.[13][14] This process replaces the active hydrogens on the amine with a non-polar group, increasing volatility and eliminating tailing, leading to sharp, symmetrical peaks.[15]
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is a robust choice that provides good separation for a wide range of aromatic compounds and their derivatives.
-
Mass Spectrometry: Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification. The presence of chlorine will produce a characteristic M+2 isotopic pattern, aiding in the identification of chlorine-containing impurities.[16][17]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
-
-
Derivatization Procedure:
-
To 1 mg of the sample in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation and purity assessment. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule. For a reference standard or in cases of disputed results, NMR serves as the definitive arbiter.
Causality in Protocol Design:
-
¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their relative quantities (via integration). The coupling patterns of the ethylamine protons will be characteristic.[18]
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to confirm its presence and chemical environment. It provides a clean spectrum with no background, making it excellent for purity checks against fluorinated impurities.
-
Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of organic molecule.[19]
Detailed Experimental Protocol: NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 10-15 mg of 1-(3-Chloro-5-fluorophenyl)ethanamine in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).
-
For ¹H NMR, ensure sufficient relaxation delay (d1) for accurate integration, which is used for quantitative analysis against a known internal standard if required.
-
Inter-Laboratory Comparison: Framework and Data Evaluation
An effective inter-laboratory study requires careful planning, execution, and statistical analysis.[4]
Caption: Workflow for the proposed inter-laboratory comparison study.
Data to be Collected:
-
Chiral HPLC: Retention times of both enantiomers, peak areas, calculated % area of the minor enantiomer, and resolution factor (Rs).
-
GC-MS: Retention times and relative peak areas of all detected impurities above 0.05%. Mass spectra for impurity identification.
-
Reporting: Laboratories should follow a standardized report template to ensure data consistency.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the described methods. These values serve as a benchmark for the inter-laboratory comparison.
| Parameter | Chiral HPLC | GC-MS (after derivatization) | NMR Spectroscopy |
| Primary Application | Enantiomeric Purity | Impurity Profiling & ID | Structural Confirmation |
| Typical LOQ | ~0.05% for minor enantiomer | < 0.05% for impurities | ~0.1% (quantitative) |
| Precision (%RSD) | < 5% | < 10% | < 2% (qNMR) |
| Throughput | Moderate (~20 min/sample) | Low (due to derivatization) | Low |
| Key Advantage | Direct enantiomer separation | High sensitivity & specificity | Unambiguous identification |
| Key Limitation | May not resolve all impurities | Indirect (requires derivatization) | Lower sensitivity |
Conclusion and Recommendations
This guide outlines a robust, multi-technique approach for the comprehensive analysis of 1-(3-Chloro-5-fluorophenyl)ethanamine. For routine quality control focused on enantiomeric excess, Chiral HPLC is the recommended primary method due to its directness, precision, and reliability. GC-MS is indispensable for initial process development, impurity identification, and for laboratories where high sensitivity for trace impurities is required. NMR Spectroscopy serves as the ultimate reference method for structural verification and should be used for the characterization of reference standards and for resolving any analytical discrepancies.
By implementing the protocols within this guide in an inter-laboratory study, organizations can build confidence in their analytical results, harmonize testing procedures, and ensure the consistent quality of this vital pharmaceutical intermediate.
References
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 373–379. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of chemical reagents, such as 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that this process is executed with the highest degree of safety, precision, and compliance, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound, a classification that dictates its specific disposal pathway.[1]
Chemical Profile:
-
IUPAC Name: (1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride[2]
-
CAS Number: 1998701-29-3[2]
-
Molecular Formula: C₈H₁₀Cl₂FN[2]
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below. This initial assessment is the foundation of a safe disposal plan.
| Hazard Classification | Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed.[2] | P501: Dispose of contents/container to an approved waste disposal plant. |
The presence of both chlorine and fluorine atoms on the phenyl ring makes this a halogenated organic waste .[1] This is a critical distinction, as mixing halogenated and non-halogenated waste streams is often prohibited and requires a specific, high-temperature incineration disposal route to prevent the formation of toxic byproducts.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, appropriate PPE must be worn at all times when handling the pure substance or its waste.
-
Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[4]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, additional protective clothing may be necessary.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be available for spill cleanup or if dust is generated.[5]
On-Site Waste Management: Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal workflow. This prevents dangerous chemical reactions and ensures compliance with hazardous waste regulations.[6]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids." [1]
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass bottle for smaller quantities) and have a secure, tight-fitting lid.[6]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.[7]
-
Clearly write the full chemical name: "this compound" and its CAS number.
-
As waste is added, maintain a log on the container label or an accompanying sheet, listing the chemical and its approximate quantity.
-
-
Waste Accumulation:
-
Keep the waste container sealed at all times, except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is typically located within a fume hood to manage any potential vapors and provide secondary containment.[8]
-
Crucially, do not mix this waste with non-halogenated solvents, acids, bases, or any other waste stream. [1]
-
Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined plan for spill management is non-negotiable.
Protocol for Minor Spills (Solid Material):
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, gloves, and safety goggles.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid any actions that could generate dust.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste in the same container.
-
Label and Dispose: Seal the container, ensure it is properly labeled, and move it to the SAA.
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of this compound must be handled by licensed hazardous waste professionals in compliance with all local, state, and federal regulations.[10]
The diagram below illustrates the complete lifecycle for the proper disposal of this compound.
Caption: Disposal workflow for 1-(3-Chloro-5-fluorophenyl)ethanamine HCl.
The required method for halogenated organic compounds is high-temperature incineration in a specially designed incinerator equipped with afterburners and scrubber systems. This technology ensures the complete destruction of the molecule and neutralizes the resulting acidic gases (hydrochloric acid and hydrofluoric acid), preventing their release into the atmosphere. Land disposal of this type of waste is heavily restricted by the Environmental Protection Agency (EPA).[3]
Regulatory Compliance: Adherence to Standards
Proper management of this chemical waste is mandated by several regulatory bodies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this chemical is classified as a hazardous waste. The EPA outlines strict requirements for its handling, storage, and ultimate disposal.[11] Halogenated organic compounds are specifically regulated under 40 CFR Appendix III to Part 268.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that all personnel handling this chemical are trained on its hazards and the appropriate protective measures.[14]
By adhering to the procedures outlined in this guide, your laboratory will not only ensure a safe working environment but also maintain full compliance with these critical regulations, building a culture of safety and responsibility.
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Navigating the Safe Handling of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe and efficient handling of novel chemical intermediates is paramount. 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its effective use hinges not only on its reactivity and purity but also on a deep understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals to manage this compound responsibly from receipt to disposal, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the intrinsic hazards of this compound is the foundation of safe handling. Based on available safety data, this compound presents several potential risks that necessitate careful management.
A summary of the key hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is presented below.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07: Harmful/Irritant |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07: Harmful/Irritant |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07: Harmful/Irritant |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07: Harmful/Irritant |
The hydrochloride salt form suggests that the compound is likely a solid, which can present an inhalation hazard if handled improperly. The presence of halogenated aromatic and amine functional groups warrants a cautious approach, as these classes of compounds can have complex toxicological profiles.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[1]
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne powder, a NIOSH-approved respirator is essential. For weighing and transferring operations, a half-mask respirator with P100 (HEPA) filters is recommended.[2][3] In situations with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) offers a greater level of protection and comfort.[4]
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations where splashing is a significant risk, a full-face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: Double gloving is a critical precaution. An inner pair of nitrile gloves should be worn, with an outer pair of thicker, chemical-resistant gloves such as butyl rubber or Viton™.[5] Nitrile gloves alone offer poor resistance to many halogenated and aromatic compounds.[6][7] Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat/Coveralls: A flame-resistant lab coat is a minimum requirement. For larger scale operations or when there is a significant risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.
-
-
Foot Protection: Closed-toe shoes, preferably safety shoes, are mandatory in the laboratory.
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and efficiently at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1998701-29-3), and all relevant GHS hazard pictograms and statements.[8][9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage location should be clearly marked as containing hazardous materials. Keep the container tightly sealed when not in use.
Handling and Weighing
All manipulations of this compound solid should be performed in a certified chemical fume hood to minimize inhalation exposure. For highly potent compounds, a glove box or other containment enclosure provides a higher level of protection.[10]
Step-by-Step Weighing Procedure:
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Assemble all necessary equipment, including spatulas, weigh boats, and a tared, sealable container for the weighed material.
-
PPE Check: Don the full, required PPE as outlined in Section 2.
-
Transfer: Carefully open the main container inside the fume hood. Use a dedicated, clean spatula to transfer the desired amount of the solid to a weigh boat on a balance.
-
Minimize Dust: Handle the solid gently to avoid generating dust.
-
Sealing: Immediately after weighing, securely seal the main container and the container with the weighed compound.
-
Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) in a designated waste container. Wipe down the work surface of the fume hood and the exterior of the containers with a damp cloth. Dispose of the cloth as halogenated waste.
-
Doffing PPE: Follow the correct doffing procedure to avoid contaminating yourself and the surrounding area.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to comply with environmental regulations and ensure safety.[11][12]
-
Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13] This includes:
-
Excess or unwanted solid compound.
-
Contaminated consumables (e.g., gloves, weigh boats, pipette tips, paper towels).
-
Rinsates from cleaning contaminated glassware or equipment.
-
-
Container Requirements: Waste containers must be made of a chemically resistant material, be kept tightly sealed when not in use, and be stored in a secondary containment bin within a ventilated area.[14]
-
Disposal Pathway: Follow your institution's hazardous waste disposal protocols. The waste will typically be collected by a certified hazardous waste management company for high-temperature incineration.[12] Never dispose of this compound down the drain. [11]
Chemical Waste Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



